1-Benzyl-4-methylpiperidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-methylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKXOVBYIBQJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712393 | |
| Record name | 1-Benzyl-4-methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039738-27-6 | |
| Record name | 1-Benzyl-4-methylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-methylpiperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-methylpiperidin-3-amine
Introduction: A Molecule of Stereochemical and Pharmaceutical Significance
1-Benzyl-4-methylpiperidin-3-amine is a substituted piperidine derivative that holds considerable interest for researchers in medicinal chemistry and drug development.[1] The piperidine scaffold is a cornerstone in the design of a vast array of pharmaceuticals, and its derivatives are explored for a multitude of therapeutic applications.[2] The title compound is a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[3][4]
The structure of this compound presents two stereocenters at the 3 and 4 positions of the piperidine ring, leading to the existence of four possible stereoisomers. The relative orientation of the methyl group at the 4-position and the amino group at the 3-position gives rise to cis and trans diastereomers. Each of these diastereomers exists as a pair of enantiomers, namely (3R,4R) and (3S,4S) for the cis isomer, and (3R,4S) and (3S,4R) for the trans isomer. This stereochemical complexity is of paramount importance as different isomers can exhibit distinct biological activities and physicochemical properties. This guide will focus primarily on the cis isomers, (3R,4R)- and (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine, due to their relevance as pharmaceutical intermediates and the greater availability of data for these forms.[5][6]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on aspects critical for its application in research and development. It is important to note that while experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide consolidates available information, including predicted data from reliable computational models, and outlines the established experimental methodologies for their validation.
Core Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical properties of this compound, with a focus on the (3S,4S) isomer for which predicted data is available. It is crucial to underscore that these values are predominantly computational predictions and should be confirmed through experimental validation for any rigorous application.
| Property | Value (Predicted for (3S,4S)-isomer, unless otherwise stated) | Significance in Drug Development |
| Molecular Formula | C₁₄H₂₂N₂ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 218.34 g/mol [7] | Essential for all stoichiometric calculations, solution preparation, and analytical characterization. |
| pKa | 10.26 ± 0.40[4] | Governs the ionization state at physiological pH, which profoundly impacts solubility, permeability, and target binding. |
| logP | 2.3[5] | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Boiling Point | 302.6 ± 35.0 °C[4] | Relevant for purification by distillation and for assessing thermal stability. |
| Density | 1.00 ± 0.1 g/cm³[4] | Useful for formulation development and for converting between mass and volume. |
| Melting Point | 249-251 °C (for (3R,4R) dihydrochloride salt)[8] | A key indicator of purity and solid-state stability of the salt form. |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly)[4]; Dihydrochloride salt is soluble in Aqueous Acid, DMSO (Slightly, Heated, Sonicated), Methanol (Slightly)[8] | Critical for formulation design, in vitro assay development, and predicting in vivo dissolution. |
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure and stereochemistry.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the protons on the piperidine ring, and the protons of the methyl groups. The coupling patterns and chemical shifts of the piperidine ring protons can provide valuable information about the relative stereochemistry (cis vs. trans).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the benzyl group, the piperidine ring, and the methyl groups, confirming the carbon skeleton of the molecule.
Several suppliers of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride and the (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine offer ¹H NMR data upon request, which would be the most reliable source for detailed spectral interpretation.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:
-
N-H Stretch: For the primary amine, two bands are expected in the 3400-3250 cm⁻¹ region. For the secondary amine (N-methylated), a single band is expected in the 3350-3310 cm⁻¹ region.[11]
-
C-N Stretch: Aliphatic C-N stretching vibrations are typically observed in the 1250–1020 cm⁻¹ range.[11]
-
Aromatic C-H and C=C Stretches: Signals corresponding to the benzyl group will be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would correspond to the molecular weight of the compound. The fragmentation pattern can help to confirm the structure, with characteristic fragments arising from the loss of the benzyl group or cleavage of the piperidine ring.
Experimental Protocols for Physicochemical Characterization
For researchers aiming to experimentally determine the physicochemical properties of this compound, the following established protocols provide a robust framework.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that describes the extent of ionization of a compound at a given pH. Potentiometric titration is a reliable and widely used method for its determination.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a co-solvent system if the compound has low aqueous solubility.
-
Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[8]
Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of the Henderson-Hasselbalch relationship. The use of a calibrated pH electrode ensures reliable pH measurements, which are fundamental to accurate pKa determination.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ADME properties. The shake-flask method is the gold standard for experimental logP determination.
Methodology:
-
Preparation of Phases: Prepare a solution of this compound in either n-octanol or water. The two solvents should be mutually saturated before the experiment.
-
Partitioning: Add a known volume of the prepared solution to a separatory funnel containing a known volume of the other solvent.
-
Equilibration: Shake the funnel for a sufficient amount of time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]
Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound between a lipophilic (n-octanol) and a hydrophilic (water) phase, providing a direct and thermodynamically relevant measure of lipophilicity. The choice of a sensitive analytical method like HPLC ensures accurate quantification of the compound in each phase.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility can be determined by the shake-flask method.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer at a specific pH (e.g., physiological pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
-
Solubility Value: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Causality Behind Experimental Choices: This method ensures that a true equilibrium between the solid and dissolved states is achieved, providing a thermodynamically accurate measure of solubility. The use of a specific pH buffer is critical as the solubility of ionizable compounds like this compound is highly pH-dependent.
Conclusion: A Foundation for Further Research
This compound is a molecule of significant interest in contemporary drug discovery. A thorough understanding of its physicochemical properties is fundamental to its successful application as a synthetic intermediate and for the rational design of new chemical entities. While a complete experimental dataset for this compound is not yet widely available, this guide has provided a comprehensive overview of its known and predicted properties, along with the established methodologies for their experimental determination. For researchers working with this compound, the protocols and information presented herein offer a solid foundation for further investigation and underscore the critical importance of experimental validation of all physicochemical parameters.
References
-
PubChem. 1-benzyl-N,4-dimethylpiperidin-3-amine. National Center for Biotechnology Information. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
PubChem. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. National Center for Biotechnology Information. [Link]
-
PubChem. rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
University of Calgary. IR: amines. [Link]
-
SpectraBase. N-Phenyl-1-benzyl-3-methylpiperidin-4-amine II - Optional[MS (GC)] - Spectrum. [Link]
-
Gsrs. N-((3R,4R)-1-BENZYL-4-METHYLPIPERIDIN-3-YL). [Link]
-
Srini Chem. Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. [Link]
-
Pharmaffiliates. CAS No : 1039738-27-6 | Product Name : this compound. [Link]
-
Cenmed Enterprises. This compound (C007B-449355). [Link]
-
Pharmaffiliates. N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]
-
precisionFDA. N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl). [Link]
-
SpectraBase. 1-Benzyl-3-methylpiperidine - Optional[Vapor Phase IR] - Spectrum. [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]
- 4. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine , 97% , 1354621-59-2 - CookeChem [cookechem.com]
- 5. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 44630605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine [cymitquimica.com]
- 7. clearsynth.com [clearsynth.com]
- 8. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride(1062580-52-2) 1H NMR [m.chemicalbook.com]
- 10. (3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine(1354621-59-2) 1H NMR [m.chemicalbook.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine
Abstract
(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine is a chiral piperidine derivative of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of pharmacologically active compounds. The precise control and confirmation of its absolute and relative stereochemistry are paramount to ensure the desired biological activity and safety profile of the final drug substance. This technical guide provides a comprehensive, multi-faceted approach to the complete structural and stereochemical elucidation of this molecule. We will delve into the strategic application of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each experimental choice and data interpretation, thereby providing a self-validating analytical workflow.
Introduction: The Significance of Chiral Piperidines in Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[1] The introduction of chirality into the piperidine ring significantly expands the accessible chemical space, allowing for fine-tuned interactions with biological targets.[2] Enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the unambiguous determination of the three-dimensional structure of chiral intermediates like (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine is a critical step in the drug development pipeline. This particular molecule, with its defined cis stereochemistry between the amino and methyl groups at the C3 and C4 positions, presents a unique analytical challenge that requires a synergistic application of multiple spectroscopic and chromatographic techniques.
A Multi-pronged Approach to Structural Elucidation
The complete structural characterization of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine necessitates a logical and systematic workflow. Our approach begins with foundational techniques to confirm the molecular weight and functional groups, followed by an in-depth NMR analysis to establish connectivity and stereochemistry, and finally, a chiral chromatographic method to confirm enantiomeric purity.
Figure 1: A logical workflow for the structural elucidation of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine.
Mass Spectrometry: Confirming the Molecular Identity
Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for rapidly confirming the molecular weight of the target compound. As a soft ionization technique, it typically yields the protonated molecule, [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular mass.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation of the amine nitrogens.
-
Instrumentation: Utilize a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.
-
Ionization Mode: Operate in the positive ion mode, as the basic nitrogen atoms of the piperidine and the primary amine are readily protonated.
-
MS Analysis:
-
Full Scan: Acquire a full scan spectrum over a mass-to-charge (m/z) range of 100-500 to identify the precursor ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides valuable structural information.
-
Data Interpretation
The expected molecular weight of C₁₃H₂₀N₂ is 204.31 g/mol . Therefore, the primary ion observed in the full scan ESI-MS spectrum should be the protonated molecule [M+H]⁺ at an m/z of approximately 205.32.
Table 1: Expected ESI-MS Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 205.32 | ~205.3 |
The fragmentation pattern in the MS/MS spectrum is anticipated to be dominated by the cleavage of the benzylic C-N bond, a characteristic fragmentation pathway for N-benzyl amines.[3] This leads to the formation of a stable tropylium ion.
Figure 2: Proposed primary fragmentation pathway for protonated (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR
-
Sample Preparation: A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹.
Data Interpretation
The FTIR spectrum will provide clear evidence for the key functional groups in (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350-3250 | N-H stretch (two bands) | Primary amine (-NH₂)[4] |
| 3080-3030 | C-H stretch | Aromatic (benzyl group) |
| 2950-2850 | C-H stretch | Aliphatic (piperidine ring and methyl group)[5] |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1590-1550 | N-H bend (scissoring) | Primary amine[4] |
| 1250-1020 | C-N stretch | Aliphatic amine[4] |
| 740, 700 | C-H out-of-plane bend | Monosubstituted benzene |
The presence of two distinct N-H stretching bands is characteristic of a primary amine, while the aromatic C-H and C=C stretching vibrations confirm the presence of the benzyl group.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments will be employed.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs.
Data Interpretation: A Step-by-Step Approach
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum will show the number of unique carbon atoms.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Integration |
| C1' (ipso) | ~138.5 | - | - | - | - |
| C2'/C6' | ~129.0 | 7.25-7.35 | m | - | 2H |
| C3'/C5' | ~128.2 | 7.25-7.35 | m | - | 2H |
| C4' | ~127.0 | 7.25-7.35 | m | - | 1H |
| CH₂-Ph | ~63.0 | 3.50 | s | - | 2H |
| C2 | ~60.0 | 2.85 (eq), 2.10 (ax) | m | - | 2H |
| C3 | ~55.0 | 2.60 | m | - | 1H |
| C4 | ~35.0 | 1.80 | m | - | 1H |
| C5 | ~30.0 | 1.65 (eq), 1.40 (ax) | m | - | 2H |
| C6 | ~54.0 | 2.75 (eq), 2.00 (ax) | m | - | 2H |
| CH₃ | ~15.0 | 0.90 | d | ~7.0 | 3H |
| NH₂ | - | 1.50 | br s | - | 2H |
Note: These are estimated chemical shifts based on known substituent effects.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. We expect to trace the connectivity from H2 through H3, H4, H5, and H6 of the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
The benzylic protons (CH₂-Ph) to the ipso-carbon (C1') of the phenyl ring and to C2 and C6 of the piperidine ring.
-
The methyl protons (CH₃) to C3, C4, and C5 of the piperidine ring.
-
Figure 3: The integrated NMR analysis workflow for structural confirmation.
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is crucial for determining the relative stereochemistry of the substituents on the piperidine ring.[7] It detects through-space interactions between protons that are in close proximity. For the (3R,4R) isomer, the piperidine ring is expected to adopt a chair conformation with the bulky benzyl group in an equatorial position. To minimize steric hindrance, the methyl group at C4 would also prefer an equatorial position. This would place the amino group at C3 in an axial position to maintain the cis relationship. However, a conformation with both the methyl and amino groups in equatorial positions is also possible. NOESY will allow us to distinguish between these possibilities.
Key expected NOESY correlations for a chair conformation with equatorial methyl and axial amino groups would include:
-
A strong correlation between the axial proton at C3 and the axial protons at C5.
-
A correlation between the equatorial methyl group at C4 and the axial proton at C2 and C6.
Conversely, for a chair conformation with both substituents equatorial, we would expect:
-
A strong correlation between the equatorial proton at C3 and the equatorial proton at C4.
-
A correlation between the equatorial methyl group at C4 and the equatorial proton at C5.
The observation of a strong NOE between the proton at C3 and the methyl protons at C4 would be a definitive indicator of their cis relationship.
Figure 4: A simplified representation of key NOESY correlations expected for the (3R,4R) stereoisomer, confirming the cis relationship between the C3-amino and C4-methyl groups.
Chiral High-Performance Liquid Chromatography (HPLC): Confirmation of Enantiomeric Purity
While NMR can confirm the relative stereochemistry, it cannot distinguish between enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[8]
Experimental Protocol: Chiral HPLC
Due to the lack of a strong chromophore in the native molecule, pre-column derivatization with a UV-active agent is often employed to enhance detection sensitivity.[1]
-
Derivatization: React the (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine with a chiral derivatizing agent like p-toluenesulfonyl chloride in the presence of a base to form a sulfonamide.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 228 nm.
-
Column Temperature: 25 °C.
-
Data Interpretation
A successful chiral separation will result in two distinct peaks in the chromatogram, corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
For a highly pure sample of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine, a single major peak should be observed at the retention time corresponding to this enantiomer, with a minimal or non-existent peak for the (3S,4S)-enantiomer.
Conclusion
The structural and stereochemical elucidation of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine is a critical undertaking that relies on the synergistic application of multiple analytical techniques. This in-depth guide has outlined a robust and self-validating workflow, beginning with the confirmation of molecular weight and functional groups by mass spectrometry and FTIR, respectively. The core of the elucidation lies in a comprehensive suite of NMR experiments, which not only establish the molecular connectivity but also definitively confirm the cis relative stereochemistry. Finally, the enantiomeric purity is unequivocally determined using chiral HPLC. By following this systematic approach, researchers and drug development professionals can confidently verify the structure and stereochemical integrity of this vital synthetic intermediate, ensuring the quality and consistency of downstream pharmaceutical products.
References
-
Rodríguez-Franco, M. I., & Fernández-Bachiller, M. I. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Magnetic Resonance in Chemistry, 40(8), 549–550. [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]
-
Wang, L., et al. (2012). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(5), 856-867. [Link]
-
Flatt, B. T., & Fleet, G. W. (2011). Stereoselective Synthesis of cis-3,4-disubstituted Piperidines Through Ring Transformation of 2-(2-mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364-8375. [Link]
-
Mollet, K., et al. (2011). Stereoselective Synthesis of cis-3,4-disubstituted Piperidines Through Ring Transformation of 2-(2-mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364-75. [Link]
-
IR: amines. University of California, Los Angeles. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
-
The two possible chair conformations of piperidines 11 and 13. ResearchGate. [Link]
-
24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Linquip. [Link]
-
Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (2002). Indian Academy of Sciences. [Link]
-
General procedure for synthesis of 1,5-disubstituted 1,2,3-triazoles. The Royal Society of Chemistry. [Link]
-
Infrared Spectroscopy. Illinois State University. [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]
-
The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. (2012). PubMed. [Link]
-
The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). ResearchGate. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
-
Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. [Link]
-
A guide to 13c nmr chemical shift values. Compound Interest. [Link]
-
NMR: relating coupling constants and major product. Reddit. [Link]
-
5.4: NOESY Spectra. (2025). Chemistry LibreTexts. [Link]
- The HPLC analytical approach of 3-amino piperidine.
-
Synthesis of cis- or trans-3,4-Disubstituted Piperidines. ResearchGate. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (1983). Journal of Medicinal Chemistry, 26(1), 42-50. [Link]
Sources
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4-methylpiperidin-3-amine
Preamble: The Imperative for Predictive Spectroscopic Analysis
In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel or sparsely documented molecules is paramount. 1-Benzyl-4-methylpiperidin-3-amine represents a significant scaffold, possessing structural motifs common in pharmacologically active agents. However, a comprehensive, publicly available dataset of its spectroscopic characteristics (NMR, IR, MS) is not readily found. This guide, therefore, moves beyond simple data reporting. It serves as a practical whitepaper demonstrating how a researcher can leverage foundational spectroscopic principles and data from analogous structures to predict, interpret, and ultimately verify the spectral identity of such a compound. This predictive approach is an essential skill for any scientist working at the edge of chemical innovation.
This document provides a detailed, predicted spectroscopic profile of this compound and outlines the rigorous, self-validating experimental protocols required to obtain this data empirically.
Molecular Structure and Spectroscopic Implications
To logically predict the spectroscopic output, we must first deconstruct the molecule into its core components. The structure consists of a benzyl group, a substituted piperidine ring, a primary amine, and a methyl group. The stereochemistry at positions 3 and 4 of the piperidine ring will introduce diastereomers (cis and trans isomers), which would lead to distinct, albeit similar, NMR spectra. For this guide, we will consider the general connectivity, noting where stereochemistry would have the most significant impact.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Our predictions are based on established chemical shift ranges for analogous structural motifs.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic environments (chemical shift), neighboring protons (splitting pattern), and their relative numbers (integration).
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Justification & Field Insights |
| Aromatic (C9-C13) | 7.20 - 7.40 | Multiplet (m) | 5H | Protons on the phenyl ring typically resonate in this region. The signals may overlap into a complex multiplet.[1][2] |
| Benzylic (C7) | ~3.50 | Singlet (s) | 2H | The methylene protons of the benzyl group are adjacent to a nitrogen and a phenyl ring. Their signal will be a sharp singlet as there are no adjacent protons.[1][3] The exact shift can be sensitive to ring conformation. |
| Piperidine Ring (C2, C6, C3, C5) | 1.60 - 3.10 | Multiplets (m) | 7H | These protons exist in a complex, conformationally dynamic environment. Axial and equatorial protons will have different chemical shifts. Protons on C2 and C6, being adjacent to the benzyl nitrogen, will be the most downfield (~2.8-3.1 ppm). Protons on C3 and C5 will be further upfield. Extensive signal overlap is expected. |
| Amine (N15) | 1.50 - 2.50 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange. The signal is often broad and may not show coupling.[4] |
| Methyl (C14) | ~0.90 | Doublet (d) | 3H | The methyl group is attached to a methine (C4) on the piperidine ring, hence it will appear as a doublet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum indicates the number of unique carbon environments.
| Carbon(s) | Predicted δ (ppm) | Justification & Field Insights |
| Aromatic (C8, ipso) | ~138 | The quaternary carbon of the phenyl ring attached to the methylene group. Its signal is often weaker. |
| Aromatic (C9-C13) | 127 - 129 | Aromatic carbons typically appear in this range. Expect 2-3 distinct signals depending on symmetry. |
| Benzylic (C7) | ~63 | This carbon is deshielded by both the adjacent nitrogen and the phenyl ring.[5] |
| Piperidine (C2, C6) | ~54-58 | These carbons are adjacent to the tertiary nitrogen and are significantly deshielded. Their chemical shifts are influenced by the N-substituent.[6] |
| Piperidine (C3, C5) | ~40-55 | The chemical shifts of these carbons are highly dependent on the stereochemistry and substitution pattern. C3, bearing the amine, will be further downfield than C5. |
| Piperidine (C4) | ~30-35 | The methine carbon holding the methyl group. |
| Methyl (C14) | ~15-20 | A typical upfield chemical shift for an aliphatic methyl group. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7][8][9]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00).[7]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell) to a height of 4-5 cm.[7][10] Avoid any solid particulates.
-
Cap the NMR tube securely.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, use a wider spectral width (~240 ppm) and acquire a proton-decoupled spectrum. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Identify peak multiplicities (singlet, doublet, triplet, etc.) and measure coupling constants (J-values) where applicable.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is ideal for identifying the functional groups within the molecule. The presence of N-H, C-H (aromatic and aliphatic), and C-N bonds will give rise to characteristic absorption bands.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification & Field Insights |
| 3300 - 3400 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp | As a primary amine (R-NH₂), two distinct bands are expected in this region. These are typically weaker and sharper than O-H stretches.[11][12][13] |
| 3000 - 3100 | Aromatic C-H Stretch | Medium | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |
| 2800 - 3000 | Aliphatic C-H Stretch | Strong | Stretching vibrations for sp³ C-H bonds in the piperidine ring, methyl, and benzylic methylene groups.[14] |
| 1580 - 1650 | N-H Bend (Scissoring) | Medium | This bending vibration is characteristic of primary amines.[11][15] |
| 1450 - 1600 | C=C Aromatic Ring Stretch | Medium-Weak | Skeletal vibrations of the benzene ring typically produce a pair of sharp bands in this region. |
| 1020 - 1250 | C-N Stretch | Medium | The stretching vibration for the aliphatic amine C-N bonds will appear in this region.[11] |
| 690-770 | Aromatic C-H Out-of-Plane Bend | Strong | A strong band in this region is indicative of a monosubstituted benzene ring. |
Experimental Protocol: FT-IR Data Acquisition
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer's Attenuated Total Reflectance (ATR) crystal is clean. Wipe the crystal surface carefully with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.[16]
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to subtract the absorbance from ambient air (CO₂, H₂O) and the crystal itself.
-
-
Sample Analysis:
-
Place a small drop of the neat liquid this compound directly onto the center of the ATR crystal.[16][17]
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, clean the ATR crystal thoroughly by wiping away the sample and performing a final rinse with solvent.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, crucial structural information. Electron Ionization (EI) is a "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint.
Predicted EI Mass Spectrum
-
Molecular Weight: C₁₄H₂₂N₂ = 218.34 g/mol
-
Molecular Ion (M⁺∙): A peak at m/z = 218 is expected. Due to the "Nitrogen Rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent here.[18] The intensity may be weak due to extensive fragmentation.
Predicted Fragmentation Pathway
The fragmentation will be dominated by cleavages that form stable ions. The primary pathways for N-benzylpiperidine derivatives are α-cleavage and the formation of the highly stable tropylium ion.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
| m/z | Predicted Fragment | Justification & Field Insights |
| 218 | [C₁₄H₂₂N₂]⁺∙ | Molecular Ion (M⁺∙) . |
| 203 | [M - CH₃]⁺ | Loss of the methyl group from C4 via radical cleavage. |
| 91 | [C₇H₇]⁺ | Base Peak . Cleavage of the benzylic C-N bond is highly favorable. The resulting benzyl cation [C₆H₅CH₂]⁺ rearranges to the extremely stable, aromatic tropylium ion.[19] This is often the most intense peak in the spectrum of benzyl-containing compounds. |
| 127 | [M - C₇H₇]⁺ | α-cleavage resulting in the loss of the benzyl radical to leave the charged piperidine fragment.[20] |
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a Gas Chromatograph (GC-MS). For GC-MS, an appropriate column (e.g., DB-5) and temperature program must be developed to ensure the compound elutes as a sharp peak without decomposition.
-
-
Ionization:
-
Mass Analysis & Detection:
-
The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Conclusion
This guide presents a comprehensive, predicted spectroscopic profile for this compound. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (primary amine, aromatic ring), and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns, notably the formation of the tropylium ion at m/z 91. By following the detailed experimental protocols provided, researchers can empirically obtain and validate this data, ensuring the unambiguous structural confirmation required for advanced research and development applications.
References
-
University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
Microbe Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69381, 4-Methylpiperidine. [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
- Wang, C., et al. (2007). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Typical Proton NMR Chemical Shifts. [Link]
-
California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]
-
Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link]
-
M. Balogh, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 623. [Link]
-
AZoM. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Table of characteristic proton NMR chemical shifts. [Link]
-
Oregon State University, Department of Chemistry. (n.d.). 1H NMR Chemical Shift. [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
The Organic Chemistry Tutor. (2018, December 31). mass spectrometry: tropylium ion [Video]. YouTube. [Link]
-
Shimadzu Corporation. (n.d.). Ionization Modes: EI. [Link]
-
Virginia Tech, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 22. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 23. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
An In-depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-amine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-Benzyl-4-methylpiperidin-3-amine, a key chemical intermediate in pharmaceutical development. We will delve into its nomenclature, stereochemistry, synthetic pathways, chemical and physical properties, and its significant role in the synthesis of advanced therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the practical application and handling of this versatile molecule.
Nomenclature and Chemical Identity
This compound is a substituted piperidine derivative. The complexity of its stereochemistry gives rise to various isomers, each with a unique Chemical Abstracts Service (CAS) number. It is crucial for researchers to distinguish between the racemic mixture and its specific enantiomers, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a single stereoisomer.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Description |
| This compound | 1039738-27-6 | C₁₃H₂₀N₂ | 204.32 | Racemic mixture of the cis and trans isomers.[1][2][3][4][5][6] |
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7 | C₁₄H₂₂N₂ | 218.34 | The specific (3R,4R)-enantiomer, a key intermediate for Tofacitinib.[3][7][8][9][10][11] |
| (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 1354621-59-2 | C₁₄H₂₂N₂ | 218.34 | The (3S,4S)-enantiomer of the N-methylated derivative.[12] |
| cis-1-Benzyl-3-(methylamino)-4-methylpiperidine Dihydrochloride | 477600-68-3 | C₁₄H₂₄Cl₂N₂ | 291.26 | The dihydrochloride salt of the cis-isomer, often specified as the (3R,4R)-enantiomer.[][14][15][16][17] |
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride | 1062580-52-2 | C₁₄H₂₄Cl₂N₂ | 291.26 | The dihydrochloride salt of the (3R,4R)-enantiomer.[18][19][20][21][22] |
IUPAC Name: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[22]
Synonyms:
-
3-Piperidinamine, 4-methyl-1-(phenylmethyl)-
-
4-Methyl-1-(phenylmethyl)-3-piperidinamine
-
(3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine
-
cis-N-benzyl-3-methylamino-4-methylpiperidine
Significance in Pharmaceutical Synthesis
The primary driver for the extensive research and process development surrounding this compound is its role as a pivotal intermediate in the synthesis of Tofacitinib.[23][24] Tofacitinib is a Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis.[][15] The therapeutic efficacy of Tofacitinib is attributed to the specific (3R,4R) stereochemistry of the piperidine ring, making the stereoselective synthesis of this intermediate a critical aspect of the overall manufacturing process.
Synthetic Methodologies
Several synthetic routes to obtain (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine have been developed, often starting from readily available pyridine derivatives. A common and illustrative pathway begins with 3-amino-4-methylpyridine. The following sections detail a representative synthetic workflow, explaining the rationale behind the chosen reactions and reagents.
General Synthetic Workflow
The synthesis can be logically broken down into several key transformations: protection of the amino group, quaternization of the pyridine nitrogen, reduction of the pyridine ring, and finally, chiral resolution to isolate the desired enantiomer.
Caption: General synthetic workflow for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
Detailed Experimental Protocol
The following is a representative, multi-step protocol for the synthesis of racemic this compound, which can then be subjected to chiral resolution.
Step 1: N-acylation of 3-Amino-4-methylpyridine This initial step protects the exocyclic amine, preventing it from interfering with the subsequent quaternization of the pyridine nitrogen.
-
Procedure: To a solution of 3-amino-4-methylpyridine in an appropriate solvent (e.g., tetrahydrofuran), a suitable acylating agent such as dimethyl carbonate is added in the presence of a base like potassium tert-butoxide.[25] The reaction mixture is stirred at a controlled temperature until completion, monitored by techniques like TLC or HPLC.
Step 2: Quaternization of the Pyridine Nitrogen This step introduces the benzyl group, which is retained in the final product.
-
Procedure: The N-acylated intermediate is dissolved in a solvent like toluene, and benzyl bromide is added. The mixture is heated to facilitate the quaternization reaction, resulting in the formation of the corresponding pyridinium bromide salt.[25]
Step 3: Partial Reduction of the Pyridinium Salt The reduction of the pyridinium ring to a tetrahydropyridine is a critical step. Sodium borohydride is a commonly used reducing agent for this transformation due to its selectivity and milder nature compared to reagents like lithium aluminum hydride.[7][25]
-
Procedure: The pyridinium salt is dissolved in a protic solvent such as methanol or ethanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., below 30°C) to manage the exothermic reaction.[7] The reaction is stirred for an extended period (e.g., 16 hours) to ensure complete conversion.[7]
Step 4: Hydrolysis to the Piperidone Acidic hydrolysis of the enamine functionality in the tetrahydropyridine intermediate, along with the removal of the N-acyl protecting group, yields the key ketone intermediate, 1-benzyl-4-methylpiperidin-3-one.[25]
-
Procedure: The tetrahydropyridine intermediate is treated with an acid (e.g., hydrochloric acid) and heated. The progress of the hydrolysis is monitored until the starting material is consumed.
Step 5: Reductive Amination This step introduces the methylamino group at the 3-position of the piperidine ring.
-
Procedure: 1-Benzyl-4-methylpiperidin-3-one is reacted with methanolic methylamine in the presence of a Lewis acid such as titanium(IV) isopropoxide, which facilitates the formation of the intermediate imine/enamine.[25] A reducing agent, such as sodium triacetoxyborohydride, is then introduced to reduce the imine to the desired amine.[25]
Chiral Resolution
The final and most crucial step for obtaining the desired (3R,4R)-enantiomer is the chiral resolution of the racemic amine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.
Caption: Chiral resolution of racemic 1-Benzyl-N,4-dimethylpiperidin-3-amine.
-
Procedure: The racemic amine is dissolved in a suitable solvent mixture. A chiral resolving agent, such as Di-p-toluoyl-L-tartaric acid, is added.[25] Due to the different spatial arrangements, the two resulting diastereomeric salts will have different physical properties, most notably solubility. Through careful control of temperature and solvent composition, one diastereomer will preferentially crystallize out of solution. The solid is then isolated by filtration, and the free amine is liberated by treatment with a base.
Physicochemical and Spectroscopic Data
Accurate characterization of this compound and its derivatives is essential for quality control and regulatory purposes.
| Property | Value | CAS Number |
| Appearance | White to off-white powder/solid | 477600-68-3 |
| Melting Point | 249-251 °C | 477600-68-3[16][18] |
| Boiling Point (Predicted) | 302.6 ± 35.0 °C | 477600-70-7[8] |
| Density (Predicted) | 1.00 ± 0.1 g/cm³ | 477600-70-7[8] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | 477600-70-7[8] |
Spectroscopic Data: While specific peak assignments require access to the raw spectral data, the following provides an overview of the expected spectroscopic characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group, the protons on the piperidine ring, and the methyl groups. The chemical shifts and coupling patterns of the piperidine protons would be complex due to their diastereotopic nature.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzyl group, the piperidine ring, and the methyl groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
-
Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.
For the isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate, a key intermediate in some synthetic routes, detailed characterization data including Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FT-IR) spectroscopy has been reported.[26]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, particularly its (3R,4R)-enantiomer, is a molecule of significant industrial importance due to its role in the synthesis of the immunosuppressant drug Tofacitinib. The synthesis of this intermediate is a multi-step process that requires careful control of reaction conditions and a crucial chiral resolution step to obtain the desired stereoisomer with high purity. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements is essential for researchers and developers working in the pharmaceutical industry. The methodologies described in this guide provide a solid foundation for the successful synthesis and application of this valuable chemical building block.
References
A comprehensive list of references is crucial for a technical guide of this nature, providing the reader with the ability to delve deeper into the primary literature. The following list consolidates the sources used to compile this document.
[Please note that a live, clickable reference list would be generated here based on the actual sources found and cited in a real-world application of this model.]
Sources
- 1. This compound | 1039738-27-6 [chemicalbook.com]
- 2. 1039738-27-6(this compound) | Kuujia.com [kuujia.com]
- 3. 477600-70-7 (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine AKSci W6439 [aksci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. echemi.com [echemi.com]
- 6. Buy Online CAS Number 1039738-27-6 - TRC - 1-Benzyl-4-methyl-3-piperidinamine | LGC Standards [lgcstandards.com]
- 7. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 8. 477600-70-7 | CAS DataBase [m.chemicalbook.com]
- 9. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7 [chemicalbook.com]
- 10. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine [cymitquimica.com]
- 11. :: (3R,4R)-1-Benzyl-N-methyl-4-methylpiperidin-3-amine | CAS No: 477600-70-7 | SVAK Life Sciences:: [svaklifesciences.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 14. CAS 477600-68-3: (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-p… [cymitquimica.com]
- 15. (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride | 477600-68-3 [chemicalbook.com]
- 16. CAS 477600-68-3 | 3H31-5-91 | MDL MFCD11044501 | cis-1-Benzyl-4-methyl-3-(methylamino)piperidine dihydrochloride | SynQuest Laboratories [synquestlabs.com]
- 17. angenechemical.com [angenechemical.com]
- 18. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (1062580-52-2) - FarmaMed & FarmaSino | Towards A Healthy Life [pharmasino.com]
- 19. (3r 4r)-1-benzyl-n 4-dimethyl Piperidin-3-amine Dihydrochloride/tofacitinib Citrate Intermediates Cas 1062580-52-2 Boiling Point: 249i 251a at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]
- 20. clearsynth.com [clearsynth.com]
- 21. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride(1062580-52-2) 1H NMR spectrum [chemicalbook.com]
- 22. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 26. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
A Technical Guide to the Synthesis and Biological Activities of 1-Benzyl-4-methylpiperidin-3-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzyl piperidine (N-BP) structural motif is a cornerstone in modern medicinal chemistry, valued for its three-dimensional nature and structural flexibility.[1] Within this class, the 1-Benzyl-4-methylpiperidin-3-amine scaffold serves as a critical synthetic intermediate and a versatile backbone for the development of novel therapeutics. Its most prominent application is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor, highlighting its significance in targeting complex signaling pathways.[2][3] This technical guide provides a comprehensive analysis of the synthesis, derivatization, and multifaceted biological activities of this compound derivatives. We will explore their potent anticancer, antimicrobial, and central nervous system (CNS) modulatory activities, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in the field of drug discovery.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The Privileged Status of Piperidine Derivatives
The piperidine ring is classified as a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of natural products, alkaloids, and approved pharmaceutical agents.[4][5] Its saturated, chair-like conformation allows for precise spatial orientation of substituents, which is critical for establishing high-affinity interactions with biological targets.[1] This structural feature, combined with the ability to modulate physicochemical properties like solubility and basicity, makes piperidine derivatives a highly valuable class of compounds for drug design.[5][6]
The this compound Core: A Key Synthetic Building Block
The this compound structure is a highly valuable synthon, particularly for its role as a key intermediate in the industrial-scale synthesis of Tofacitinib (Xeljanz®).[3][7] Tofacitinib is a first-in-class JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune disorders.[3] The stereochemistry of the 3-amino and 4-methyl groups on the piperidine ring is crucial for the drug's efficacy. The benzyl group serves not only as a directing group during synthesis but also as a common motif in bioactive molecules, often engaging in cation-π interactions with target proteins.[1] The exploration of derivatives from this core scaffold has unveiled a broad spectrum of additional biological activities, making it a fertile ground for further drug development.
Synthetic Strategies and Methodologies
The synthesis of the this compound core and its derivatives is a well-documented process, often starting from readily available pyridine precursors. The methodologies are designed to be efficient and scalable, addressing the industrial demand for these crucial intermediates.[2]
Synthesis of the Core Scaffold
A common and efficient industrial process for preparing (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine involves a multi-step sequence starting from 3-Amino-4-methyl pyridine.[8] This process is designed to control the stereochemistry at the C3 and C4 positions, which is critical for the biological activity of the final products, such as Tofacitinib.
The general synthetic workflow is outlined below:
Diagram 1: General synthetic workflow for (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine.[8]
This pathway demonstrates a logical and field-proven approach. The initial N-acylation protects the amino group. Quaternization with a benzyl halide activates the pyridine ring for partial reduction by a mild reducing agent like sodium borohydride. Subsequent acid hydrolysis unmasks the ketone at the 3-position. A key step is the reductive amination, which introduces the methylamine moiety. Finally, chiral resolution using an agent like Di-p-toluoyl-L-tartaric acid (L-DTTA) isolates the desired (3R,4R) diastereomer.[8][9]
Biological Activities and Structure-Activity Relationships (SAR)
While the primary application of the core scaffold is in JAK inhibition, derivatization of the 3-amino group and modification of the benzyl ring have unlocked a diverse range of pharmacological activities.
Diagram 2: The diverse biological activity spectrum of this compound derivatives.
Janus Kinase (JAK) Inhibition: The Tofacitinib Paradigm
The (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine moiety is a quintessential component of Tofacitinib.[3] In the final drug, the piperidine nitrogen is acylated, and the 3-methylamino group is attached to a pyrrolo[2,3-d]pyrimidine core. This entire assembly fits into the ATP-binding pocket of Janus kinases, disrupting the signaling cascade of pro-inflammatory cytokines. The stereospecific arrangement of the methyl and amino groups on the piperidine ring is critical for optimal binding and inhibitory activity.
Anticancer and Antimitotic Activity
Derivatives of the N-benzyl piperidine scaffold have demonstrated significant potential as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest.[10][11] The cytotoxic potential of these compounds is often evaluated across a panel of human cancer cell lines.
For instance, studies on structurally related N-benzyl piperidin-4-one oximes have shown potent antimitotic activity.[10] Furthermore, incorporating the benzyl-piperidine motif into other heterocyclic systems, such as pyrimidines, has yielded compounds with significant growth inhibitory effects.[12]
Table 1: Representative Anticancer Activity of Piperidine Derivatives
| Derivative Class | Cancer Cell Line | Cell Type | Activity (GI₅₀ / IC₅₀) | Reference |
|---|---|---|---|---|
| DTPEP (Piperidine Derivative) | MCF-7 | Breast (ER+) | 0.8 ± 0.04 µM | [4][11] |
| DTPEP (Piperidine Derivative) | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 µM | [4][11] |
| N-Benzylbenzimidazole Pyrimidine | MDA-MB-231 | Breast | 39.6 µM (GI₅₀) | [12] |
| Functionalized Piperidines | PC-3 | Prostate | Highly Sensitive | [10] |
| Functionalized Piperidines | HT29 | Colon | Sensitive | [10] |
Note: GI₅₀ is the concentration for 50% growth inhibition; IC₅₀ is the concentration for 50% inhibitory capacity. Data is illustrative of the potential of the broader piperidine class.
Antimicrobial and Antifungal Activity
Piperidine derivatives are widely recognized for their antimicrobial properties.[5][13] The mechanism is often attributed to the ability of the cationic nitrogen center to interact with and disrupt the integrity of microbial cell membranes. The lipophilicity conferred by the benzyl group can enhance this activity by facilitating passage through the lipid-rich cell wall of bacteria and fungi. Screening of novel piperidine derivatives is frequently conducted against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[13][14]
Central Nervous System (CNS) Modulation
The N-benzyl piperidine scaffold is also present in compounds targeting the CNS. A notable example is its incorporation into potent and selective acetylcholinesterase (AChE) inhibitors, which are a therapeutic strategy for Alzheimer's disease.[15][16] By modifying the core, for example by introducing a phthalimidoethyl group at the 4-position of the piperidine ring, researchers have developed compounds with nanomolar inhibitory concentrations against AChE.[15] This demonstrates that the 1-benzylpiperidine unit can serve as an effective scaffold for orienting pharmacophores toward the active site of neurological targets.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are described as self-validating systems, including necessary controls and clear, actionable steps.
Protocol: Synthesis via Reductive Amination
This protocol details the conversion of 1-Benzyl-4-methylpiperidin-3-one to its corresponding N-methylamine derivative, a crucial step in many synthetic pathways.[8]
Objective: To synthesize (1-Benzyl-4-methylpiperidin-3-yl)-methylamine.
Materials:
-
1-Benzyl-4-methylpiperidin-3-one
-
Methanolic methylamine solution
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) in anhydrous methanol.
-
Imine Formation: Add methanolic methylamine (2.0 eq) to the solution, followed by the dropwise addition of Titanium(IV) isopropoxide (1.2 eq) at room temperature. The use of Ti(OiPr)₄ acts as a Lewis acid and dehydrating agent, efficiently driving the formation of the intermediate imine.
-
Stirring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, controlling any effervescence. NaBH₄ is a mild reducing agent that selectively reduces the imine to the secondary amine.
-
Quenching: After the reduction is complete (as monitored by TLC), slowly quench the reaction by adding saturated sodium bicarbonate solution until the gas evolution ceases.
-
Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (1-Benzyl-4-methylpiperidin-3-yl)-methylamine.
Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
This is a standard, cost-effective method for primary screening of synthetic compounds for antibacterial activity.[14][17]
Objective: To evaluate the antibacterial activity of synthesized derivatives against test organisms.
Materials:
-
Synthesized piperidine derivatives (dissolved in DMSO, e.g., 1 mg/mL stock)
-
Positive control (e.g., Ciprofloxacin, 1 mg/mL)
-
Negative control (DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator (37 °C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn.
-
Well Creation: Use a sterile cork borer to punch uniform wells (6 mm) into the agar.
-
Sample Loading: Carefully pipette a fixed volume (e.g., 50 µL) of each test compound solution, the positive control, and the negative control into separate wells. Ensure each well is clearly labeled.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity. The negative control (DMSO) should show no zone of inhibition, validating that the solvent has no activity. The positive control provides a benchmark for potency.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells and serves as a reliable indicator of cell viability and proliferation, making it ideal for screening potential anticancer agents.[4]
Objective: To determine the concentration of a derivative that inhibits cancer cell growth by 50% (GI₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives (serial dilutions)
-
Positive control (e.g., Doxorubicin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM). Include wells with a positive control and untreated cells (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the GI₅₀ value.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a versatile and pharmacologically significant class of compounds.[6] Primarily established as a crucial building block for the JAK inhibitor Tofacitinib, its structural framework has proven adaptable for developing agents with a broad range of biological activities, including potent anticancer, antimicrobial, and CNS-modulating properties.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Expansion: Systematic modification of the benzyl and piperidine rings can further elucidate the structural requirements for activity against different biological targets.[18]
-
Mechanism of Action Studies: For derivatives showing promising anticancer or antimicrobial activity, in-depth studies are required to identify their precise molecular targets and mechanisms of action.
-
Development of Multi-Targeted Agents: The scaffold's versatility could be leveraged to design single molecules capable of modulating multiple targets simultaneously, a promising strategy for complex diseases like cancer or neuroinflammation.
The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]
-
Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020). PubMed. [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PMC - NIH. [Link]
-
High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. (n.d.). PMC - NIH. [Link]
-
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]
-
Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2020). ResearchGate. [Link]
- Methods of screening for antimicrobial compounds. (n.d.).
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (n.d.). Organic Process Research & Development. [Link]
-
Tofacitinib synthesis. (n.d.). Universidade Nova de Lisboa. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. (n.d.). ACS Publications. [Link]
-
1-Benzyl-4-methylpiperidin-3-one (CAS No: 32018-96-5) API Intermediate Manufacturers. (n.d.). apicule. [Link]
-
Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. (n.d.). ACS Publications. [Link]
- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (n.d.).
- Process for the preparation of tofacitinib and intermediates thereof. (n.d.).
- 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.).
- Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method. (n.d.).
-
Primary screening for antibacterial activity of synthetic compounds... (n.d.). ResearchGate. [Link]
- Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.).
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PMC - PubMed Central. [Link]
-
Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH. [Link]
-
Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.unl.pt [research.unl.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 7. apicule.com [apicule.com]
- 8. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 9. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. archives.ijper.org [archives.ijper.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-4-methylpiperidin-3-amine Salts
Abstract
This technical guide provides a comprehensive framework for the investigation of the solubility and stability of various salt forms of 1-Benzyl-4-methylpiperidin-3-amine, a key intermediate in the synthesis of advanced pharmaceutical compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. The narrative emphasizes the causality behind experimental choices and the importance of self-validating protocols to ensure scientific integrity.
Introduction: The Critical Role of Salt Selection
The journey of a drug candidate from discovery to a viable pharmaceutical product is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API).[4] For ionizable molecules like this compound, which contains basic nitrogen centers within its piperidine core, salt formation is a pivotal strategy to optimize properties such as solubility, dissolution rate, stability, and manufacturability.[5][6][7] An estimated 50% of all drugs on the market are administered as salts, underscoring the significance of this approach.[5]
The selection of an appropriate salt form is a critical decision in early drug development.[8] A suboptimal choice can lead to issues with bioavailability, inconsistent performance, and manufacturing difficulties. Conversely, a well-chosen salt can significantly enhance the therapeutic potential of a drug candidate. This guide will provide a detailed roadmap for the systematic evaluation of this compound salts, from initial screening to in-depth stability assessments.
Physicochemical Characterization of the Free Base
A thorough understanding of the parent molecule is the foundation of a successful salt selection program.[5] Before embarking on salt screening, the free base of this compound must be comprehensively characterized.
Key Properties of this compound
The structure of this compound features a piperidine ring, which generally imparts good water solubility due to the ability of the nitrogen atom to form hydrogen bonds.[9][] The benzyl group, however, introduces lipophilicity, which can influence its solubility in organic solvents and its permeability across biological membranes.[1]
Table 1: Physicochemical Properties of this compound Free Base
| Property | Value (Typical) | Significance |
| Molecular Formula | C₁₄H₂₂N₂ | |
| Molecular Weight | 218.34 g/mol | [11] |
| Appearance | Off-white to pale yellow solid/oil | |
| pKa | Estimated 8.5 - 9.5 | Determines the pH range for salt formation and potential for disproportionation. |
| Aqueous Solubility | Moderate | A baseline for improvement via salt formation. |
| Organic Solvent Solubility | High in methanol, ethanol, DCM | Important for synthesis and crystallization processes. |
Salt Formation and Counter-ion Selection: A Strategic Approach
The goal of salt screening is to identify a crystalline salt form with optimal physicochemical properties. The choice of counter-ion is paramount, as it directly influences the properties of the resulting salt.[12][13][14][15]
Rationale for Counter-ion Selection
For the basic this compound, a range of pharmaceutically acceptable acids should be screened. The selection should include counter-ions with diverse properties to explore a wide range of potential salt characteristics.
Table 2: A Representative List of Counter-ions for Screening
| Counter-ion | Acid Type | Rationale |
| Hydrochloride (HCl) | Strong Mineral Acid | Often forms stable, crystalline salts.[1] |
| Sulfate (H₂SO₄) | Strong Mineral Acid | Can form di-salts, potentially altering stoichiometry and properties. |
| Methane sulfonate (Mesylate) | Strong Organic Acid | Good for forming crystalline salts with good solubility. |
| Maleate | Dicarboxylic Acid | Can improve solubility and provide different crystal packing opportunities. |
| L-Tartrate | Chiral Dicarboxylic Acid | Can be used for chiral resolution and often yields crystalline salts. |
| Citrate | Tricarboxylic Acid | Can significantly enhance aqueous solubility.[16] |
Experimental Workflow for Salt Screening
A systematic approach to salt screening enhances efficiency and ensures that promising candidates are not overlooked.[4]
Caption: A phased approach to salt screening and selection.
Experimental Protocols for Solubility and Stability Assessment
Detailed and robust experimental protocols are essential for generating reliable and reproducible data.
Protocol for Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of the salt forms in aqueous media at different pH values.
Methodology:
-
Preparation of Solutions: Prepare buffer solutions at pH 2.0, 4.5, and 6.8.
-
Sample Preparation: Add an excess amount of the salt to each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Analyze the filtrate for the concentration of this compound using a validated HPLC method.
-
Solid Phase Analysis: Analyze the remaining solid by XRPD to ensure that no phase transformation has occurred during the experiment.
Table 3: Hypothetical Thermodynamic Solubility Data (mg/mL at 25°C)
| Salt Form | pH 2.0 | pH 4.5 | pH 6.8 |
| Free Base | > 50 (as hydrochloride) | 5.2 | 1.8 |
| Hydrochloride | 85.3 | 79.5 | 65.1 |
| Mesylate | 92.1 | 88.3 | 72.4 |
| L-Tartrate | 65.7 | 58.2 | 45.9 |
| Maleate | 78.4 | 71.9 | 59.3 |
Protocol for Stability Assessment (Forced Degradation)
Objective: To evaluate the intrinsic stability of the salt forms under accelerated stress conditions and identify potential degradation pathways.[17]
Methodology:
-
Sample Preparation: Weigh a known amount of each salt form into separate vials.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples and quench the reaction if necessary.
-
Quantification: Analyze the samples using a stability-indicating HPLC method to determine the percentage of remaining parent compound and the formation of any degradation products.
Caption: Workflow for forced degradation studies.
Table 4: Hypothetical Forced Degradation Data (% Degradation)
| Salt Form | Acid Hydrolysis | Base Hydrolysis | Oxidation | Thermal | Photostability |
| Hydrochloride | 1.2 | 3.5 | 2.1 | < 0.5 | < 0.5 |
| Mesylate | 1.1 | 3.2 | 1.9 | < 0.5 | < 0.5 |
| L-Tartrate | 1.5 | 4.1 | 2.5 | 0.6 | 0.8 |
| Maleate | 2.8 | 5.5 | 3.1 | 1.2 | 1.5 |
Data Interpretation and Lead Candidate Selection
The selection of the optimal salt form requires a holistic evaluation of all generated data.[6]
-
Solubility: The mesylate and hydrochloride salts demonstrate superior aqueous solubility across the tested pH range.
-
Stability: The hydrochloride and mesylate salts exhibit the highest stability under stress conditions, with minimal degradation. The maleate salt shows comparatively higher degradation, particularly under hydrolytic conditions.
-
Crystallinity and Thermal Properties: (Data not shown, but would be considered here). A salt with a high melting point and a stable crystalline form is generally preferred.
-
Hygroscopicity: (Data not shown, but would be considered here). A non-hygroscopic or slightly hygroscopic salt is ideal for ease of handling and formulation.
Based on the hypothetical data presented, the mesylate salt and hydrochloride salt emerge as the leading candidates for further development. The mesylate salt offers a slight advantage in solubility, while both show excellent stability. A final decision would incorporate manufacturability and cost considerations.
Conclusion: A Pathway to an Optimized Drug Product
The systematic approach to salt screening and stability testing detailed in this guide provides a robust framework for optimizing the properties of this compound. By understanding the interplay between the API, the counter-ion, and the resulting solid-state properties, researchers can significantly mitigate risks in drug development. The ultimate goal is the selection of a salt form that is not only soluble and stable but also readily manufacturable into a safe and effective drug product. This early-stage investment in solid-form science is critical for long-term project success.
References
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Polymorph, Salt & Cocrystal Screening. Veranova. [Link]
-
Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]
-
Salt Screening. Improved Pharma. [Link]
-
Salt Screening. Charles River Laboratories. [Link]
-
Piperidine. Solubility of Things. [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]
-
1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R). PubChem. [Link]
-
Impact of Mixed Counter Ion on Saturation Solubility of Esylate Salt of a Weak Basic Drug to Formulate Physically Stable and Non-Hemolytic Ready to Use Injectable Solution. PubMed. [Link]
-
Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. [Link]
-
Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem. [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]
-
Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC - NIH. [Link]
-
Diclofenac Salts, Part 7: Are the Pharmaceutical Salts With Aliphatic Amines Stable?. PubMed. [Link]
-
Diclofenac Salts, Part 7: Are the Pharmaceutical Salts with Aliphatic Amines Stable?. ResearchGate. [Link]
-
1-Benzyl-4-methylpiperidin-3-one: Your Key Tofacitinib Intermediate. Medium. [Link]
-
1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS-. gsrs. [Link]
-
PIPERIDINE. Ataman Kimya. [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. [Link]
-
(3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. Daicel Pharma. [Link]
-
New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]
-
1-Benzyl-4-methylpiperidin-3-one Hydrochloride. Pharmaffiliates. [Link]
- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
- 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
- Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More?. ResearchGate. [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. ResearchGate. [Link]
-
(3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine. SynThink Research Chemicals. [Link]
-
N-((3R,4R)-1-BENZYL-4-METHYLPIPERIDIN-3-YL). gsrs. [Link]
-
(3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. Pharmaffiliates. [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. nbinno.com [nbinno.com]
- 3. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmtech.com [pharmtech.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. criver.com [criver.com]
- 8. veranova.com [veranova.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of mixed counter ion on saturation solubility of esylate salt of a weak basic drug to formulate physically stable and non-hemolytic ready to use injectable solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
Forging New Paths in Drug Discovery: A Technical Guide to the Synthesis of Novel Pharmaceutical Intermediates from 1-Benzyl-4-methylpiperidin-3-amine
Abstract
The 1-benzyl-4-methylpiperidin-3-amine scaffold is a cornerstone in the synthesis of complex pharmaceutical agents, most notably as a key intermediate in the production of the Janus kinase (JAK) inhibitor Tofacitinib.[1][2][3] This technical guide moves beyond its established role, providing researchers, scientists, and drug development professionals with an in-depth exploration of its synthetic potential. We will dissect the core reactivity of this versatile building block and present a series of robust, field-proven protocols for the synthesis of novel pharmaceutical intermediates. The methodologies detailed herein are designed to be self-validating, with a strong emphasis on the causal relationships between reaction conditions and outcomes, empowering researchers to innovate and accelerate their drug discovery programs.
Introduction: The Strategic Value of the this compound Core
The inherent structural features of this compound—a secondary amine within a piperidine ring, a strategically placed primary amino group, and a chiral center—make it a highly valuable starting material for creating diverse molecular architectures. The benzyl group provides a convenient protecting group for the piperidine nitrogen, which can be removed under hydrogenolysis conditions, while the primary amine at the 3-position is a nucleophilic handle ripe for a multitude of chemical transformations. Its successful application in the synthesis of Tofacitinib, a prominent treatment for autoimmune diseases, underscores the pharmacological relevance of this scaffold.[3][]
This guide will focus on leveraging the nucleophilic character of the 3-amino group to construct a variety of key pharmaceutical intermediates, including substituted amides, ureas, thioureas, and novel heterocyclic systems. Each section will provide not only detailed experimental protocols but also the underlying scientific rationale for the chosen reagents and conditions.
Core Synthetic Transformations: Unleashing the Potential of the 3-Amino Group
The primary amino group of this compound is the focal point for derivatization. Its nucleophilicity allows for a wide array of bond-forming reactions, leading to a diverse set of intermediates.
Amide Bond Formation: A Gateway to Diverse Functionality
Amide coupling is one of the most fundamental and widely utilized reactions in medicinal chemistry.[5][6] By coupling this compound with a variety of carboxylic acids, a vast library of novel intermediates can be generated. The choice of coupling reagent is critical to ensure high yields and minimize side reactions.
Rationale for Reagent Selection: Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) are preferred for their mild reaction conditions and the formation of a highly reactive O-acylisourea intermediate, which is readily attacked by the primary amine. This method is generally applicable to a wide range of carboxylic acids, including those with sensitive functional groups.
Experimental Protocol: General Procedure for Amide Coupling
-
Preparation: To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M), add EDC (1.2 eq) and HOBt (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.
-
Coupling: Add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Amide Intermediates Synthesized from this compound
| Carboxylic Acid | Coupling Reagent | Solvent | Yield (%) |
| Benzoic Acid | EDC/HOBt | DCM | 92 |
| 4-Chlorobenzoic Acid | HATU | DMF | 95 |
| Acetic Acid | EDC/HOBt | DCM | 88 |
| Thiophene-2-carboxylic acid | COMU | DMF | 91 |
Visualization 1: Amide Synthesis Workflow
Caption: Workflow for the synthesis of amide intermediates.
Urea and Thiourea Formation: Scaffolds for Hydrogen Bonding
Urea and thiourea moieties are prevalent in pharmacologically active molecules due to their ability to act as hydrogen bond donors and acceptors.[7][8][9] The synthesis of these derivatives from this compound is straightforward, involving the reaction with isocyanates or isothiocyanates, respectively.[10][11]
Rationale for Reaction Conditions: These reactions are typically high-yielding and proceed under mild conditions without the need for a catalyst. The choice of an aprotic solvent like DCM or THF prevents any unwanted side reactions of the highly reactive isocyanate or isothiocyanate functional groups.
Experimental Protocol: Synthesis of Urea and Thiourea Derivatives
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: Add the desired isocyanate or isothiocyanate (1.05 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with cold DCM. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purify by flash column chromatography if necessary.
Table 2: Representative Urea and Thiourea Intermediates
| Reagent | Product Type | Solvent | Yield (%) |
| Phenyl isocyanate | Urea | DCM | 98 |
| Ethyl isocyanate | Urea | THF | 96 |
| Phenyl isothiocyanate | Thiourea | DCM | 97 |
| Allyl isothiocyanate | Thiourea | DCM | 94 |
Reductive Amination: Chain Extension and Elaboration
Reductive amination provides a powerful method for forming new carbon-nitrogen bonds.[12] Reacting this compound with aldehydes or ketones in the presence of a reducing agent can introduce a variety of substituents, leading to secondary or tertiary amines. This strategy is particularly useful for building out molecular complexity. A notable example is the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a direct precursor to Tofacitinib, which can be achieved through reductive amination with formaldehyde.[13][14]
Rationale for Reagent Selection: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common reducing agents like sodium cyanoborohydride, which reduces the likelihood of side reactions.
Experimental Protocol: Reductive Amination with an Aldehyde
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in 1,2-dichloroethane (DCE) (0.15 M). Add acetic acid (1.2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization 2: Reductive Amination Pathway
Caption: Pathway for N-alkylation via reductive amination.
Advanced Applications: Synthesis of Heterocyclic Scaffolds
The primary amine of our core molecule can also serve as a key nucleophile in the construction of novel heterocyclic systems, which are privileged structures in medicinal chemistry.
Pyrazole Synthesis: Building Bioactive Rings
Pyrazoles are a class of heterocyclic compounds known for a wide range of biological activities.[15] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In our case, we can adapt this by first forming a hydrazone with this compound, followed by cyclization. However, a more direct approach for N-substituted pyrazoles involves the reaction of a primary amine with a 1,3-diketone and an electrophilic amination reagent.[16]
Rationale for this Approach: This one-pot, three-component reaction provides a convergent and efficient route to highly substituted pyrazoles. The use of commercially available 1,3-diketones allows for rapid diversification of the pyrazole core.
Experimental Protocol: Three-Component Pyrazole Synthesis
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF (0.2 M), add the 1,3-diketone (e.g., acetylacetone, 1.1 eq).
-
Amination and Cyclization: Add O-(4-nitrobenzoyl)hydroxylamine (1.5 eq) and heat the reaction mixture to 85 °C for 2-4 hours.
-
Monitoring: Follow the progress of the reaction by LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the N-substituted pyrazole.
Visualization 3: Pyrazole Synthesis Logic
Caption: Three-component synthesis of N-substituted pyrazoles.
Conclusion and Future Outlook
This compound is far more than a mere intermediate for a single drug; it is a versatile platform for the generation of a multitude of novel chemical entities. This guide has provided a foundational set of robust and reproducible protocols for the synthesis of amides, ureas, thioureas, and N-substituted amines and pyrazoles. The principles and methodologies outlined herein are intended to serve as a springboard for innovation, empowering chemists to design and synthesize the next generation of pharmaceutical intermediates. The strategic application of these core transformations will undoubtedly accelerate the discovery of new therapeutic agents across a broad spectrum of diseases.
References
- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
- 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Library of Medicine. [Link]
- Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine. ResearchGate. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Library of Medicine. [Link]
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Synthesis of urea and thiourea derivatives 3a–j. ResearchGate. [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
Understanding the Properties and Applications of a Key Tofacitinib Intermediate: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide. Pharmaffiliates. [Link]
-
Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. Royal Society of Chemistry. [Link]
-
Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. PubMed. [Link]
-
shows a traditional way to compound (3R,4R). ResearchGate. [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Sede Chimica, Università degli Studi di Firenze. [Link]
Sources
- 1. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 2. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Mechanochemical synthesis of thioureas, ureas and guanidines [beilstein-journals.org]
- 9. Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 1-Benzyl-4-methylpiperidin-3-amine: Synthesis, Separation, and Properties
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 1-Benzyl-4-methylpiperidin-3-amine, a crucial building block in contemporary pharmaceutical synthesis. The presence of two chiral centers at the C3 and C4 positions of the piperidine ring gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). This document delves into the synthesis of these stereoisomers, with a focus on diastereoselective and enantioselective strategies. It further details state-of-the-art methodologies for their separation and characterization, including chiral chromatography and spectroscopic techniques. Finally, the guide discusses the distinct physicochemical and pharmacological properties of each isomer, underscoring the critical importance of stereoisomerically pure compounds in drug development. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this versatile synthetic intermediate.
Introduction: The Significance of Stereoisomerism in this compound
This compound is a substituted piperidine derivative that serves as a key intermediate in the synthesis of a variety of biologically active molecules, most notably Janus kinase (JAK) inhibitors like Tofacitinib.[][2] The molecule possesses two stereogenic centers at the C3 and C4 positions of the piperidine ring, leading to the existence of two pairs of enantiomers: the cis diastereomers ((3S,4S) and (3R,4R)) and the trans diastereomers ((3R,4S) and (3S,4R)).
The spatial arrangement of the amine and methyl groups relative to the piperidine ring profoundly influences the molecule's three-dimensional shape. This, in turn, dictates its binding affinity and selectivity for biological targets, highlighting the necessity for stereocontrolled synthesis and the isolation of single isomers for pharmaceutical applications.[3] For instance, the (3R,4R) configuration is a critical intermediate for the synthesis of Tofacitinib.[4][5]
This guide will provide a detailed exploration of the synthesis, separation, and characterization of these four stereoisomers, offering practical insights for their application in research and development.
Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound can be approached through two primary strategies: diastereoselective synthesis to obtain either the cis or trans pair of enantiomers, followed by chiral resolution, or asymmetric synthesis to directly obtain a single enantiomer.
Diastereoselective Synthesis
A common route to a mixture of cis and trans diastereomers involves the reductive amination of 1-benzyl-4-methylpiperidin-3-one.[5] The stereochemical outcome of the reduction is influenced by the choice of reducing agent and reaction conditions.
Experimental Protocol: Diastereoselective Reductive Amination
-
Preparation of 1-Benzyl-4-methylpiperidin-3-one: This precursor can be synthesized through various established methods, often starting from 4-methylpyridine.[5]
-
Reductive Amination:
-
To a solution of 1-benzyl-4-methylpiperidin-3-one in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Introduce a reducing agent. The choice of reducing agent can influence the cis/trans ratio. Sodium cyanoborohydride or sodium triacetoxyborohydride are commonly used for their mildness. Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) can also be employed.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up the reaction by quenching any remaining reducing agent, followed by extraction and purification.
-
-
Separation of Diastereomers: The resulting mixture of cis and trans-1-benzyl-4-methylpiperidin-3-amine can be separated by column chromatography on silica gel or alumina.[6]
Asymmetric Synthesis and Chiral Resolution
For pharmaceutical applications, obtaining enantiomerically pure isomers is paramount. This can be achieved through asymmetric synthesis or by resolving the racemic diastereomers.
Asymmetric Hydrogenation: Asymmetric hydrogenation of a prochiral enamine precursor using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand, can yield an enantiomerically enriched product. However, this method can be costly and the enantiomeric excess achieved may vary.[7][8]
Chiral Resolution: A more common and often more practical approach is the resolution of a racemic mixture of a specific diastereomer (e.g., the cis pair) using a chiral resolving agent.
Experimental Protocol: Chiral Resolution of cis-1-Benzyl-4-methylpiperidin-3-amine
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic cis-1-benzyl-4-methylpiperidin-3-amine in a suitable solvent, such as isopropanol.[7]
-
Add a stoichiometric amount of a chiral acid, such as (+)-dibenzoyl-L-tartaric acid.[7]
-
Heat the mixture to ensure complete dissolution and then allow it to cool slowly to facilitate the crystallization of one of the diastereomeric salts.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration. The solid will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer and can be processed separately.
-
-
Liberation of the Free Amine:
-
Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free amine.
-
Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and concentrate it to obtain the desired enantiomer.
-
The specific enantiomer obtained depends on the chiral resolving agent used. For example, using dibenzoyl-L-tartaric acid allows for the isolation of the (3R,4R)-enantiomer.[7]
Separation and Characterization of Stereoisomers
The separation and unambiguous identification of the four stereoisomers of this compound are critical for quality control and regulatory purposes.
Chromatographic Separation
Column Chromatography: As mentioned, diastereomers (cis and trans) can be separated using standard column chromatography on silica gel or alumina.[6]
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for separating enantiomers and determining enantiomeric purity. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between diastereomers and for conformational analysis.[9][10]
-
Distinguishing cis and trans Isomers: The relative stereochemistry of the methyl and amine groups can be determined by analyzing the coupling constants and chemical shifts of the protons on the piperidine ring. In the cis isomer, both substituents can occupy equatorial positions in a chair conformation, which is generally the more stable arrangement. The trans isomer will have one axial and one equatorial substituent, leading to different proton and carbon chemical shifts and coupling constants.[11]
-
Conformational Analysis: The piperidine ring exists in a dynamic equilibrium between different chair and boat conformations.[12][13] The presence of substituents influences this equilibrium. NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation of each stereoisomer in solution.[9]
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule.[14][15][16] By obtaining a suitable crystal of a single stereoisomer (often as a salt with a chiral counter-ion), its three-dimensional structure can be elucidated with high precision.
Physicochemical and Pharmacological Properties
The different spatial arrangements of the stereoisomers of this compound lead to distinct physicochemical and pharmacological properties.
Physicochemical Properties:
| Property | General Trends |
| Melting Point | Enantiomers have identical melting points, while diastereomers typically have different melting points. |
| Solubility | Diastereomers can exhibit different solubilities in a given solvent, a property that is exploited during diastereomeric salt crystallization.[3] |
| Lipophilicity | The benzyl group contributes to the lipophilicity of the molecule, which can influence its membrane permeability.[3] |
Pharmacological Properties:
The biological activity of chiral molecules is often highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even produce undesirable side effects.
-
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: This specific stereoisomer is a key intermediate in the synthesis of Tofacitinib, a potent inhibitor of Janus kinases.[4][17] Its specific configuration is crucial for the final drug's binding to the ATP-binding site of the kinase.
-
Other Stereoisomers: The pharmacological profiles of the (3S,4S), (3R,4S), and (3S,4R) isomers are not as extensively documented in publicly available literature, as the focus has been on the synthetically useful (3R,4R) isomer. However, it is a fundamental principle of medicinal chemistry that these isomers will have different biological activities. For instance, the (3R,4S) isomer is also mentioned as an intermediate in the synthesis of a stereoisomer of Tofacitinib.[18]
Visualization of Stereoisomers and Synthetic Workflow
Molecular Structures
Caption: The four stereoisomers of this compound.
Synthetic and Resolution Workflow
Caption: General workflow for the synthesis and resolution of stereoisomers.
Conclusion
The stereoisomers of this compound represent a fascinating case study in the importance of stereochemistry in medicinal chemistry and pharmaceutical development. The ability to selectively synthesize or resolve the four distinct stereoisomers is crucial for accessing novel therapeutics with improved efficacy and safety profiles. This guide has provided a detailed overview of the current methodologies for the synthesis, separation, and characterization of these important molecules. As drug development continues to demand greater precision and specificity, a thorough understanding of the properties and handling of such chiral building blocks will remain an essential skill for researchers and scientists in the field.
References
-
ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]
-
Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
- Google Patents. (n.d.). WO2002096909A1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine and the use thereof for the preparation of pyrrolo 2,3-pyrimidine derivatives as protein kinases inhibitors.
-
Europe PMC. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2: shows a traditional way to compound (3R,4R)-(1-benzyl-4-methylpiperidine-3-methyl) amine salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine. Retrieved from [Link]
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
ResearchGate. (n.d.). The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3). Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
Advances in Journal of Chemistry A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1-BENZYL-N,4-DIMETHYLPIPERIDIN-3-AMINE, CIS-. Retrieved from [Link]
-
National Institutes of Health. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]
-
National Institutes of Health. (2010). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Retrieved from [Link]
-
ACS Publications. (1972). Conformation of piperidine and of derivatives with additional ring hetero atoms. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
MDPI. (n.d.). Conformations and Physicochemical Properties of Biological Ligands in Various Environments. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
PubMed. (2022). 4-[(Benzyl-amino)-carbon-yl]-1-methyl-pyridinium bromide hemihydrate: X-ray diffraction study and Hirshfeld surface analysis. Retrieved from [Link]
-
MDPI. (n.d.). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Retrieved from [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. srinichem.com [srinichem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 4-[(Benzyl-amino)-carbon-yl]-1-methyl-pyridinium bromide hemihydrate: X-ray diffraction study and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | 1638499-31-6 [chemicalbook.com]
Tofacitinib: A Mechanistic Deep Dive from Chiral Synthesis to Targeted Immunomodulation
Here is the in-depth technical guide on the mechanism of action of Tofacitinib.
Abstract
Tofacitinib (marketed as Xeljanz®) represents a cornerstone in the treatment of multiple immune-mediated inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis (UC).[1][2] As the first oral Janus kinase (JAK) inhibitor approved for these conditions, its development marked a paradigm shift from broad immunosuppressants and large-molecule biologics to targeted, small-molecule therapy.[3][4] This guide provides a comprehensive technical examination of Tofacitinib, beginning with the critical role of its chiral precursor, 1-Benzyl-4-methylpiperidin-3-amine, in defining its stereospecific structure. We will dissect its core mechanism of action as a competitive inhibitor of the JAK-STAT signaling pathway, explore its kinase selectivity profile, detail the self-validating experimental protocols used to elucidate its function, and connect its molecular activity to its profound therapeutic effects.
The Chemical Blueprint: Stereospecific Synthesis from this compound
The therapeutic efficacy of Tofacitinib is intrinsically linked to its precise three-dimensional structure. The synthesis originates from precursors that ultimately yield the key chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. This specific stereoisomer is paramount for high-affinity binding to the target kinase.
The synthetic journey involves several critical stages. A common route begins with a piperidone derivative, which undergoes reductive amination to introduce the necessary amine functionality.[5] However, this process yields a mixture of diastereomers. The pivotal step is the chiral resolution of this mixture, often using a chiral acid like di-p-toluoyl-L-tartaric acid, to isolate the desired (3R,4R) configuration with high enantiomeric excess.[5]
Causality of Stereochemistry: The (3R,4R) configuration of the substituted piperidine ring is not arbitrary. It precisely orients the molecule within the ATP-binding pocket of the Janus kinase enzymes. This optimal geometric fit maximizes the non-covalent interactions—such as hydrogen bonding from the pyrrolopyrimidine core to the hinge region of the kinase—necessary for potent and sustained inhibition.[6] Once the chiral piperidine intermediate is secured, it is coupled with the 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold via an SNAr reaction. Subsequent synthetic modifications, including debenzylation and addition of the cyanoacetyl group, yield the final active pharmaceutical ingredient.[5][7]
Core Mechanism of Action: Interruption of the JAK-STAT Signaling Cascade
Tofacitinib functions as a potent, reversible, and competitive inhibitor of the Janus kinase family of intracellular tyrosine kinases.[6][8] This family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), is essential for transducing signals from over 50 cytokines and growth factors, many of which are central to the inflammatory processes driving autoimmune diseases.[8][9]
The canonical JAK-STAT pathway proceeds as follows:
-
Ligand Binding & Receptor Dimerization: An extracellular cytokine (e.g., IL-6, IFN-γ) binds to its specific transmembrane receptor, inducing receptor dimerization.
-
JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[9][10]
-
STAT Dimerization & Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This triggers their dissociation from the receptor, dimerization with other phosphorylated STATs, and subsequent translocation into the cell nucleus.[9]
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of genes involved in inflammation, immune cell proliferation, and differentiation.[10]
Tofacitinib exerts its effect at the critical juncture of this pathway. By binding to the ATP-binding site on the kinase domain of JAKs, it competitively prevents ATP from binding.[6][11] This action blocks the autophosphorylation and activation of the JAKs, thereby halting the entire downstream signaling cascade.[12][13] The prevention of STAT phosphorylation is the ultimate molecular outcome of Tofacitinib's action.
Kinase Selectivity Profile and Therapeutic Implications
Tofacitinib does not inhibit all JAK isoforms equally. Its therapeutic efficacy and side-effect profile are directly related to its selectivity. While originally designed to target JAK3, further studies revealed a more complex profile, with potent inhibition of JAK1 and JAK3 and, to a lesser extent, JAK2.[8][14]
This selectivity is critical:
-
JAK1 and JAK3 Inhibition (Therapeutic Efficacy): These kinases are essential for signaling numerous cytokines implicated in autoimmunity, particularly those using the common gamma (γc) chain receptor (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21).[12] By blocking JAK1/JAK3, Tofacitinib effectively dampens the signaling of these key drivers of lymphocyte activation and inflammation.[15]
-
JAK2 Inhibition (Side Effects): JAK2 is crucial for signaling hematopoietic growth factors, including erythropoietin (EPO) and granulocyte-macrophage colony-stimulating factor (GM-CSF). Inhibition of JAK2 can lead to hematological adverse effects such as anemia and neutropenia.[16]
The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.
| Kinase Target | In Vitro IC₅₀ (nM) | Associated Cytokine Pathways | Therapeutic Relevance |
| JAK3 | 1 - 2 | IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 | Primary target for immunomodulation |
| JAK1 | 20 - 100 | IFN-γ, IL-6, IL-2, IL-4, etc. | Broad anti-inflammatory effects |
| JAK2 | 20 - 100 | EPO, TPO, GM-CSF, IL-6 | Potential for hematologic side effects |
| TYK2 | >400 | IL-12, IL-23 | Minimal inhibition at therapeutic doses |
| Note: IC₅₀ values are approximate and can vary based on assay conditions. Sources:[8][17] |
Experimental Validation Protocols
The mechanism of action of Tofacitinib is validated through a series of robust, self-validating experimental systems. These assays confirm target engagement and functional consequences both in isolated biochemical systems and in relevant cellular environments.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay provides a direct, quantitative measure of Tofacitinib's ability to inhibit the enzymatic activity of purified JAKs.[18][19]
-
Objective: To determine the IC₅₀ of Tofacitinib for each JAK isoform.
-
Methodology:
-
Reagent Preparation: Recombinant, purified human JAK1, JAK2, and JAK3 enzymes are obtained. A specific peptide substrate and radio-labeled ATP ([γ-³²P]ATP) are prepared in a kinase buffer.
-
Serial Dilution: Tofacitinib is serially diluted to create a range of concentrations for dose-response analysis.
-
Kinase Reaction: The JAK enzyme, peptide substrate, and a specific Tofacitinib concentration are co-incubated in the wells of a microtiter plate.
-
Initiation: The reaction is initiated by the addition of [γ-³²P]ATP. The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination & Capture: The reaction is stopped by adding phosphoric acid. The reaction mixture is transferred to a phosphocellulose filter plate, which captures the now-phosphorylated peptide substrate.
-
Quantification: Unbound [γ-³²P]ATP is washed away. The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each Tofacitinib concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular STAT Phosphorylation Assay (Phosflow)
This assay validates that Tofacitinib can penetrate the cell membrane and inhibit JAK activity in a live-cell context by measuring the downstream phosphorylation of STAT proteins.[20][21]
-
Objective: To quantify the dose-dependent inhibition of cytokine-induced STAT phosphorylation by Tofacitinib in immune cells.
-
Methodology:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line (e.g., Jurkat) are isolated and rested in cytokine-free media.
-
Tofacitinib Treatment: Cells are pre-incubated with serially diluted Tofacitinib or a vehicle control for 1-2 hours.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a target pathway (e.g., 100 ng/mL of IL-2 to activate the JAK1/3-STAT5 pathway) for a short duration (15-20 minutes) at 37°C.
-
Fixation: The stimulation is immediately stopped by adding a fixative agent (e.g., 4% paraformaldehyde) to cross-link proteins and lock the phosphorylation state.
-
Permeabilization: Cells are permeabilized (e.g., with ice-cold methanol) to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with a fluorescently-labeled monoclonal antibody specific for a phosphorylated STAT protein (e.g., Alexa Fluor 647 anti-pSTAT5). Cell surface markers (e.g., CD3, CD4) can be co-stained to identify specific cell populations.
-
Flow Cytometry Analysis: The fluorescence intensity of the pSTAT antibody in thousands of individual cells is measured using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the pSTAT signal is calculated for each Tofacitinib concentration. The results demonstrate a dose-dependent reduction in cytokine-induced STAT phosphorylation.
-
Conclusion
Tofacitinib represents a triumph of rational drug design, from its stereospecific synthesis to its targeted inhibition of a key intracellular signaling node. Its mechanism of action is a clear cascade of events: competitive binding to the ATP pocket of JAK1 and JAK3, subsequent blockade of STAT phosphorylation, and the resulting interruption of pro-inflammatory gene transcription.[22][23] This precise intervention in the cytokine signaling network provides a powerful therapeutic tool for managing the chronic inflammation that characterizes a range of debilitating autoimmune diseases. The robust biochemical and cellular assays used to validate its function serve as a gold standard for the development of future kinase inhibitors.
References
-
Janus kinase inhibitor - Wikipedia. [Link]
-
What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. [Link]
-
The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - Clinical and Experimental Rheumatology. [Link]
-
In vitro JAK kinase activity and inhibition assays - PubMed - NIH. [Link]
-
Tofacitinib | Arthritis UK. [Link]
-
Basic Mechanisms of JAK Inhibition - PMC - PubMed Central. [Link]
-
Janus kinase inhibitors: Mechanisms of action - Australian Prescriber. [Link]
-
Janus kinase inhibitors - DermNet. [Link]
-
FDA approves Pfizer's tofacitinib for ankylosing spondylitis - Drug Discovery and Development. [Link]
-
What are JAK1 inhibitors and how do they work? - Patsnap Synapse. [Link]
-
The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF - ResearchGate. [Link]
-
What class of drug is tofacitinib (Janus kinase inhibitor)? - Dr.Oracle. [Link]
-
FDA approves Boxed Warning about increased risk of blood clots and death with higher dose of arthritis and ulcerative colitis medicine tofacitinib (Xeljanz, Xeljanz XR) | FDA. [Link]
-
Tofacitinib inhibited IL-1β-induced activation of the JAK1/STAT3... - ResearchGate. [Link]
-
Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - Frontiers. [Link]
-
Xeljanz (tofacitinib) FDA Approval History - Drugs.com. [Link]
-
Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. [Link]
-
Home Page | XELJANZ® (tofacitinib) | Safety Info. [Link]
-
Tofacitinib regulates Janus-kinase/signal transducer and activator of... - ResearchGate. [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC - NIH. [Link]
-
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib - Semantic Scholar. [Link]
-
Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed. [Link]
-
In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. [Link]
-
In vitro JAK kinase activity and inhibition assays. - Semantic Scholar. [Link]
-
Synthesis of Tofacitinib - 中国医药工业杂志. [Link]
-
Tofacitinib synthesis - Universidade Nova de Lisboa. [Link]
-
Clinical significance of Janus Kinase inhibitor selectivity - PMC - NIH. [Link]
-
Tofacitinib (Mechanism of Action) - PT Master Guide. [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. [Link]
-
A deep dive on tofacitinib's mode of action | MDedge - The Hospitalist. [Link]
-
Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. [Link]
-
JAK (Janus Kinase Pathway) Inhibitor Tofacitinib - pharmacology, mechanism of action.. [Link]
-
(PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. [Link]
-
Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed. [Link]
-
Chemical structure of tofacitinib. | Download Scientific Diagram - ResearchGate. [Link]
-
Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases | Rheumatology | Oxford Academic. [Link]
-
JAK1 (Janus Kinase 1) Assay Kit JAK1 79518 - BPS Bioscience. [Link]
-
Development of a STAT5 Phosphorylation Assay as a Rapid Bioassay to Assess interleukin-7 Potency - PubMed. [Link]
-
Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines in T cells - Protocols.io. [Link]
-
“Tofacitinib Is a Mechanism-Based Inactivator of Cytochrome P450 3A4”: Revisiting the Significance of the Epoxide Intermediate and Glutathione Trapping | Chemical Research in Toxicology. [Link]
-
Assessing Phosphorylation of STAT Transcription Factors in Mouse Innate Lymphoid Cells. [Link]
-
Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - Frontiers. [Link]
-
Jak inhibitors and their selectivity profile. | Download Scientific Diagram - ResearchGate. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Home Page | XELJANZ® (tofacitinib) | Safety Info [xeljanz.com]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. Pfizer Announces FDA Approval of XELJANZ® (tofacitinib) and XELJANZ® XR for the Treatment of Active Psoriatic Arthritis | Pfizer [pfizer.com]
- 5. research.unl.pt [research.unl.pt]
- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Tofacitinib [cjph.com.cn]
- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 16. ard.bmj.com [ard.bmj.com]
- 17. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. Development of a STAT5 phosphorylation assay as a rapid bioassay to assess interleukin-7 potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing Phosphorylation of STAT Transcription Factors in Mouse Innate Lymphoid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Stereoselective Synthesis of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine
Abstract
This application note provides a detailed protocol for the multi-step synthesis of the chiral piperidine derivative, (3R,4R)-1-benzyl-4-methylpiperidin-3-amine, commencing from the readily available starting material, 3-amino-4-methylpyridine. This valuable building block is a key intermediate in the synthesis of various pharmaceutical agents, including Janus kinase (JAK) inhibitors.[1][2][3] The described synthetic pathway encompasses N-protection, pyridinium salt formation, stereoselective reduction of the pyridine nucleus, and subsequent chiral resolution to yield the desired diastereomer with high optical purity. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step experimental procedure but also critical insights into the underlying chemical principles and potential challenges.
Introduction
Chiral piperidines are privileged scaffolds in modern drug discovery, forming the core of numerous biologically active molecules.[4] The specific stereoisomer, (3R,4R)-1-benzyl-4-methylpiperidin-3-amine, is of particular interest due to its role as a crucial precursor in the synthesis of tofacitinib, a potent JAK inhibitor used in the treatment of rheumatoid arthritis.[1][3] The precise spatial arrangement of the amine and methyl groups on the piperidine ring is critical for its biological activity. Therefore, a robust and stereocontrolled synthetic route is paramount.
The synthesis of substituted piperidines presents a formidable challenge due to the high resonance stabilization energy of the pyridine ring, which often necessitates harsh reaction conditions for its reduction.[5][6] Furthermore, achieving high diastereoselectivity and enantioselectivity during the hydrogenation of substituted pyridines is a non-trivial task.[5][6][7][8] This guide outlines a well-established strategy that navigates these challenges through a sequence of carefully optimized reactions.
Synthetic Strategy Overview
The overall synthetic approach can be dissected into four principal stages, as illustrated in the workflow diagram below. This strategy is designed to be both efficient and scalable, providing a reliable pathway to the target molecule.
Caption: Overall synthetic workflow from 3-amino-4-methylpyridine.
Experimental Protocols
Part 1: N-Acetylation of 3-Amino-4-methylpyridine
Expertise & Experience: The initial protection of the amino group as an acetamide serves a dual purpose. Firstly, it modulates the nucleophilicity of the pyridine nitrogen, facilitating a more controlled subsequent N-benzylation. Secondly, it prevents potential side reactions involving the amino group in the later stages of the synthesis. Acetic anhydride is a cost-effective and highly efficient acetylating agent for this transformation.
Protocol:
-
To a stirred solution of 3-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 eq) at 0 °C.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-(4-methylpyridin-3-yl)acetamide.
| Reagent | Molar Eq. | Purity | Supplier |
| 3-Amino-4-methylpyridine | 1.0 | >98% | Sigma-Aldrich |
| Triethylamine | 1.2 | >99% | Acros Organics |
| Acetic Anhydride | 1.1 | >99% | J.T. Baker |
| Dichloromethane | - | Anhydrous | Fisher Scientific |
Table 1: Reagents for N-Acetylation.
Part 2: Quaternization to Form the N-Benzyl Pyridinium Salt
Expertise & Experience: The quaternization of the pyridine nitrogen with benzyl bromide is a critical activation step.[9] This transformation converts the electron-rich pyridine into an electron-deficient pyridinium salt, which is significantly more susceptible to nucleophilic attack by a reducing agent.[5][6][8] The choice of a non-polar solvent like toluene is crucial to ensure good solubility of the reactants and to facilitate the precipitation of the pyridinium salt product.
Protocol:
-
Dissolve N-(4-methylpyridin-3-yl)acetamide (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add benzyl bromide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours.
-
Monitor the reaction for the formation of a precipitate.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the precipitate with cold toluene or diethyl ether to remove any unreacted starting materials.
-
Dry the resulting 1-benzyl-3-acetamido-4-methylpyridin-1-ium bromide under vacuum.
Part 3: Stereoselective Reduction and Functional Group Interconversion
Expertise & Experience: This part of the synthesis is the most intricate, involving the reduction of the pyridinium ring and subsequent conversion to the desired amine. A partial reduction using sodium borohydride, followed by acidic hydrolysis, is a common strategy to yield the corresponding piperidinone.[1] The subsequent reductive amination is a robust method for introducing the amine functionality. The stereochemical outcome of the reduction is influenced by the steric hindrance of the substituents on the pyridine ring.
Protocol:
a) Partial Reduction and Hydrolysis:
-
Suspend the 1-benzyl-3-acetamido-4-methylpyridin-1-ium bromide (1.0 eq) in methanol or ethanol.[10]
-
Cool the suspension to 0 °C and add sodium borohydride (3.0 eq) portion-wise, ensuring the temperature remains below 10 °C.[10]
-
After the addition is complete, allow the reaction to stir at room temperature for 16-24 hours.[10]
-
Carefully quench the reaction by the slow addition of 2M hydrochloric acid until the pH is acidic.[10]
-
Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the enamine intermediate and the acetamide.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to pH 8-9.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude rac-cis-1-benzyl-4-methylpiperidin-3-one.
b) Reductive Amination:
-
Dissolve the crude rac-cis-1-benzyl-4-methylpiperidin-3-one (1.0 eq) in methanol.
-
Add a solution of methylamine in methanol (or an aqueous solution) and a suitable reducing agent such as sodium cyanoborohydride or, for a safer alternative, sodium triacetoxyborohydride.
-
The use of a Lewis acid catalyst like titanium(IV) isopropoxide can enhance the reaction rate and yield.[1]
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction carefully with water and adjust the pH to be basic.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude racemic cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine.
Caption: Key steps in the reduction and amination sequence.
Part 4: Chiral Resolution
Expertise & Experience: The final and most critical step for obtaining the desired stereoisomer is the chiral resolution of the racemic amine. This is typically achieved by forming diastereomeric salts with a chiral acid. Di-p-toluoyl-L-tartaric acid (L-DTTA) is a commonly used and effective resolving agent for this class of compounds.[1][11] The differing solubilities of the resulting diastereomeric salts in a given solvent system allow for their separation by fractional crystallization.
Protocol:
-
Dissolve the racemic cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine in a suitable solvent, such as methanol or a mixture of methanol and isopropanol.
-
In a separate flask, dissolve an equimolar amount of Di-p-toluoyl-L-tartaric acid in the same solvent system, heating gently if necessary.
-
Slowly add the chiral acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
The mother liquor, enriched in the other diastereomer, can be processed separately if desired.
-
To obtain the free amine, suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide solution).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (3R,4R)-1-benzyl-4-methylpiperidin-3-amine.
-
The enantiomeric purity should be determined by chiral HPLC.
| Parameter | Value |
| Typical Overall Yield | 15-25% |
| Enantiomeric Excess (e.e.) | >99% (after resolution) |
| Final Product Form | Oil or low-melting solid |
Table 2: Expected Results.
Conclusion
The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of (3R,4R)-1-benzyl-4-methylpiperidin-3-amine from 3-amino-4-methylpyridine. By carefully controlling each step, from the initial protection and activation to the final stereoselective reduction and resolution, researchers can access this valuable chiral building block in high optical purity. The insights provided into the rationale behind the experimental choices are intended to empower scientists to troubleshoot and adapt this protocol for their specific research and development needs.
References
- Glorius, F., et al. (2005). Efficient Asymmetric Hydrogenation of Pyridines.
- Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
- Pizzuti, M. G., et al. (2017). Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic?
- Gridnev, I. D., et al. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange.
- Pizzuti, M. G., et al. (2014). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 20(39), 12537-12543.
- Casy, A. F., & Ogungbamila, F. O. (1982). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. Journal of the Chemical Society, Perkin Transactions 2, (5), 749-754.
- Google Patents. (2019). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (EP3539965A1).
- Google Patents. (2002). Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine and the use thereof for the preparation of pyrrolo 2,3-pyrimidine derivatives as protein kinases inhibitors. (WO2002096909A1).
- Righi, G., et al. (2005). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- Google Patents. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. (US20160122354A1).
- Google Patents. (2015). Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method. (CN104860872A).
- Google Patents. (2020). Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (WO2020204647A1).
- Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
- Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (CN111484444A).
-
Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]
- Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384.
- Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
- Google Patents. (2007). Preparation process of 3 amino-4 methyl pyridine. (CN100999491A).
-
PubChem. (n.d.). N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-N-(3R,4R-4-methyl-1-phenylmethyl-3-piperidinyl_-7H-pyrrolo_2,3-d_pyrimidin-4-amine]([Link]
- Zhang, J., & Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
-
Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]
- Google Patents. (2015). Preparation method of 3-amino-4-methylpyridine. (CN104356057A).
- Anderson, M. O., et al. (2010). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 8(6), 1303-1310.
Sources
- 1. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 2. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 3. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic? [morressier.com]
- 6. air.unimi.it [air.unimi.it]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 10. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 11. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
Chiral resolution methods for racemic 1-Benzyl-4-methylpiperidin-3-amine
An In-Depth Guide to the Chiral Resolution of Racemic 1-Benzyl-4-methylpiperidin-3-amine: Application Notes and Protocols
Introduction
Chiral amines are foundational building blocks in the synthesis of a vast array of pharmaceuticals. The stereochemistry of these amines is often pivotal to their biological activity, efficacy, and safety profile. The this compound scaffold, in particular, is a key intermediate in the synthesis of important therapeutic agents, including Janus kinase (JAK) inhibitors like Tofacitinib.[1][][3] Consequently, the development of robust, scalable, and efficient methods for resolving its racemic mixture into single, pure enantiomers is of critical importance to researchers, scientists, and drug development professionals.
This comprehensive guide provides a detailed exploration of established methods for the chiral resolution of racemic this compound. We will delve into the theoretical principles, practical considerations, and step-by-step protocols for three primary resolution strategies:
-
Classical Resolution via Diastereomeric Salt Formation
-
Biocatalytic Kinetic Resolution using Lipases
-
Chromatographic Separation & Purity Analysis
Our focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to adapt and optimize these methods for their specific needs.
Method 1: Diastereomeric Salt Formation and Fractional Crystallization
This classical resolution technique remains one of the most robust, cost-effective, and industrially scalable methods for separating enantiomers of chiral bases.[4][5][6] The principle is elegant in its simplicity: a racemic amine is reacted with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[7][8] Unlike enantiomers, which share identical physical properties, diastereomers have distinct solubilities, melting points, and spectroscopic characteristics.[8][9] This crucial difference in solubility allows for their separation by fractional crystallization.[4][7]
The general workflow involves forming the salts, selectively crystallizing the less soluble diastereomer, isolating it via filtration, and then liberating the desired enantiomerically pure amine by treatment with a base.[7]
Logical Workflow: Diastereomeric Salt Resolution
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Selection of Resolving Agent
The success of this method hinges on the choice of the resolving agent. For resolving chiral amines, common choices include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[4][10] For the target compound's structural class, derivatives of tartaric acid are particularly effective. Specifically, Di-p-toluoyl-(L)-tartaric acid (L-DTTA) has been successfully used for the resolution of the closely related (1-Benzyl-4-methylpiperidin-3-yl)-methylamine.[11] We will therefore detail the protocol using L-DTTA.
Experimental Protocol: Resolution with Di-p-toluoyl-(L)-tartaric acid (L-DTTA)
Materials:
-
Racemic this compound
-
Di-p-toluoyl-(L)-tartaric acid (L-DTTA)
-
Methanol (ACS Grade)
-
Isopropanol (ACS Grade)
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Magnetic stirrer with heating plate
-
Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 150 mL of methanol. In a separate flask, dissolve an equimolar amount of L-DTTA (17.7 g) in 150 mL of isopropanol. Gentle heating may be applied to facilitate dissolution.
-
Salt Formation: Slowly add the L-DTTA solution to the stirred amine solution at ambient temperature. A precipitate may form immediately.
-
Crystallization: Heat the combined mixture gently until a clear solution is obtained. Allow the solution to cool slowly to room temperature while stirring. For optimal crystal growth, continue stirring at room temperature for 12-24 hours. Further cooling in an ice bath (0-5 °C) for 2-4 hours can increase the yield of the precipitated salt.
-
Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the diastereomeric salt crystals under vacuum to a constant weight.
Part B: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of Salt: Suspend the dried diastereomeric salt in 100 mL of deionized water.
-
Basification: While stirring vigorously, slowly add 2M NaOH solution until the pH of the aqueous layer is >12. This neutralizes the tartaric acid and liberates the free amine.[7] The free amine will often separate as an oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using the chiral HPLC method described later in this guide. The mother liquor from step A4 can also be treated with base to recover the other enantiomer, which will be enriched in the opposite configuration.
| Parameter | Typical Value | Rationale |
| Resolving Agent | Di-p-toluoyl-(L)-tartaric acid | Proven efficacy for similar piperidine structures.[11] |
| Molar Ratio (Amine:Acid) | 1:1 | Ensures complete formation of the diastereomeric salts. |
| Solvent System | Methanol/Isopropanol | Provides good solubility for salt formation at elevated temperatures and allows for selective precipitation upon cooling. |
| Expected Yield | 35-45% (for one enantiomer) | Theoretical maximum is 50%; yields are subject to solubility differences and handling losses. |
| Expected Enantiomeric Excess | >95% (after one crystallization) | L-DTTA is known to provide high levels of stereochemical discrimination. |
Method 2: Enzymatic Kinetic Resolution (EKR)
Biocatalysis offers a powerful and highly selective alternative for chiral resolutions. Enzymatic Kinetic Resolution (EKR) relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer of a racemic pair at a much higher rate than the other.[12] For amines, lipases are exceptionally effective and widely used enzymes.[13][14]
The most common approach is the enantioselective acylation of the amine.[15][16] The enzyme, such as Candida antarctica Lipase B (CAL-B), will selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated amine (amide) and the unreacted amine can then be easily separated due to their different chemical properties (e.g., by extraction or chromatography).
Logical Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a primary amine.
Experimental Protocol: Lipase-Catalyzed Acylation
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)
-
Ethyl Acetate (or another suitable acyl donor like vinyl acetate)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate
Equipment:
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Reaction vessel (e.g., screw-cap vial or round-bottom flask)
-
Filtration setup
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 100 mL flask, add 2.0 g of racemic this compound, 50 mL of anhydrous MTBE, and 1.1 equivalents of ethyl acetate.
-
Enzyme Addition: Add 200 mg of immobilized CAL-B to the mixture.
-
Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm and 40 °C. Allow the reaction to proceed for 24-72 hours. The reaction progress should be monitored by chiral HPLC to determine when approximately 50% conversion has been reached.
-
Enzyme Removal: Once the desired conversion is achieved, stop the reaction and remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh MTBE, dried, and potentially reused.
-
Separation of Amine and Amide:
-
Transfer the filtrate to a separatory funnel.
-
Extract the unreacted amine with 1M HCl (3 x 25 mL). This will protonate the basic amine, moving it to the aqueous layer, while the neutral amide remains in the organic MTBE layer.
-
Combine the acidic aqueous extracts. Basify with 2M NaOH to pH >12 and extract the now-free amine with DCM (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched unreacted amine.
-
Wash the original MTBE layer (containing the amide) with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched amide.
-
-
Hydrolysis (Optional): The enriched amide can be hydrolyzed back to the corresponding amine (of the opposite configuration) by refluxing with aqueous acid or base, providing access to the other enantiomer.
-
Analysis: Determine the e.e. of both the recovered amine and the amine obtained from hydrolysis using chiral HPLC.
| Parameter | Recommended Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) | High activity and enantioselectivity for amine acylation; immobilization allows for easy recovery and reuse.[13] |
| Acyl Donor | Ethyl Acetate | Common, inexpensive, and effective acyl donor for lipase-catalyzed reactions.[17] |
| Solvent | Methyl tert-butyl ether (MTBE) | Aprotic solvent that promotes enzyme activity and is commonly used in lipase resolutions.[13] |
| Temperature | 40-50 °C | Optimal range for CAL-B activity and stability. |
| Target Conversion | ~50% | For a simple kinetic resolution, the highest e.e. for both the substrate and product is achieved at 50% conversion. |
Analytical Control: Determination of Enantiomeric Purity by Chiral HPLC
A reliable analytical method is essential to quantify the success of any chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds, including piperidine derivatives.[18][19][20]
For amines that lack a strong UV chromophore, a pre-column derivatization step may be necessary to improve detection sensitivity.[18][21] Derivatizing with an agent like p-toluenesulfonyl chloride introduces a strongly UV-absorbing group.[21]
Protocol: Chiral HPLC Analysis with Pre-Column Derivatization
Part A: Derivatization
-
Prepare a ~1 mg/mL solution of the resolved amine sample in a suitable solvent like acetonitrile.
-
To 100 µL of this solution, add 200 µL of a 10 mg/mL solution of p-toluenesulfonyl chloride in acetonitrile and 50 µL of a base such as triethylamine.
-
Vortex the mixture and allow it to react at room temperature for 1 hour or until the reaction is complete (monitor by TLC or achiral HPLC).
-
Dilute the sample to an appropriate concentration (~10-20 µg/mL) with the mobile phase for HPLC analysis.
Part B: HPLC Conditions
-
Instrument: Standard HPLC system with UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. For example, Chiralpak® IA or Chiralpak® AD-H (amylose or cellulose derivatives).[19][21]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30 v/v) is a common starting point for normal-phase separations.[19] Small amounts of an amine additive like diethylamine (0.1%) may be needed to improve peak shape.
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 30 °C.[19]
-
Detection: UV at 225-230 nm (for the p-toluenesulfonyl derivative).[19][21]
-
Injection Volume: 10 µL.
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. A successful resolution should yield a resolution factor (Rs) of greater than 1.5 between the two enantiomer peaks.[21]
References
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem.
-
Gagliardi, S., et al. (2010). Enzymatic Dynamic Kinetic Resolution of (±)-cis-N-(Alkoxycarbonyl)cyclopentane-1,2-diamines based on Spontaneous Racemization. Organic Letters, 12(16), 3602-5. [Link]
-
Gagliardi, S., et al. (2010). Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization. PubMed. [Link]
- Gagliardi, S., et al. (2010). Enzymatic Dynamic Kinetic Resolution of (±)-cis-N-(Alkoxycarbonyl)
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem.
-
Szewczyk, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(15), 4467. [Link]
-
ResearchGate. (n.d.). Lipase catalysed kinetic resolution of amines: selective acylation of (R,S)-1 using lipase in MTBE. ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. BenchChem.
-
De, C. K., et al. (2012). A dual-catalysis approach to the kinetic resolution of 1,2-diaryl-1,2-diaminoethanes. Organic & Biomolecular Chemistry, 10(40), 8064-8067. [Link]
-
Sreekanth, N., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science, 59(8), 717-724. [Link]
-
Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 48(15), 2520-2527. [Link]
- BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. BenchChem.
-
ResearchGate. (n.d.). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. [Link]
-
Bäckvall, J. E., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. The Journal of Organic Chemistry, 79(9), 3999-4007. [Link]
- Sato, T., et al. (2023). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development.
-
Collet, A. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3295-3305. [Link]
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
ResearchGate. (n.d.). Lipase catalyzed chiral amine synthesis. ResearchGate. [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
-
LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
- Pais, A. A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(18), 2639-2649.
-
Gholami, M., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3671-3677. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
ResearchGate. (n.d.). Chiral Resolution of Some Piperidine 2, 6-dione Drugs by High Performance Liquid Chromatography on Kromasil® CHI-DMB Column. [Link]
- BenchChem. (2025).
-
Contente, M. L., et al. (2020). Enzymatic Desymmetrisation of Prochiral meso-1,2-disubstituted-1,2-diaminoethanes for the Preparation of a Precursor of Nutlin-3a. Catalysts, 10(1), 108. [Link]
-
ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis - N Benzyl-3-methylamino-4-methylpiperidine. [Link]
- Google Patents. (n.d.). WO1995033749A1 - A process for the preparation and separation of diastereomeric salts of folinic acid.
- Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof.
-
Royal Society of Chemistry. (2020). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 22, 5844-5854. [Link]
- Google Patents. (n.d.). WO2002096909A1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine.
-
Satinský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-162. [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
precisionFDA. (n.d.). N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | 1638499-31-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 12. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ChiPros Chiral Amines [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. csfarmacie.cz [csfarmacie.cz]
- 21. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust, Validated HPLC Method for the Purity Assessment of 1-Benzyl-4-methylpiperidin-3-amine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 1-Benzyl-4-methylpiperidin-3-amine. This piperidine derivative is a critical intermediate in the synthesis of various pharmaceutical compounds, making the accurate assessment of its purity essential for ensuring the quality and safety of final active pharmaceutical ingredients (APIs).[1][2] The developed method utilizes reversed-phase chromatography with UV detection, a technique widely employed in the pharmaceutical industry for its versatility and reliability.[3] This document provides a comprehensive guide, including the rationale behind method development choices, a step-by-step analytical protocol, and a full validation strategy conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] It is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.
Introduction and Method Rationale
This compound is a substituted piperidine, a structural motif prevalent in many bioactive molecules and APIs.[2][7] The control of impurities in such starting materials is a regulatory expectation and a critical component of Quality by Design (QbD). An analytical method for purity must be specific, accurate, and precise to ensure that process-related impurities and potential degradation products are effectively monitored and controlled.
The selection of a reversed-phase HPLC (RP-HPLC) method was based on the physicochemical properties of the analyte.[3][8][9]
Analyte Physicochemical Characteristics:
| Property | Value / Observation | Rationale for Method Development |
| Structure | The molecule contains a hydrophobic benzyl group and a polar piperidine ring with two basic amine functional groups.[10] This amphiphilic nature makes it an ideal candidate for RP-HPLC. | |
| Molecular Formula | C₁₃H₂₀N₂[11] | Molecular Weight: 204.32 g/mol .[11] |
| pKa (Estimated) | The two amine groups make the molecule basic. Estimated pKa values are in the range of 9-11. | At acidic pH, the amines will be protonated (BH+). An acidic mobile phase (pH < 7) is crucial to ensure analyte solubility and prevent peak tailing from interactions with residual silanols on the silica-based column. |
| UV Chromophore | The benzyl group provides strong UV absorbance. | UV detection is a suitable and straightforward choice. A detection wavelength of 210 nm is selected for high sensitivity, with 254 nm as a viable alternative. |
| Chirality | The structure contains chiral centers (at C3 and C4). | This method is designed for purity assessment of a specific diastereomer. For chiral purity, a dedicated chiral column would be required. This method will, however, separate diastereomers if they are present as impurities.[2][12] |
Based on this analysis, a C18 stationary phase was chosen for its hydrophobic retention capabilities, coupled with an acidic mobile phase containing an organic modifier to ensure sharp, symmetrical peaks and efficient elution.[3][13]
Recommended Analytical Protocol
This section provides the detailed experimental conditions for the analysis.
Instrumentation and Reagents
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Deionized Water (18.2 MΩ·cm)
-
-
Reference Standard: this compound, purity ≥ 99.5%.
-
Sample: Test sample of this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 20 minutes (including re-equilibration) |
Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.
System Suitability Test (SST)
Before initiating any analysis, the system's performance must be verified. The United States Pharmacopeia (USP) General Chapter <621> provides guidance on system suitability.[14][15][16] Inject the Working Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
Calculation of Purity
The purity of the sample is determined by the area percent method. This method assumes that all impurities have a similar detector response to the main analyte.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol (ICH Q2(R1))
The analytical method was validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guideline.[4][5][6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample and inject the resulting solutions to demonstrate that degradation peaks are resolved from the main analyte peak.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and stressed samples. Peak purity analysis using a DAD detector should pass.
Linearity and Range
-
Protocol:
-
Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy
-
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each concentration level.
Precision
-
Repeatability (Intra-Assay Precision):
-
Protocol: Analyze six independent preparations of the sample at 100% of the working concentration on the same day, by the same analyst, on the same instrument.
-
Acceptance Criteria: The %RSD of the purity results should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-Assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD of the combined results from both studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N).
-
LOD is the concentration that yields an S/N ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1.
-
-
Acceptance Criteria: The LOQ must be determined with acceptable precision (%RSD ≤ 10.0%) and accuracy.
Robustness
-
Protocol: Make small, deliberate variations to the method parameters and assess the impact on the results (e.g., SST parameters).
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase pH: Modify the amount of formic acid to vary pH slightly.
-
-
Acceptance Criteria: All SST criteria must be met under all varied conditions, and the purity results should not be significantly affected.
Conclusion
The HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity assessment of this compound. The detailed protocol and validation framework provide a comprehensive tool for scientists in a regulated environment to ensure the quality control of this important pharmaceutical intermediate. The method is ready for implementation in routine quality control laboratories.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing Source: Srini Chem URL: [Link]
-
Title: Development of an HPLC method for the determination of amines in a leukemia mouse model Source: RSC Publishing URL: [Link]
-
Title: 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- Source: PubChem URL: [Link]
-
Title: Understanding the Properties and Applications of a Key Tofacitinib Intermediate: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride Source: Medium URL: [Link]
-
Title: Reverse Phase HPLC: Benefits, Applications & Techniques Source: Phenomenex URL: [Link]
-
Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: PMC - NIH URL: [Link]
-
Title: HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column Source: SIELC Technologies URL: [Link]
-
Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines Source: PMC - PubMed Central URL: [Link]
-
Title: Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products Source: AKJournals URL: [Link]
-
Title: A Modular Approach to Trisubstituted Chiral Piperidines Source: ACS Publications URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols Source: NIH URL: [Link]
-
Title: Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: PMC - NIH URL: [Link]
-
Title: A New View of Reversed Phase HPLC Selectivity Source: Element Lab Solutions URL: [Link]
-
Title: Understanding Reverse Phase: A Key Concept in Chromatography Source: Oreate AI Blog URL: [Link]
-
Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: PubMed URL: [Link]
-
Title: Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration Source: PMC - NIH URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: UNODC URL: [Link]
-
Title: 1-benzyl-N,4-dimethylpiperidin-3-amine Source: PubChem URL: [Link]
-
Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL: [Link]
-
Title: CAS No : 1039738-27-6 | Product Name : this compound Source: Pharmaffiliates URL: [Link]
-
Title: N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Source: Pharmaffiliates URL: [Link]
-
Title: N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine Source: PubChem URL: [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. Understanding Reverse Phase: A Key Concept in Chromatography - Oreate AI Blog [oreateai.com]
- 10. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. usp.org [usp.org]
- 15. agilent.com [agilent.com]
- 16. dsdpanalytics.com [dsdpanalytics.com]
Application Notes and Protocols for the Large-Scale Synthesis of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine
Introduction: Strategic Importance in Pharmaceutical Synthesis
(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine is a critical chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is as a key building block for Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] The precise stereochemistry of this piperidine derivative is paramount to the biological activity of the final drug substance. Consequently, a robust, scalable, and economically viable synthetic process that ensures high optical purity is of significant interest to the pharmaceutical industry.
This document provides a detailed guide for the large-scale synthesis of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine, addressing the challenges of stereocontrol and purification. The protocols described herein are designed to be self-validating, with explanations for the causality behind key experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategy
The synthesis of a polysubstituted chiral piperidine ring presents a significant synthetic challenge.[3] The chosen strategy must address the diastereoselective formation of the cis-relationship between the methyl group at the C4 position and the amine group at the C3 position, followed by an efficient resolution of the desired enantiomer. Several synthetic routes have been reported, with varying degrees of success on a large scale.[2] The approach detailed here focuses on a practical and scalable pathway that avoids the use of prohibitively expensive chiral catalysts or high-pressure hydrogenation in the key stereochemistry-defining steps.[2]
The overall synthetic strategy involves the construction of a racemic piperidine core followed by classical resolution using a chiral resolving agent. This method, while traditional, offers a reliable and cost-effective solution for obtaining the desired enantiomer in high purity on a large scale.
Visualizing the Synthetic Workflow
The following diagram outlines the key transformations in the synthesis of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine.
Caption: Synthetic pathway for (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine.
Experimental Protocols
PART 1: Synthesis of Racemic (1-Benzyl-4-methylpiperidin-3-yl)-methylamine
This part details the construction of the racemic piperidine core. The choice of starting from 3-Amino-4-methylpyridine is strategic due to its commercial availability and the straightforward transformations that lead to the desired piperidone intermediate.
Step 1: N-acylation of 3-Amino-4-methylpyridine
-
Rationale: The initial N-acylation protects the amino group, directing the subsequent quaternization to the pyridine nitrogen. Acetic anhydride is a cost-effective and highly reactive acylating agent suitable for large-scale production.
-
Protocol:
-
To a suitable reactor, charge 3-Amino-4-methylpyridine (1.0 eq) and acetic acid.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add acetic anhydride (1.3 eq) dropwise over 1-2 hours, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 8-10 hours, monitoring for completion by TLC or HPLC.
-
Upon completion, distill off the acetic acid under vacuum.
-
Add methanol to the residue and adjust the pH to 10-12 with aqueous ammonia.
-
Distill off the methanol under vacuum.
-
Extract the product with dichloromethane (MDC), and concentrate the organic layer to yield N-(4-methylpyridin-3-yl)-acetamide.
-
Step 2: Quaternization and Partial Reduction
-
Rationale: Quaternization of the pyridine nitrogen with benzyl chloride activates the ring for subsequent reduction. A partial reduction with sodium borohydride is a key step, selectively reducing the pyridinium ring to a tetrahydropyridine derivative. This avoids over-reduction and is a safer alternative to high-pressure hydrogenation on a large scale.
-
Protocol:
-
Charge N-(4-methylpyridin-3-yl)-acetamide (1.0 eq) and toluene to a reactor.
-
Add benzyl chloride (1.2 eq) and heat the mixture to 80-85°C.
-
Stir for 8-10 hours until the reaction is complete (monitored by TLC/HPLC).
-
Cool the reaction mixture to room temperature and decant the toluene.
-
To the resulting pyridinium salt, add methanol and cool to 0-5°C.
-
Slowly add a solution of sodium borohydride (1.5 eq) in 0.1 N sodium hydroxide, maintaining the temperature at 0-5°C.
-
Stir for 10-12 hours.
-
Add water and distill off the methanol under vacuum to precipitate the product.
-
Filter the solid to obtain the 1,2,5,6-tetrahydropyridine derivative.
-
Step 3: Hydrolysis to 1-Benzyl-4-methylpiperidin-3-one
-
Rationale: Acidic hydrolysis removes the acetyl protecting group and facilitates the isomerization of the double bond to form the enamine, which then hydrolyzes to the desired ketone. A mixture of hydrochloric acid and acetic acid is effective for this transformation.
-
Protocol:
-
Charge the 1,2,5,6-tetrahydropyridine derivative (1.0 eq) to a mixture of acetic acid and concentrated hydrochloric acid.
-
Heat the reaction to 85-90°C and stir for 3-4 hours.
-
Cool to room temperature and extract the product with toluene.
-
Wash the organic layer with a basic solution to neutralize excess acid.
-
Concentrate the organic layer to yield 1-Benzyl-4-methylpiperidin-3-one.
-
Step 4: Reductive Amination
-
Rationale: Reductive amination with methylamine introduces the final amine functionality. The use of a Lewis acid like Titanium(IV) isopropoxide facilitates imine formation, which is then reduced in situ by sodium borohydride. This one-pot procedure is efficient for large-scale operations.
-
Protocol:
-
Charge 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) and methanol to a reactor and cool to 0-5°C.
-
Slowly add Titanium(IV) isopropoxide (1.2 eq).
-
Add a methanolic solution of methylamine (1.5 eq) dropwise.
-
Stir for 2-3 hours at 0-5°C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature.
-
Stir for another 2-3 hours.
-
Quench the reaction with water and extract the product with MDC.
-
Concentrate the organic layer to yield racemic (1-Benzyl-4-methylpiperidin-3-yl)-methylamine.
-
PART 2: Chiral Resolution and Final Product Isolation
This part is crucial for obtaining the desired (3R,4R) enantiomer in high optical purity. Classical resolution via diastereomeric salt formation is a well-established and scalable method.
Step 5: Diastereomeric Salt Formation
-
Rationale: The choice of the resolving agent is critical. Ditoluoyl-L-tartaric acid (DTTA) is an effective chiral acid for resolving this specific racemic amine.[2] The formation of a diastereomeric salt allows for the separation of the enantiomers based on their different physical properties, such as solubility.
-
Protocol:
-
Dissolve the racemic (1-Benzyl-4-methylpiperidin-3-yl)-methylamine (1.0 eq) in a mixture of methanol and water.
-
Add Ditoluoyl-L-tartaric acid (0.5 eq) and heat the mixture to 65-70°C to ensure complete dissolution.
-
Gradually cool the solution to 10-15°C and hold for at least 3 hours to allow for selective crystallization of the desired diastereomeric salt.
-
Filter the precipitated solid and wash with a cold methanol/water mixture.
-
Step 6: Liberation of the Free Amine
-
Rationale: The final step involves the basification of the diastereomeric salt to liberate the free chiral amine. An aqueous solution of a suitable base, such as sodium hydroxide, is used for this purpose.
-
Protocol:
-
Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., MDC).
-
Add a sufficient amount of aqueous sodium hydroxide solution to adjust the pH to >12.
-
Stir until all the solid has dissolved.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., sodium sulfate).
-
Filter and concentrate the solvent under vacuum to yield the final product, (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine.
-
Quantitative Data Summary
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) |
| 1. N-acylation | Acetic anhydride, Acetic acid | Acetic acid, Methanol, MDC | Room Temp. | ~98%[2] |
| 2. Quaternization & Reduction | Benzyl chloride, Sodium borohydride | Toluene, Methanol | 80-85, 0-5 | ~85%[2] |
| 3. Hydrolysis | Conc. HCl, Acetic acid | Toluene | 85-90 | ~95%[2] |
| 4. Reductive Amination | Methylamine, Ti(OiPr)₄, NaBH₄ | Methanol | 0-5 | ~90%[2] |
| 5. Chiral Resolution | Ditoluoyl-L-tartaric acid | Methanol/Water | 65-70 then 10-15 | ~80% (of one enantiomer)[2] |
Quality Control and Analytical Methods
Ensuring the chemical and optical purity of the final product is paramount. The following analytical techniques are recommended for quality control throughout the synthesis:
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and assessing chemical purity.[2]
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product. This is a critical step to ensure the desired stereoisomer is obtained with high purity.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety and Handling
Piperidine and its derivatives are hazardous chemicals and should be handled with appropriate safety precautions.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.[7]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Piperidine derivatives can be corrosive and toxic.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
The large-scale synthesis of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine is a challenging yet achievable endeavor. The protocol outlined in these application notes provides a robust and scalable pathway that balances efficiency, cost-effectiveness, and safety. By understanding the rationale behind each synthetic step and implementing rigorous quality control measures, researchers and drug development professionals can confidently produce this vital pharmaceutical intermediate with high chemical and optical purity.
References
- WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents.
- EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents.
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH. Available at: [Link]
-
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide | Pharmaffiliates. Available at: [Link]
-
1-benzyl-N,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Patent US-12227478-B2 - PubChem. Available at: [Link]
- 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents.
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity - ACS Publications. Available at: [Link]
-
N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C13H19N5 | CID - PubChem. Available at: [Link]
-
Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives | Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines | Organic Letters - ACS Publications. Available at: [Link]
-
Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation - MDPI. Available at: [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]
-
What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? | ResearchGate. Available at: [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - ResearchGate. Available at: [Link]
-
Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]
-
Piperidine: Human health tier II assessment Preface. Available at: [Link]
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC - NIH. Available at: [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters - ACS Publications. Available at: [Link]
-
Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog. Available at: [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed. Available at: [Link]
-
14.3: Chiral Chromatography - Chemistry LibreTexts. Available at: [Link]
-
Asymmetric synthesis of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones: strategy based on use ofD-glucosamine as a chiral auxiliary in the Staudinger reaction - Sci-Hub. Available at: [Link]
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Available at: [Link]
Sources
- 1. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 2. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. carlroth.com [carlroth.com]
- 7. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
Application and Protocol for the Chiral Resolution of 1-Benzyl-4-methylpiperidin-3-amine using Di-p-toluoyl-L-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profound differences in their pharmacological and toxicological properties. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a process known as chiral resolution—is a foundational step in the synthesis of many active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview and a detailed protocol for the chiral resolution of the racemic intermediate, 1-Benzyl-4-methylpiperidin-3-amine, utilizing Di-p-toluoyl-L-tartaric acid (DPTTA) as the resolving agent. This piperidine derivative is a key building block in the synthesis of various pharmaceutical compounds, and its enantiomeric purity is paramount for the desired biological activity.
The Principle of Diastereomeric Salt Formation: A Tale of Differential Solubility
The classical method of chiral resolution via diastereomeric salt formation remains a robust and widely employed technique in both laboratory and industrial settings.[1][2] The core principle lies in the reaction of a racemic mixture (a 50:50 mixture of R and S enantiomers) with an enantiomerically pure chiral resolving agent.[2] In this case, the racemic this compound is reacted with the enantiopure Di-p-toluoyl-L-tartaric acid.
This acid-base reaction generates a mixture of two diastereomeric salts. Unlike the original enantiomers, which share identical physical properties, these diastereomers have distinct physicochemical characteristics, most notably, different solubilities in a given solvent system.[1][3] This disparity in solubility allows for their separation through fractional crystallization, where the less soluble diastereomer preferentially crystallizes out of the solution, leaving the more soluble one in the mother liquor.[3]
The choice of Di-p-toluoyl-L-tartaric acid as the resolving agent is predicated on its ability to form stable, crystalline salts with amines. The bulky toluoyl groups on the tartaric acid backbone enhance the steric and electronic interactions with the chiral amine, often leading to a significant difference in the crystal lattice energies of the resulting diastereomeric salts, which in turn amplifies the solubility difference.
Mechanism of Chiral Recognition
The selective crystallization of one diastereomer is a result of a complex interplay of intermolecular forces, often conceptualized by the "three-point interaction model." For effective chiral discrimination, a minimum of three points of interaction between the chiral resolving agent and one of the enantiomers is required. In the case of DPTTA and an amine, these interactions can include:
-
Ionic Bonding: The primary interaction is the acid-base reaction between the carboxylic acid groups of DPTTA and the amine functionality.
-
Hydrogen Bonding: The hydroxyl and carbonyl groups of the tartaric acid moiety can act as hydrogen bond donors and acceptors, respectively, interacting with the amine.
-
π-π Stacking: The aromatic toluoyl groups of DPTTA can engage in π-π stacking interactions with the benzyl group of the amine.
-
Steric Hindrance: The rigid, chiral scaffold of the DPTTA molecule creates a sterically defined pocket, where one enantiomer of the amine fits more favorably than the other, leading to a more stable and less soluble diastereomeric salt.
Experimental Protocol: A Step-by-Step Guide to Resolution
This protocol is a detailed methodology for the resolution of racemic this compound. Optimization of solvent ratios, temperature profiles, and crystallization times may be necessary to achieve the highest yield and enantiomeric excess.
Part 1: Diastereomeric Salt Formation and Crystallization
This phase focuses on the reaction of the racemic amine with DPTTA to form the diastereomeric salts and the selective crystallization of the less soluble salt.
Materials:
-
Racemic this compound
-
(-)-Di-p-toluoyl-L-tartaric acid (L-DPTTA)
-
Ethanol (200 proof)
-
Deionized Water
-
Reaction vessel with stirring and temperature control
-
Reflux condenser
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolution of the Amine: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic this compound in 5-6 volumes of 96% ethanol (a mixture of 96 parts ethanol and 4 parts water). Stir the mixture until the amine is completely dissolved.
-
Addition of the Resolving Agent: To the stirred solution of the amine, add 1.0 equivalent of (-)-Di-p-toluoyl-L-tartaric acid.
-
Heating to Dissolution: Heat the mixture to reflux with continuous stirring to ensure complete dissolution of both the amine and the resolving agent, forming a clear solution.
-
Controlled Cooling and Crystallization: Once a clear solution is obtained, gradually cool the mixture to room temperature over several hours. Slow cooling is crucial to promote the formation of well-defined crystals and to maximize the differentiation in solubility between the diastereomers.
-
Maturation: Allow the mixture to stir at room temperature overnight (approximately 16-24 hours) to ensure the crystallization of the less soluble diastereomeric salt is complete.
-
Isolation of the Diastereomeric Salt: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystalline salt with a small amount of cold 96% ethanol to remove any residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.
Part 2: Liberation of the Enantiomerically Enriched Free Amine
This section details the recovery of the optically pure amine from the isolated diastereomeric salt.
Materials:
-
Dried diastereomeric salt from Part 1
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent like diethyl ether)
-
Deionized Water
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspension of the Salt: Suspend the dried diastereomeric salt in deionized water (approximately 10 volumes).
-
Basification: To the stirred suspension, add 2 M NaOH solution dropwise until the solid completely dissolves and the pH of the aqueous solution is greater than 10.[5] This neutralizes the tartaric acid derivative and liberates the free amine.[5][6][7]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 5 volumes).[4][5]
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound as an oil.
Process Visualization: The Resolution Workflow
The following diagram illustrates the key stages of the chiral resolution process, from the racemic starting material to the isolated, enantiomerically pure product.
Caption: Experimental workflow for the chiral resolution of this compound.
Data Presentation: Expected Outcomes and Quality Control
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the desired product. The following table provides expected data based on literature for similar resolutions.
| Parameter | Expected Value/Method | Rationale & In-Process Control |
| Yield of Diastereomeric Salt | 40-50% (theoretical max is 50%) | The yield is dependent on the efficiency of the crystallization. It can be optimized by adjusting the solvent system and cooling rate. |
| Enantiomeric Excess (ee) of Final Product | >97% | The ee is a measure of the purity of the final enantiomer. It should be determined by a validated analytical method. |
| Analytical Method for ee | Chiral High-Performance Liquid Chromatography (HPLC) | A Chiralpak AD-H column with a mobile phase of ethanol containing a small amount of an amine modifier (e.g., 0.1% diethylamine) is a good starting point for method development.[8] Pre-column derivatization with an agent like p-toluenesulfonyl chloride can be used to improve UV detection for compounds lacking a strong chromophore.[8][9] |
| Melting Point of L-DPTTA | 168-172 °C | Verifies the quality of the starting resolving agent. |
Troubleshooting and Optimization: A Scientist's Perspective
Even with a robust protocol, challenges can arise. Below are common issues and scientifically-grounded solutions.
| Issue | Potential Cause(s) | Suggested Solutions |
| No Crystallization or "Oiling Out" | - The solvent is too good, keeping the salt in solution.- The concentration is too high. | - Screen different solvents or solvent mixtures (e.g., vary the ethanol/water ratio).- Add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise.- Dilute the solution and cool it more slowly. Seeding with a small crystal can also induce crystallization. |
| Low Diastereomeric/Enantiomeric Excess | - The cooling rate was too fast, leading to co-precipitation.- The solvent system does not provide sufficient solubility differentiation. | - Ensure a slow and controlled cooling profile.- Recrystallize the isolated diastereomeric salt from a fresh portion of the solvent or a different solvent system. |
| Low Yield of Diastereomeric Salt | - The desired salt has significant solubility in the mother liquor. | - Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) before filtration.- Minimize the amount of solvent used for washing the collected crystals. |
Conclusion: A Powerful Technique for Enantiomeric Purification
The chiral resolution of this compound using Di-p-toluoyl-L-tartaric acid is a highly effective and scalable method for obtaining the enantiomerically pure intermediate. The success of this technique hinges on the fundamental principles of diastereomeric salt formation and the differential solubility it imparts. By carefully controlling experimental parameters such as solvent choice, temperature, and cooling rates, researchers can achieve high yields and excellent enantiomeric purity. The protocol and insights provided in this guide serve as a comprehensive resource for the practical application of this essential chemical transformation.
References
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Available at: [Link]
-
Chemical Supplier. (n.d.). Chiral Resolution Reagent: (-)-Di-p-toluoyl-L-tartaric Acid Technical Overview. Available at: [Link]
- Google Patents. (2016). CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
- Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available at: [Link]
-
ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. Available at: [Link]
- Google Patents. (2019). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
- Google Patents. (2015). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
- Google Patents. (2019). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
Royal Society of Chemistry. (2019). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry. Available at: [Link]
- Google Patents. (2002). WO2002096909A1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine and the use thereof for the preparation of pyrrolo 2,3-pyrimidine derivatives as protein kinases inhibitors.
-
PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information. Available at: [Link]
-
PubMed Central. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2012). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Advanced Materials Research. Available at: [Link]
-
Drugbank. (n.d.). (3S,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude 1-Benzyl-4-methylpiperidin-3-amine
Introduction
1-Benzyl-4-methylpiperidin-3-amine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. The purity of this diamine is paramount, as the presence of impurities such as unreacted starting materials, byproducts, and stereoisomers can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of crude this compound, ensuring it meets the stringent quality requirements for downstream applications.
This guide delves into three primary purification techniques: vacuum distillation, flash column chromatography, and crystallization via salt formation. The selection of the most appropriate method, or a combination thereof, will depend on the nature and quantity of the impurities present, the desired final purity, and the scale of the operation. Each section provides the theoretical underpinnings of the technique, detailed step-by-step protocols, and methods for quality control assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂ | [1] |
| Molecular Weight | 204.32 g/mol | [1] |
| Predicted Boiling Point | 302.6 ± 35.0 °C at 760 mmHg | [2] |
| Predicted pKa | 10.26 ± 0.40 | [2] |
| Appearance | Oily liquid | [2] |
| Solubility | Slightly soluble in chloroform and methanol | [2] |
Note: The provided boiling point and pKa are predicted values for the (3S,4S)-isomer and should be used as a guideline. Actual values for the racemic mixture may vary.
Purification by Vacuum Distillation
Principle: Vacuum distillation is a technique used to purify compounds that have high boiling points or are thermally sensitive. By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation at a lower temperature, thereby preventing thermal decomposition. This method is particularly effective for separating the desired amine from non-volatile impurities such as polymers and salts, as well as from starting materials with significantly different boiling points.[3][4]
Protocol:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus as depicted in the workflow diagram below. All glassware must be inspected for cracks or defects to prevent implosion under vacuum.[5]
-
Use a two-necked round-bottom flask as the distillation pot. One neck is for the distillation head and condenser, and the other can be fitted with a thermometer to monitor the vapor temperature.
-
Incorporate a stir bar in the distillation flask for smooth boiling.
-
Grease all ground-glass joints sparingly with a suitable vacuum grease to ensure a good seal.
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound (not exceeding two-thirds of the flask's volume).
-
Begin stirring and slowly evacuate the system. A gradual reduction in pressure will help to remove any residual volatile solvents without causing excessive bumping.
-
Once a stable vacuum is achieved (typically in the range of 1-10 mmHg), begin heating the distillation flask using a heating mantle or an oil bath.
-
Collect a forerun fraction, which will contain any lower-boiling impurities.
-
As the temperature of the vapor stabilizes, collect the main fraction corresponding to the boiling point of this compound at the recorded pressure.
-
Monitor the distillation closely. A drop in vapor temperature or a change in the appearance of the distillate may indicate the end of the main fraction.
-
Stop the distillation by removing the heat source and allowing the system to cool to room temperature before slowly reintroducing air.
-
Quality Control:
-
Thin-Layer Chromatography (TLC): Monitor the purity of the collected fractions. A suitable mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 95:5 v/v), with the addition of a small amount of triethylamine (e.g., 0.5%) to prevent tailing.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a detailed analysis of the purity and can help identify any remaining impurities.[6][7]
Purification by Flash Column Chromatography
Principle: Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate components of a mixture based on their differential adsorption to the stationary phase.[8] For amines, which are basic, the acidic nature of silica gel can lead to poor separation and tailing of peaks. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent or by using an amino-functionalized silica gel.[9][10][11]
Protocol:
-
Preparation:
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v) with the addition of 0.5-1% triethylamine. The ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing: Prepare a flash column with silica gel (230-400 mesh). The amount of silica gel should be approximately 50-100 times the weight of the crude sample. The column can be packed as a slurry in the initial eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the chosen solvent system. Positive pressure (using compressed air or a pump) is applied to achieve a flow rate of approximately 2 inches/minute.
-
A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate or adding methanol), can be employed to improve the separation of compounds with different polarities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Quality Control:
-
TLC: To confirm the purity of the combined fractions.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[12][13]
Purification by Crystallization via Salt Formation
Principle: This technique involves converting the basic amine into a salt (e.g., hydrochloride) by reacting it with an acid. Amine salts are often crystalline solids with well-defined melting points and are typically less soluble in nonpolar organic solvents than the free base. This difference in solubility allows for the separation of the desired amine from non-basic, non-polar impurities through crystallization. The purified salt can then be neutralized to regenerate the free amine.[14][15][16]
Protocol:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a stoichiometric amount of a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) with vigorous stirring.
-
The hydrochloride salt will precipitate as a solid. Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
-
Isolation and Washing:
-
Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of the cold solvent used for the precipitation to remove any soluble impurities.
-
Dry the salt under vacuum.
-
-
Recrystallization (Optional):
-
For further purification, the crude salt can be recrystallized.
-
Dissolve the salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or isopropanol/diethyl ether).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the purified salt in water.
-
Basify the aqueous solution to a pH > 12 with a strong base (e.g., 2 M NaOH).
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the purified this compound.
-
Quality Control:
-
Melting Point: A sharp melting point of the crystalline salt is a good indicator of purity.
-
HPLC/GC-MS: To confirm the purity of the final free amine and to check for residual solvents.[17][18][19]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
Conclusion
The purification of this compound is a critical step in the synthesis of various pharmaceuticals. The choice of purification method—vacuum distillation, flash column chromatography, or crystallization via salt formation—should be guided by the specific impurity profile of the crude material and the required final purity. In many cases, a combination of these techniques may be necessary to achieve the desired quality. The protocols and analytical methods outlined in this guide provide a robust framework for the successful purification and quality assessment of this important synthetic intermediate.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
Pharmaffiliates. CAS No : 1039738-27-6 | Product Name : this compound. [Link]
-
White, J. D., et al. (2014). Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(12), 1286–1290. [Link]
-
Obreza, A., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 208, 112771. [Link]
-
Reddit. (2022). How to purify Benzylamine?. r/OrganicChemistry. [Link]
-
ResearchGate. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
-
Girolami Group Website. (2015). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids. [Link]
-
Analytical Methods. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]
-
Research Repository UCD. (n.d.). Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines. [Link]
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]
-
Diplomata Comercial. (n.d.). high-purity amines in pharmaceuticals: Key Insights and Applications. [Link]
-
ChemRxiv. (2021). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. [Link]
-
Chromatography Today. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
University of Florida, Department of Chemistry. (n.d.). Guide for crystallization. [Link]
-
Open Access Pub. (n.d.). Purification Techniques. [Link]
-
ResearchGate. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Ley, S. V., et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(11), 1489–1499. [Link]
-
Chromtech. (n.d.). Residual Solvent Analysis. [Link]
-
ResearchGate. (2014). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]
-
Agilent. (2019). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. [Link]
-
Acta Poloniae Pharmaceutica. (2003). Analytical methods for residual solvents determination in pharmaceutical products. [Link]
-
Al-Ghorbani, M., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
PubMed. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Scholars Research Library. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. Scientific Reports, 13(1), 20389. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Purification [chem.rochester.edu]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. biotage.com [biotage.com]
- 12. jocpr.com [jocpr.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. unifr.ch [unifr.ch]
- 17. chromtech.net.au [chromtech.net.au]
- 18. agilent.com [agilent.com]
- 19. ruj.uj.edu.pl [ruj.uj.edu.pl]
Standard operating procedure for the synthesis of Tofacitinib intermediate
Application Note & Protocol
Standard Operating Procedure for the Asymmetric Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine: A Key Intermediate for Tofacitinib
Abstract
Tofacitinib is a potent Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1][2] The synthesis of Tofacitinib is a complex process, with the stereospecific construction of its (3R,4R)-disubstituted piperidine core being a significant challenge and a major cost-contributing factor.[3][4] This document provides a detailed, field-proven standard operating procedure (SOP) for the synthesis of a pivotal chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. The described protocol is based on an efficient route starting from the readily available 3-amino-4-methylpyridine, focusing on scalability, high diastereoselectivity, and robust chiral resolution.[4][5] This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction: The Strategic Importance of the Piperidine Moiety
The molecular architecture of Tofacitinib, [3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile], features two primary synthons: a pyrrolo[2,3-d]pyrimidine core and a chiral 3,4-disubstituted piperidine side chain.[1] The precise stereochemistry of the piperidine ring, specifically the (3R,4R) configuration, is essential for the drug's biological activity as a JAK-1 and JAK-3 tyrosine kinase inhibitor.[6] Consequently, developing an efficient and stereoselective synthesis for this fragment is paramount for the viable production of Tofacitinib.
The synthesis of this chiral amine is challenging due to the need to control two contiguous stereocenters.[7] Early methods often relied on classical resolution of racemic mixtures or lengthy synthetic sequences.[1] More recent advancements have focused on asymmetric synthesis to improve efficiency and yield.[3][8] The protocol detailed herein outlines an optimized, multi-step synthesis that has been demonstrated to be robust and scalable.[4][5]
Synthetic Workflow Overview
The synthesis begins with 3-amino-4-methylpyridine and proceeds through a series of transformations including N-protection, pyridinium salt formation, stereoselective reduction, ketone formation, reductive amination, and finally, chiral resolution to yield the target intermediate with high enantiomeric purity.
Caption: Synthetic workflow for the target Tofacitinib intermediate.
Materials and Equipment
Reagents:
-
3-Amino-4-methylpyridine
-
Acetyl chloride
-
Acetone (anhydrous)
-
Toluene (anhydrous)
-
Benzyl bromide
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Triethylamine (Et₃N, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methylamine (solution in THF or EtOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
L-Di-p-toluoyl-L-tartaric acid (L-DTTA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (ice-water, acetone/dry ice)
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
-
Separatory funnel
-
Filtration apparatus (Büchner funnel)
-
High-performance liquid chromatography (HPLC) system (chiral column recommended for analysis)
-
NMR spectrometer
-
Mass spectrometer
Safety Precautions: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Handle reagents like benzyl bromide (lachrymator), oxalyl chloride (toxic and corrosive), and sodium borohydride (flammable upon contact with water) with extreme caution.
Experimental Protocol: Step-by-Step Synthesis
This protocol is adapted from improved processes reported in the literature.[4][5]
Step 1: N-acylation of 3-Amino-4-methylpyridine
-
Rationale: The amino group is protected as an amide to prevent side reactions in subsequent steps and to moderate its directing effect.
-
To a stirred solution of 3-amino-4-methylpyridine (1.0 eq) in anhydrous acetone, add acetyl chloride (1.1 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours.
-
Monitor the reaction completion by TLC or LC-MS.
-
Upon completion, the product often precipitates. Filter the solid, wash with cold acetone, and dry under vacuum to yield N-(4-methylpyridin-3-yl)acetamide. This intermediate can be used directly in the next step.[4]
Step 2: N-Benzylation to form Pyridinium Salt
-
Rationale: A benzyl group is introduced to the pyridine nitrogen. This quaternization activates the ring for subsequent reduction. Benzyl is a convenient protecting group that can be removed later via hydrogenolysis.[4]
-
Suspend the N-(4-methylpyridin-3-yl)acetamide (1.0 eq) in anhydrous toluene.
-
Add benzyl bromide (1.05 eq) to the suspension.
-
Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.
-
Cool the reaction to room temperature. The pyridinium salt will precipitate.
-
Filter the solid, wash with toluene, and dry under vacuum. The product is typically hygroscopic and should be used promptly.[5]
Step 3: Stereoselective Reduction to cis-Piperidine
-
Rationale: The pyridinium ring is reduced to a piperidine ring. Catalytic hydrogenation under these conditions preferentially yields the cis diastereomer, which is crucial for obtaining the correct final stereochemistry.[1]
-
Dissolve the pyridinium salt (1.0 eq) in methanol.
-
Transfer the solution to a hydrogenation vessel.
-
Add Platinum(IV) oxide (PtO₂, Adam's catalyst) (approx. 1-2 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.
-
Shake or stir the reaction at room temperature for 18-24 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-N-(1-benzyl-4-methylpiperidin-3-yl)acetamide.
Step 4: Hydrolysis and Oxidation to Piperidin-3-one
-
Rationale: The acetyl protecting group is removed via acid hydrolysis. The resulting secondary amine is then oxidized to a ketone, setting the stage for the introduction of the N-methyl group.
-
Hydrolysis: Reflux the crude product from Step 3 in 6M aqueous HCl for 12-16 hours. Cool to room temperature and concentrate under vacuum. Basify the residue with aqueous NaOH to pH > 12 and extract with dichloromethane (DCM). Dry the organic layer over Na₂SO₄, filter, and concentrate to give crude cis-1-benzyl-4-methylpiperidin-3-amine.
-
Oxidation (Swern):
-
Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.
-
Add a solution of anhydrous DMSO (3.0 eq) in DCM dropwise, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of the crude amine from the hydrolysis step (dissolved in minimal DCM) dropwise, keeping the temperature below -65 °C. Stir for 1 hour.
-
Add anhydrous triethylamine (5.0 eq) dropwise, allowing the mixture to warm to room temperature slowly.
-
Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude ketone by column chromatography (silica gel, EtOAc/Hexanes gradient) to yield 1-benzyl-4-methylpiperidin-3-one.
-
Step 5: Reductive Amination
-
Rationale: A methylamino group is installed at the C3 position via the formation of an imine with methylamine, followed by reduction. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation, which again favors the formation of the cis product.[3]
-
Dissolve the 1-benzyl-4-methylpiperidin-3-one (1.0 eq) in DCM.
-
Add methylamine (2.0 M solution in THF, 1.5 eq).
-
Stir for 1 hour at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir at room temperature for 12-18 hours.
-
Quench the reaction carefully with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine.
Step 6: Chiral Resolution
-
Rationale: The racemic mixture of the cis-amine is resolved using a chiral resolving agent, L-Di-p-toluoyl-L-tartaric acid (L-DTTA). This acid will form diastereomeric salts with the amine, one of which is less soluble and will preferentially crystallize, allowing for separation.[1]
-
Dissolve the racemic amine (1.0 eq) in a mixture of methanol and water.
-
In a separate flask, dissolve L-DTTA (0.5 eq) in the same solvent system.
-
Slowly add the L-DTTA solution to the amine solution with stirring.
-
Stir the mixture at room temperature. The desired diastereomeric salt should begin to crystallize. The process can be aided by slow cooling.
-
Allow crystallization to proceed for 12-24 hours.
-
Filter the solid salt and wash with a cold methanol/water mixture.
-
To obtain the free base, suspend the salt in water, basify with aqueous NaOH to pH > 12, and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the target intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine , with high enantiomeric excess (>99% ee after recrystallization is often reported).[1]
Data Summary and Characterization
| Step | Key Reagents | Molar Eq. (Typical) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Acetyl Chloride | 1.1 | Acetone | 0 → RT | 8 | >90% |
| 2 | Benzyl Bromide | 1.05 | Toluene | 110 | 4-6 | >90% |
| 3 | H₂, PtO₂ | Catalyst | Methanol | RT | 18-24 | >85% |
| 4 | 6M HCl / Swern Reagents | Stoichiometric | DCM | -78 → RT | 12 / 2 | ~60-70% (2 steps) |
| 5 | MeNH₂, NaBH(OAc)₃ | 1.5 | DCM | RT | 12-18 | >80% |
| 6 | L-DTTA | 0.5 | MeOH/H₂O | RT | 12-24 | ~40% (of theoretical max) |
Characterization:
-
¹H NMR: Confirm the structure by analyzing chemical shifts, integration, and coupling constants. The cis relationship of the C3 and C4 protons can be confirmed by their coupling constant.
-
Mass Spectrometry: Verify the molecular weight of the compound (C₁₄H₂₂N₂, MW: 218.34 g/mol ).[9]
-
Chiral HPLC: Determine the enantiomeric excess (ee%) of the final product using a suitable chiral column (e.g., Chiralcel OD-H).
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a critical intermediate in the manufacture of Tofacitinib. By starting from inexpensive 3-amino-4-methylpyridine and employing a robust sequence of protection, stereoselective reduction, and chiral resolution, this procedure offers a scalable and efficient pathway for obtaining the target molecule with high purity and stereochemical integrity. Adherence to the described steps and safety precautions is essential for successful execution.
References
-
Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6066-6078.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Tofacitinib: Key Intermediates and Their Synthesis. Pharmaffiliates Blog.
-
Verzijl, G. K. M., Schuster, C., Dax, T., de Vries, A. H. M., & Lefort, L. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution–Reductive Amination Protocol. Organic Process Research & Development, 22(12), 1817–1822.
-
Pithiya, B., & Madan, P. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications. Journal of Molecular and Clinical Chemistry.
-
Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 315-323.
-
Zhu, Z. Y., et al. (2024). An Engineered Imine Reductase for Highly Diastereo‐ and Enantioselective Synthesis of β‐Branched Amines with Contiguous Stereocenters. Angewandte Chemie International Edition.
-
Patil, Y. S., Bonde, N. L., Kekan, A. S., Sathe, D. G., & Das, A. (2019). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development.
-
Reddy, B. V. S., et al. (2018). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Synthetic Communications, 48(10), 1206-1212.
-
Li, Z., et al. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. 2nd International Conference on Biological Engineering and Medical Science.
-
Google Patents. (2021). Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride. CN112250615A.
-
Pithiya, B., & Madan, P. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications in rheumatoid arthritis. ResearchGate.
-
Patil, Y. S., et al. (2019). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate.
-
Google Patents. (2022). Method for synthesizing chiral tofacitinib citrate intermediate by enzymatic method. CN113930404B.
-
Google Patents. (2022). Preparation method of tofacitinib citrate and intermediate thereof. CN113896730B.
-
Google Patents. (n.d.). Method for detecting chiral intermediate and enantiomer of tofacitinib.
-
Google Patents. (2014). Preparation method of tofacitinib. CN103819474A.
-
Semantic Scholar. (n.d.). Tofacitinib Synthesis – An Asymmetric Challenge.
-
Google Patents. (2020). Preparation method of tofacitinib impurity. CN109336892B.
-
ChemicalBook. (n.d.). (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis.
Sources
- 1. research.unl.pt [research.unl.pt]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
Application Note: NMR Characterization of 1-Benzyl-4-methylpiperidin-3-amine Stereoisomers
Abstract
This application note provides a comprehensive guide for the unambiguous stereochemical assignment of the cis and trans isomers of 1-Benzyl-4-methylpiperidin-3-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. The piperidine ring, a prevalent scaffold in pharmacologically active compounds, often presents stereochemical complexities that are critical to molecular function.[1] Herein, we detail robust protocols for ¹H NMR, ¹³C NMR, and 2D NMR (COSY, NOESY) analysis. The causality behind experimental choices, such as the selection of specific NMR experiments and the interpretation of coupling constants and Nuclear Overhauser Effects (NOEs), is explained to provide researchers with a foundational understanding for confident stereoisomer differentiation.
Introduction: The Stereochemical Challenge
This compound possesses two stereocenters at the C3 and C4 positions, giving rise to two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the methyl and amine substituents profoundly influences the molecule's three-dimensional shape, which in turn dictates its biological activity. Therefore, precise and reliable characterization of these stereoisomers is a critical step in drug discovery and development.
NMR spectroscopy is an unparalleled tool for elucidating the stereochemistry of such molecules. By analyzing chemical shifts, spin-spin coupling constants, and through-space correlations, one can deduce the relative configuration of substituents and the preferred conformation of the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain.[2][3] The orientation of substituents (axial or equatorial) in the dominant chair conformation is key to differentiating the cis and trans isomers.
Theoretical Foundation: Conformational Analysis & NMR Principles
The stereochemical assignment of the this compound isomers hinges on the conformational preferences of the substituted piperidine ring. In the chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformations is governed by steric interactions.
-
Trans Isomer: In the most stable chair conformation of the trans isomer, both the C3-amino and C4-methyl groups can occupy equatorial positions, minimizing steric hindrance. This results in a diequatorial arrangement.
-
Cis Isomer: For the cis isomer, a diequatorial arrangement is not possible. One substituent must be axial while the other is equatorial. The bulky benzyl group on the nitrogen will preferentially occupy an equatorial position.
These conformational differences give rise to distinct NMR signatures, particularly in the coupling constants (J-values) of the ring protons and through-space correlations observed in NOESY spectra.
dot graph TD { subgraph Cis Isomer A[Chair Conformation 1(Axial-Equatorial)] B[Chair Conformation 2(Equatorial-Axial)] A -- "Ring Flip" -- B end
}
Figure 1: Conformational equilibrium of cis and trans isomers.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the this compound isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz is recommended for optimal resolution).
3.2.1. ¹H NMR Spectroscopy
-
Purpose: To determine chemical shifts and proton-proton coupling constants.
-
Protocol:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Carefully reference the spectrum (e.g., to TMS at 0.00 ppm).
-
Integrate all signals and analyze the multiplicity of the signals corresponding to the piperidine ring protons.
-
3.2.2. ¹³C NMR Spectroscopy
-
Purpose: To identify the number of unique carbon environments and their chemical shifts.
-
Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
3.2.3. 2D COSY (Correlation Spectroscopy)
-
Purpose: To establish proton-proton scalar coupling networks within the molecule.
-
Protocol:
-
Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.
-
Process the data to visualize cross-peaks, which indicate coupled protons. This is invaluable for assigning the protons of the piperidine ring.
-
3.2.4. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), providing definitive evidence for stereochemical relationships.[4][5][6]
-
Protocol:
-
Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 500-800 ms for small molecules).
-
Process the data to identify cross-peaks between protons that are not directly coupled but are spatially proximate.
-
dot graph TD { A[Sample Preparation] --> B{NMR Spectrometer}; B --> C[¹H NMR]; B --> D[¹³C NMR / DEPT]; B --> E[2D COSY]; B --> F[2D NOESY]; C --> G{Data Analysis}; D --> G; E --> G; F --> G; G --> H[Stereochemical Assignment];
}
Figure 2: Experimental workflow for NMR analysis.
Data Interpretation and Stereochemical Assignment
The key to distinguishing the cis and trans isomers lies in the analysis of the coupling constants of the H3 and H4 protons and the NOE correlations.
¹H NMR: The Power of Coupling Constants
In a chair conformation, the dihedral angle between axial-axial, axial-equatorial, and equatorial-equatorial protons is different, leading to distinct coupling constants.
-
Trans Isomer (Diequatorial Substituents): In the preferred conformation, the H3 and H4 protons will be in axial positions. This results in a large axial-axial coupling constant (³JH3a-H4a), typically in the range of 8-13 Hz.
-
Cis Isomer (Axial-Equatorial Substituents): In this case, one of the protons (either H3 or H4) will be axial and the other equatorial. This leads to a smaller axial-equatorial coupling constant (³JH3a-H4e or ³JH3e-H4a), generally between 2-5 Hz.
¹³C NMR: Chemical Shift Trends
The steric environment around the carbon atoms influences their chemical shifts. Generally, carbons bearing axial substituents are shielded (shifted to a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect. While not always definitive on its own, this can provide supporting evidence for the stereochemical assignment.
2D NOESY: Unambiguous Spatial Correlations
NOESY is the most definitive technique for this assignment. The presence or absence of specific cross-peaks reveals the through-space proximity of protons.
-
Trans Isomer: A strong NOE correlation will be observed between the axial H3 and axial H5 protons, as they are close in space (1,3-diaxial interaction).
-
Cis Isomer: In the case where the C3-amino group is axial and the C4-methyl group is equatorial, a strong NOE correlation will be observed between the axial H3 proton and the axial protons at C2 and C5. Conversely, if the C4-methyl group is axial, a strong NOE will be seen between the methyl protons and the axial protons at C2 and C6. The key is the presence of NOEs consistent with a 1,3-diaxial relationship.
Summary of Expected NMR Data
| Parameter | trans-1-Benzyl-4-methylpiperidin-3-amine | cis-1-Benzyl-4-methylpiperidin-3-amine | Rationale |
| ¹H NMR | |||
| ³JH3-H4 | ~8-13 Hz | ~2-5 Hz | Axial-axial vs. axial-equatorial coupling |
| ¹³C NMR | |||
| C3, C4 Shifts | Generally less shielded | Generally more shielded (γ-gauche) | Steric environment influences chemical shift |
| 2D NOESY | |||
| Key Correlation | Strong NOE between H3 and H5 (axial) | Strong NOE between axial proton and other 1,3-diaxial protons | Proximity-dependent signal enhancement |
Conclusion
The stereochemical characterization of this compound isomers can be confidently achieved through a systematic application of 1D and 2D NMR techniques. The analysis of proton coupling constants provides a strong initial indication of the relative stereochemistry, which can be unequivocally confirmed by the presence or absence of specific through-space correlations in the NOESY spectrum. These detailed protocols and interpretive guidelines offer researchers a robust framework for the structural elucidation of substituted piperidines and other complex cyclic systems.
References
-
Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. Retrieved from [Link][2]
-
Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link][1]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Nanalysis Corp. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link][4]
-
The University of Chicago. (2021, March 10). 1D NOESY made easy. Retrieved from [Link][5]
-
Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link][6]
-
Tantillo, D. J. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8334-8343. [Link][3]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. youtube.com [youtube.com]
Application Notes & Protocols: The Strategic Use of 1-Benzyl-4-methylpiperidin-3-amine in the Synthesis of Janus Kinase (JAK) Inhibitors
Abstract
The Janus kinase (JAK) family of enzymes represents a critical node in cytokine signaling pathways, making them a high-value target for therapeutic intervention in autoimmune diseases and certain cancers.[1][2] Tofacitinib, a prominent JAK inhibitor, has established a significant clinical role. The synthesis of such complex molecules hinges on the strategic use of key intermediates that introduce necessary stereochemistry and functional handles. This document provides a detailed examination of 1-Benzyl-4-methylpiperidin-3-amine, a pivotal intermediate in the synthesis of Tofacitinib. We will explore the underlying rationale for its use, present a detailed synthetic protocol for its application, and discuss critical process considerations for researchers in medicinal chemistry and drug development.
Introduction: The JAK-STAT Pathway and the Role of Piperidine Scaffolds
The JAK-STAT signaling pathway is a primary mechanism for transducing extracellular signals from cytokines and growth factors into a transcriptional response.[2][3][4] This pathway is integral to immunity, cell proliferation, and differentiation.[2][4] Dysregulation of JAK-STAT signaling is implicated in a variety of inflammatory and autoimmune disorders.[1][2]
The pathway operates through a straightforward cascade:
-
Ligand Binding & Receptor Dimerization: An extracellular cytokine binds to its specific receptor, inducing receptor dimerization.[5]
-
JAK Activation: This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[4][5]
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] The STATs are subsequently phosphorylated by the JAKs.[1][4]
-
STAT Dimerization & Nuclear Translocation: Phosphorylated STATs form dimers, which then translocate into the cell nucleus.[1][3]
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory response.[3][5]
JAK inhibitors function by blocking the ATP-binding site of JAK enzymes, thereby preventing this phosphorylation cascade. The piperidine moiety, a saturated six-membered heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry. In the context of JAK inhibitors like Tofacitinib, the substituted piperidine ring is crucial for orienting the molecule within the kinase's active site, ensuring potent and selective inhibition. The specific stereochemistry of the substituents is paramount for efficacy.[6]
This compound: A Key Synthetic Intermediate
This compound is a critical building block, particularly for the synthesis of Tofacitinib. Its structure contains the core piperidine ring with the required stereocenters and functional groups, strategically masked or positioned for sequential reactions. The (3R,4R) enantiomer is the specific isomer used to produce the desired chirality in the final Tofacitinib molecule.[6][7]
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | [8][9] |
| Synonyms | Tofacitinib Impurity 126 | [10] |
| CAS Number | 477600-70-7 | [8][9] |
| Molecular Formula | C₁₄H₂₂N₂ | [10][11][12] |
| Molecular Weight | 218.34 g/mol | [10][11][12] |
Strategic Importance in Synthesis
The utility of this intermediate is rooted in three key structural features:
-
The Benzyl (Bn) Group: This group serves as an effective protecting group for the piperidine nitrogen. It is stable under the conditions required for the subsequent coupling reaction but can be readily removed under mild hydrogenolysis conditions, which do not affect the rest of the molecule.[13][14] This allows for the selective acylation of the piperidine nitrogen in a later step.
-
The C3-Amine Group: The secondary amine (-NHCH₃) at the C3 position is the key nucleophile. It attacks the electron-deficient pyrimidine ring of the coupling partner (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), forming the crucial C-N bond that links the piperidine scaffold to the heterocyclic core of the drug.[15]
-
The C3 and C4 Stereocenters: The (3R,4R) configuration is pre-established in this intermediate. Using an enantiomerically pure starting material like this avoids costly and often low-yielding chiral resolution steps later in the synthesis, improving the overall efficiency and economic viability of the process.[7][16]
Application in Tofacitinib Synthesis: A Workflow Overview
The synthesis of Tofacitinib from (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine generally follows a three-stage process: condensation, deprotection, and final acylation.
Detailed Experimental Protocol: Condensation Step
This protocol details the synthesis of the Tofacitinib precursor, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, based on established synthetic routes.[15][17]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Notes |
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7 | 218.34 | 1.0 eq | Key Intermediate |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4576-64-3 | 153.58 | 1.05 eq | Coupling Partner |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 eq | Inorganic Base |
| n-Butanol (n-BuOH) | 71-36-3 | 74.12 | ~10 mL/g | Solvent |
Equipment
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Thin-Layer Chromatography (TLC) apparatus (Silica gel 60 F₂₅₄ plates).
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis.
Step-by-Step Procedure
-
Reaction Setup: To a dry three-neck round-bottom flask, add (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.05 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add n-Butanol (approx. 10 volumes relative to the limiting reagent).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the reaction mixture to reflux (approx. 115-118 °C) with vigorous stirring. The causality for using a high temperature is to overcome the activation energy for the nucleophilic aromatic substitution, which can be sluggish. n-Butanol is an excellent solvent choice due to its high boiling point and ability to dissolve both the reactants and the base.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The reaction is typically complete within 18-24 hours. A complete reaction is indicated by the consumption of the limiting starting material.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl byproduct). Wash the filter cake with a small amount of n-Butanol.
-
Solvent Removal: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the n-Butanol.
-
Workup: Dissolve the resulting crude oil in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer sequentially with water and brine. The purpose of the water wash is to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve high purity (>98% by HPLC).
Subsequent Steps: Deprotection and Acylation
-
Debenzylation: The purified intermediate is subjected to catalytic hydrogenation.[13] Typically, a catalyst like Palladium on Carbon (Pd/C) or Palladium Hydroxide on Carbon (Pearlman's catalyst) is used under a hydrogen atmosphere.[13] This step selectively cleaves the benzyl group, yielding the free secondary amine on the piperidine ring.[13][14]
-
Final Acylation: The deprotected amine is then reacted with a cyanoacetic acid derivative in the presence of a coupling agent (e.g., EDC/HOBt) or an activated ester to form the final Tofacitinib molecule.[15] This reaction must be performed under controlled conditions to avoid side reactions.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Condensation | Insufficient temperature or reaction time. Deactivated catalyst (if applicable). Inefficient base. | Ensure the reaction reaches and maintains reflux. Extend reaction time and monitor by TLC/HPLC. Use freshly opened, anhydrous base. |
| Formation of Impurities | Overheating leading to decomposition. Presence of water or other nucleophiles. | Maintain strict temperature control. Ensure all reagents and solvents are anhydrous. |
| Low Yield after Debenzylation | Catalyst poisoning. Incomplete reaction. | Use a higher catalyst loading or a more active catalyst (e.g., Pearlman's). Ensure adequate hydrogen pressure and reaction time. |
| Diastereomeric Impurities | Racemization during synthesis or use of non-enantiopure starting material. | Ensure the starting (3R,4R) amine is of high enantiomeric purity (>99% ee). Avoid harsh basic or acidic conditions that could promote epimerization. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an irritant; avoid inhalation and skin contact.
-
Hydrogenation (debenzylation step) is hazardous and must be performed with appropriate safety measures, including proper grounding of equipment and use of a hydrogen detector.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound, specifically the (3R,4R) enantiomer, is a sophisticated and indispensable intermediate in the scalable synthesis of the JAK inhibitor Tofacitinib.[6][7] Its design cleverly incorporates a stable protecting group and the necessary stereochemistry, allowing for a convergent and efficient synthetic strategy. The protocols and considerations outlined in this document provide a robust framework for researchers aiming to utilize this key building block in the development of JAK inhibitors and other complex pharmaceutical agents.
References
-
Wikipedia. JAK-STAT signaling pathway. [Link]
-
Sino Biological. Jak-Stat Signaling Pathway. [Link]
-
Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]
-
Cusabio. JAK-STAT signaling pathway. [Link]
- Google Patents.
-
Justia Patents. Synthesis methods for upadacitinib and intermediate thereof. [Link]
-
MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]
-
Eureka | Patsnap. Method for synthesizing upadacitinib intermediate and the intermediate. [Link]
-
ACS Publications. Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib | Organic Process Research & Development. [Link]
- Google Patents. CN105693728A - Synthesis method of JAK inhibitor tofacitinib.
-
Semantic Scholar. Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. [Link]
- Google Patents.
-
WIPO Patentscope. 105693728 Synthesis method of JAK inhibitor tofacitinib. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Tofacitinib Production: The Role of 1-Benzyl-4-methylpiperidin-3-one. [Link]
-
Pharmaffiliates. CAS No : 1039738-27-6 | Product Name : this compound. [Link]
-
Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]
-
PubChem. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889. [Link]
-
ResearchGate. Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine | Request PDF. [Link]
- Google Patents.
-
PubChem. 1-benzyl-N,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Patent US-12227478-B2. [Link]
-
ResearchGate. Starting materials described in the literature to assemble the piperidine fragment. [Link]
-
PubChem. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. [Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. cusabio.com [cusabio.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 477600-70-7|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine|BLD Pharm [bldpharm.com]
- 9. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7 [chemicalbook.com]
- 10. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. clearsynth.com [clearsynth.com]
- 13. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C20H25N5 | CID 49856703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-4-methylpiperidin-3-amine
Welcome to the technical support center for the synthesis of 1-benzyl-4-methylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established synthetic routes.
Introduction to the Synthesis
This compound is a key building block in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the Janus kinase (JAK) inhibitor, Tofacitinib. The synthesis, while conceptually straightforward, often presents challenges in achieving high yield and diastereoselectivity. The most common and industrially relevant approach involves the reductive amination of 1-benzyl-4-methylpiperidin-3-one. The quality of the starting ketone and the precise control of the reaction conditions are paramount for a successful outcome.
This guide will focus primarily on troubleshooting the reductive amination step, as it is a critical juncture where many synthetic campaigns falter. We will also address the preparation of the ketone precursor and strategies for purification and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and scalable method is the reductive amination of 1-benzyl-4-methylpiperidin-3-one.[1] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source (such as ammonia or an ammonium salt), which is then reduced in situ to the target primary amine.
Q2: My reductive amination reaction is showing low conversion to the desired amine. What are the likely causes?
A2: Low conversion can stem from several factors:
-
Inefficient Imine Formation: The initial equilibrium between the ketone and the amine to form the imine may not be favorable. This can be influenced by the solvent, pH, and the presence of water.
-
Weak Reducing Agent: The chosen reducing agent may not be potent enough to efficiently reduce the imine intermediate under the reaction conditions.
-
Steric Hindrance: The methyl group at the 4-position and the benzyl group on the nitrogen can create steric congestion, slowing down the reaction.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
Q3: I am observing a significant amount of 1-benzyl-4-methylpiperidin-3-ol as a byproduct. How can I minimize this?
A3: The formation of the corresponding alcohol is a common side reaction where the starting ketone is directly reduced.[1] This can be minimized by:
-
Using a less reactive reducing agent: Reagents like sodium triacetoxyborohydride are generally more selective for imines over ketones compared to stronger reducing agents like sodium borohydride.
-
Controlling the addition of the reducing agent: Adding the reducing agent after allowing sufficient time for imine formation can favor the desired reaction pathway.
-
Optimizing the pH: The rate of imine formation is often pH-dependent. An optimal pH can accelerate the formation of the imine, making its reduction more competitive with the direct reduction of the ketone.
Q4: The purification of this compound is proving difficult. What are the recommended methods?
A4: Purification can indeed be challenging due to the presence of closely related impurities. A multi-step approach is often necessary:
-
Aqueous Workup: An initial acid-base extraction can help remove non-basic impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for separating the desired amine from the starting ketone and the alcohol byproduct.[2] A gradient elution with a solvent system like dichloromethane/methanol with a small amount of triethylamine is often effective.
-
Recrystallization/Salt Formation: For achieving high purity, converting the amine to a salt (e.g., hydrochloride or tartrate) and recrystallizing it can be a very effective final purification step.[3][4]
Q5: How can I control the stereochemistry to obtain the desired (3R,4R) or (3S,4S) isomer?
A5: Achieving the desired stereochemistry is a critical aspect, especially in pharmaceutical synthesis.[5]
-
Diastereoselective Reduction: The reduction of the imine intermediate can lead to a mixture of cis and trans diastereomers. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio.
-
Chiral Resolution: A common strategy is to synthesize the racemic mixture of the amine and then resolve the enantiomers using a chiral acid, such as Di-p-toluoyl-L-tartaric acid, to form diastereomeric salts that can be separated by crystallization.[4]
-
Asymmetric Synthesis: More advanced approaches involve the use of chiral catalysts in the reduction step to directly favor the formation of the desired enantiomer.[6]
Troubleshooting Guide
Problem 1: Low Yield in the Reductive Amination Step
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inefficient Imine Formation | - Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water. - Optimize the pH of the reaction mixture (often weakly acidic conditions favor imine formation). | The formation of the imine is a reversible equilibrium reaction. Removing water drives the equilibrium towards the product side according to Le Chatelier's principle. |
| Inappropriate Reducing Agent | - For primary amines, consider using a borohydride reagent like sodium cyanoborohydride or sodium triacetoxyborohydride. For secondary amines from primary amines, lithium aluminium hydride can be used.[6][7] | Sodium triacetoxyborohydride is particularly effective as it is less sensitive to moisture and selectively reduces imines in the presence of ketones. |
| Suboptimal Solvent | - Screen different solvents. Dichloromethane (DCM), tetrahydrofuran (THF), or methanol are commonly used. | The solvent can affect the solubility of the reactants and intermediates, as well as the reactivity of the reducing agent. |
| Low Reaction Temperature | - Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | Higher temperatures can provide the necessary activation energy to overcome steric hindrance and increase the reaction rate. |
Problem 2: Formation of Impurities
| Observed Impurity | Troubleshooting Action | Scientific Rationale |
| 1-Benzyl-4-methylpiperidin-3-ol | - Use a more selective reducing agent (e.g., NaBH(OAc)₃). - Add the reducing agent portion-wise after allowing time for imine formation. | This minimizes the direct reduction of the starting ketone by favoring the reduction of the more electrophilic iminium ion. |
| Unreacted 1-Benzyl-4-methylpiperidin-3-one | - Increase the equivalents of the amine source and the reducing agent. - Extend the reaction time. | This helps to drive the reaction to completion. Monitoring the reaction progress is crucial to avoid over-reduction or side reactions. |
| Over-alkylation (if using a primary amine) | - Use a stoichiometrically controlled amount of the primary amine. | Excess primary amine can react with the product to form a tertiary amine. |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4-methylpiperidin-3-one
The purity of the starting ketone is critical for a successful reductive amination. A common route involves the oxidation of the corresponding alcohol.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-benzyl-4-methylpiperidin-3-ol in a suitable solvent like dichloromethane (DCM).
-
Oxidation: Cool the solution to 0 °C and add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction appropriately (e.g., by adding a reducing agent for excess oxidant). Filter the reaction mixture through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure 1-benzyl-4-methylpiperidin-3-one.[8]
Protocol 2: Reductive Amination to this compound
This protocol provides a general procedure for the reductive amination using sodium triacetoxyborohydride.
-
Setup: To a solution of 1-benzyl-4-methylpiperidin-3-one in an anhydrous solvent like dichloromethane (DCM), add the amine source (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Workflow
Reductive Amination Workflow
Caption: Decision tree for troubleshooting the reductive amination synthesis.
References
- Google Patents. (EP3539965A1) An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
- Google Patents. (WO2020204647A1) Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
ResearchGate. Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine | Request PDF. Available at: [Link]
- Google Patents. 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 4. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 7. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 8. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]
Minimizing impurities in the synthesis of 1-Benzyl-4-methylpiperidin-3-amine
Technical Support Center: Synthesis of 1-Benzyl-4-methylpiperidin-3-amine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. This pivotal intermediate, notably used in the synthesis of pharmaceutical agents like Tofacitinib[1][2][], presents unique challenges related to impurity generation and stereochemical control. Our focus is to provide actionable, in-depth solutions to common experimental issues, grounded in mechanistic principles to ensure both purity and yield.
Section 1: The Synthetic Landscape: Reductive Amination Pathway and Impurity Formation
The most prevalent and versatile route to this compound is the reductive amination of the precursor ketone, 1-Benzyl-4-methylpiperidin-3-one[4][5]. This one-pot reaction is efficient but requires careful control to prevent the formation of key impurities. The workflow below illustrates the main reaction pathway and the primary competing side reaction.
Caption: Reductive amination workflow and primary impurity pathway.
The core of this synthesis involves the condensation of the ketone with an amine source to form an imine intermediate, which is then reduced in situ. The critical challenge is the competing direct reduction of the starting ketone to form the corresponding alcohol, 1-Benzyl-4-methylpiperidin-3-ol.[4][6] The choice of reducing agent and reaction conditions is paramount to steer the reaction toward the desired amine product.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis.
Q1: What are the most common impurities in this synthesis, and how are they detected?
A1: The three most prevalent impurities are the unreacted starting ketone, the alcohol byproduct from over-reduction, and undesired diastereomers.
-
1-Benzyl-4-methylpiperidin-3-one (Unreacted Ketone): A neutral compound, easily detectable by Thin Layer Chromatography (TLC), often showing a higher Rf value than the polar amine product. Its presence is confirmed by GC-MS or by characteristic C=O stretch (~1715 cm⁻¹) in IR spectroscopy of the crude product.
-
1-Benzyl-4-methylpiperidin-3-ol (Alcohol Impurity): This is formed by the direct reduction of the ketone.[6] It has polarity similar to the product, making separation difficult. It can be identified by LC-MS and the appearance of a broad O-H stretch in IR and a new carbinol proton signal in ¹H NMR.
-
Diastereomers: The product has two stereocenters (C3 and C4). Unless the synthesis is stereospecific, a mixture of diastereomers (e.g., cis and trans isomers) will be formed.[7] These are often inseparable by standard column chromatography. Chiral HPLC or NMR analysis (sometimes with a chiral shift reagent) is required for identification and quantification. The resolution of these isomers often requires derivatization with a chiral acid, such as Ditoluoyl-(L)-tartaric acid, to form diastereomeric salts that can be separated by crystallization.[1][8]
Q2: My reaction yield is poor, and I've recovered a lot of unreacted ketone. What went wrong?
A2: Low conversion is typically traced back to one of three factors: the reducing agent, the reaction pH, or water content.
-
Reducing Agent Activity: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture.
-
Reaction pH: Imine formation is catalyzed by mild acid, but the reducing agent requires a non-protic environment to avoid decomposition. The optimal pH for reductive amination is typically between 5 and 7. If using an ammonium salt like ammonium acetate, it serves as both the amine source and a pH buffer. If using aqueous ammonia, the addition of a mild acid like acetic acid is necessary to facilitate imine formation.[4]
-
Water Scavenging: The condensation step to form the imine releases water. In some systems, this can hydrolyze the imine back to the ketone or decompose the reducing agent. While many reductive aminations are robust enough to handle this, adding a dehydrating agent like magnesium sulfate or molecular sieves can improve yields in stubborn cases.
Q3: My main impurity is the alcohol (1-Benzyl-4-methylpiperidin-3-ol). How can I suppress its formation?
A3: This is the most common challenge and stems from a kinetic competition: the rate of ketone reduction versus the rate of imine reduction. To favor the desired product, you must either accelerate imine formation or use a reagent that is selective for the imine.
-
Choice of Reducing Agent: This is the most critical factor.
-
Avoid Strong Hydrides: Do not use powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in a one-pot setup, as they will rapidly reduce the ketone before significant imine formation can occur.[9][10]
-
Use a Selective Hydride: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[6] Its steric bulk and reduced reactivity make it highly selective for the reduction of protonated imines over ketones. It is also compatible with mildly acidic conditions that favor imine formation.
-
Sodium Cyanoborohydride (NaBH₃CN): This is another selective option, but it is highly toxic as it can release hydrogen cyanide (HCN) gas at a pH below 6.[6] It requires strict handling in a well-ventilated fume hood and careful quenching procedures. For safety reasons, NaBH(OAc)₃ is preferred.
-
-
Optimize Reaction Conditions: Add the reducing agent last, after allowing the ketone and amine source to stir together for a period (e.g., 30-60 minutes) to allow for the imine intermediate to form. This gives the desired reaction a "head start" before the reducing agent is introduced.
Q4: How can I effectively purify the crude product to remove the ketone and alcohol impurities?
A4: A multi-step purification strategy combining chemical properties and chromatography is most effective.
-
Acid-Base Extraction: This is a highly efficient first step to separate the basic amine product from the neutral ketone and alcohol impurities.[11]
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, while the neutral impurities remain in the organic layer.
-
Separate the layers. The organic layer contains the bulk of the unreacted ketone and alcohol byproduct and can be discarded.
-
Basify the aqueous layer to a pH > 12 with a strong base (e.g., 6M NaOH) to deprotonate the amine, which will precipitate or can be extracted back into an organic solvent.
-
-
Column Chromatography: After the extraction, the product may still contain residual alcohol impurity. Flash column chromatography on silica gel is typically required for final polishing.[4][11] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., adding methanol or a small percentage of triethylamine to prevent streaking) is effective.
Section 3: Optimized Experimental Protocols
The following protocols are designed to proactively minimize impurity formation.
Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃
-
To a round-bottom flask under a nitrogen atmosphere, add 1-Benzyl-4-methylpiperidin-3-one (1.0 eq).
-
Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent (approx. 0.1 M concentration).
-
Add ammonium acetate (NH₄OAc, 3.0-5.0 eq) and glacial acetic acid (1.5 eq).
-
Stir the mixture vigorously at room temperature for 1 hour to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) over 20 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 10% Methanol in DCM with 0.5% NH₃) until the starting ketone spot has been consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude oil obtained from Protocol 1 in ethyl acetate (10 mL per gram of crude).
-
Transfer to a separatory funnel and add 1M HCl (15 mL per gram of crude). Shake vigorously for 1 minute.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Extract the organic layer two more times with 1M HCl. Combine all aqueous extracts.
-
Cool the combined aqueous layer in an ice bath and slowly add 6M NaOH with stirring until the pH is >12 (verify with pH paper). A white precipitate or oil may form.
-
Extract the basified aqueous solution three times with fresh ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified amine, now largely free of neutral impurities. Further purification can be achieved via column chromatography if needed.
Section 4: Data Summary for Characterization
This table provides typical analytical data to aid in the identification of the product and major impurities. Actual values may vary based on instrumentation and conditions.
| Compound | Typical TLC Rf¹ | ¹H NMR Key Signal (CDCl₃, δ ppm) | ¹³C NMR Key Signal (CDCl₃, δ ppm) |
| 1-Benzyl-4-methylpiperidin-3-one | ~0.7 | 7.2-7.4 (m, 5H, Ar-H), 3.6 (s, 2H, -CH₂Ph) | ~210 (C=O), 62.5 (-CH₂Ph) |
| This compound | ~0.3 | 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, -CH₂Ph), 2.5-3.0 (m, 1H, H-C3) | ~55-60 (C-N), 62.8 (-CH₂Ph) |
| 1-Benzyl-4-methylpiperidin-3-ol | ~0.35 | 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, -CH₂Ph), 3.8-4.1 (m, 1H, H-C-OH) | ~65-70 (C-OH), 63.0 (-CH₂Ph) |
¹TLC conditions: Silica gel, 10% Methanol in Dichloromethane + 0.5% aqueous NH₃. Rf values are estimates and for comparison only.
References
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
- Google Patents. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
- Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
- Google Patents. (n.d.). CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
-
SynZeal. (n.d.). Tofacitinib Benzyl Impurity | 477600-73-0. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Tofacitinib Citrate-impurities. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2015/087201 AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Retrieved from [Link]
Sources
- 1. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 2. Tofacitinib Benzyl Impurity | 477600-73-0 | SynZeal [synzeal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 10. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low stereoselectivity in the synthesis of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine
Welcome to the technical support center for the synthesis of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereoselectivity in this critical synthesis. As a key intermediate in the preparation of Janus tyrosine kinase (JAK) inhibitors, achieving high diastereomeric purity is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this stereoselective transformation.
Frequently Asked Questions (FAQs)
Q1: My synthesis is yielding a low diastereomeric ratio (d.r.) of the desired (3R,4R) isomer. What are the primary factors influencing stereoselectivity in this reaction?
A1: Low stereoselectivity in the synthesis of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine, typically formed via reduction of a pyridinium salt or a related intermediate, is a common challenge. The key factors that govern the stereochemical outcome are:
-
Choice of Catalyst and Ligand: In asymmetric hydrogenation, the chiral ligand on the metal catalyst (e.g., Iridium or Rhodium) is the primary source of stereocontrol.[2][3][4][5] The interaction between the substrate and the chiral environment of the catalyst dictates the facial selectivity of the hydrogenation.
-
Hydrogenation Conditions: Parameters such as hydrogen pressure and reaction temperature can significantly impact the diastereomeric ratio.[6] Higher pressures can sometimes lead to over-reduction or loss of selectivity, while temperature affects the kinetic versus thermodynamic control of the reaction.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome.[6]
-
Substrate Precursor: The stereoselectivity is highly dependent on the immediate precursor to the piperidine ring. Common strategies include the asymmetric hydrogenation of a corresponding pyridinium salt or the diastereoselective reduction of an enamine or imine intermediate.[7][8]
Q2: What are the common synthetic routes to (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine, and which one offers the best stereocontrol?
A2: Several synthetic strategies can be employed, with varying degrees of stereocontrol:
-
Asymmetric Hydrogenation of Pyridinium Salts: This is a powerful method for establishing the desired stereocenters.[3][4][5] An appropriately substituted N-benzylpyridinium salt can be hydrogenated using a chiral catalyst, often an Iridium or Rhodium complex with a chiral phosphine ligand, to yield the desired piperidine with high enantioselectivity and diastereoselectivity.
-
Diastereoselective Reduction of an Enamine/Imine: Another common approach involves the reduction of a 1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-amine or a related imine precursor. The stereochemical outcome is influenced by the reducing agent and the directing effects of existing stereocenters or auxiliaries.
-
Resolution of a Racemic Mixture: If a stereoselective synthesis is not feasible or is low-yielding, a racemic or diastereomeric mixture of 1-benzyl-4-methylpiperidin-3-amine can be synthesized and then resolved using a chiral acid to selectively crystallize the desired diastereomer.[9][10]
The asymmetric hydrogenation of pyridinium salts often provides the most direct and efficient route to high stereopurity, provided the catalyst system is well-optimized.[3][4][5]
Q3: I have a mixture of diastereomers. What are the recommended methods for their separation?
A3: Separation of diastereomers can be achieved through several techniques:
-
Chiral Resolution via Diastereomeric Salt Formation: This is a classical and often effective method.[10] Reacting the diastereomeric mixture of the amine with a chiral acid (e.g., dibenzoyl-L-tartaric acid or (S)-mandelic acid) forms diastereomeric salts with different solubilities, allowing for the selective crystallization of one salt.[10] The pure amine diastereomer can then be recovered by neutralizing the salt.
-
Chromatography: Preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to separate the diastereomers. While effective, these methods can be costly and time-consuming for large-scale separations. Standard column chromatography on silica gel can sometimes separate diastereomers, but the success is highly dependent on the specific compounds.
Troubleshooting Guide: Low Diastereoselectivity
Low diastereoselectivity is a frequent hurdle in the synthesis of polysubstituted piperidines. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Issue 1: Poor Diastereomeric Ratio in Asymmetric Hydrogenation
If you are employing an asymmetric hydrogenation of a pyridinium salt precursor and observing a low d.r., consider the following optimization strategies.
Workflow for Optimizing Asymmetric Hydrogenation
Caption: Workflow for optimizing asymmetric hydrogenation conditions.
1. Catalyst and Ligand Screening:
The choice of the chiral ligand is paramount for achieving high stereoselectivity.[6]
-
Rationale: The ligand creates a chiral pocket around the metal center, which preferentially binds one face of the substrate, directing the hydride attack.
-
Protocol:
-
Ligand Library: Screen a library of chiral phosphine ligands with varying steric and electronic properties (e.g., BINAP, SegPhos, MeO-BoQPhos).[3][5]
-
Metal Precursor: Common metal precursors include [Ir(COD)Cl]₂ and [Rh(COD)₂]BF₄.
-
Small-Scale Reactions: Set up an array of small-scale reactions in parallel, each with a different ligand.
-
Analysis: Analyze the d.r. of each reaction using chiral HPLC or ¹H NMR with a chiral shift reagent.
-
2. Solvent Optimization:
The solvent can significantly influence the catalytic activity and selectivity.[6][11]
-
Rationale: Solvents can affect the solubility of the catalyst and substrate, and non-coordinating solvents are often preferred to prevent interference with the catalytic cycle.
-
Protocol:
-
Solvent Screening: Test a range of solvents with varying polarities, such as dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (MeOH), and toluene.
-
Anhydrous Conditions: Ensure all solvents are anhydrous, as water can poison the catalyst.
-
3. Optimization of Reaction Conditions:
Temperature and hydrogen pressure are critical parameters to control.
-
Rationale: These parameters can influence the rate of competing reaction pathways and the equilibrium between different catalyst-substrate complexes.
-
Protocol:
-
Temperature Variation: Systematically vary the reaction temperature (e.g., from room temperature to 60 °C).
-
Pressure Adjustment: Optimize the hydrogen pressure (e.g., from 10 to 50 bar).
-
Matrix Approach: A design of experiments (DoE) approach can be efficient for optimizing multiple parameters simultaneously.
-
Quantitative Data Summary: Hypothetical Optimization Results
| Entry | Ligand | Solvent | Temperature (°C) | Pressure (bar) | Diastereomeric Ratio (3R,4R) : other |
| 1 | (R)-BINAP | DCM | 25 | 20 | 60:40 |
| 2 | (R)-SegPhos | DCM | 25 | 20 | 85:15 |
| 3 | (R)-SegPhos | DCE | 40 | 50 | >95:5 |
| 4 | (R)-MeO-BoQPhos | MeOH | 25 | 20 | 70:30 |
Issue 2: Inefficient Diastereomeric Resolution
If direct stereoselective synthesis is challenging, efficient resolution of the diastereomeric mixture is crucial.
Workflow for Diastereomeric Resolution
Caption: Workflow for optimizing diastereomeric resolution.
1. Selection of the Resolving Agent:
The choice of the chiral acid is critical for forming crystalline diastereomeric salts with significantly different solubilities.[10]
-
Rationale: The interaction between the chiral amine and the chiral acid leads to the formation of diastereomeric salts that pack differently in the crystal lattice.
-
Protocol:
-
Acid Screening: Screen common resolving agents such as dibenzoyl-L-tartaric acid, di-p-toluoyl-L-tartaric acid, and (S)-mandelic acid.[10]
-
Stoichiometry: Investigate the effect of the stoichiometry of the resolving agent (e.g., 0.5 to 1.0 equivalents).
-
2. Optimization of Crystallization Conditions:
The solvent and cooling rate are key to obtaining high diastereomeric excess (d.e.) in the crystalline salt.
-
Rationale: The solubility of the diastereomeric salts is highly dependent on the solvent system. A slow cooling rate allows for the selective crystallization of the less soluble salt.
-
Protocol:
-
Solvent System: Screen a range of solvents and solvent mixtures (e.g., isopropanol, ethanol, acetone, and their mixtures with water).
-
Cooling Profile: Test different cooling profiles, such as slow cooling to room temperature followed by further cooling to 0-5 °C.
-
Seeding: Seeding the solution with a small crystal of the desired diastereomeric salt can promote selective crystallization.
-
3. Liberation of the Free Amine:
Once the desired diastereomeric salt is isolated, the pure amine needs to be recovered.
-
Protocol:
-
Basification: Dissolve the diastereomeric salt in a biphasic system (e.g., dichloromethane and water) and add a base (e.g., 1 M NaOH) to neutralize the acid and liberate the free amine.
-
Extraction: Extract the aqueous layer with an organic solvent to recover the amine.
-
Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
By systematically addressing these key parameters, you can significantly improve the stereoselectivity of your synthesis and obtain the desired (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine in high purity.
References
-
Walker, S. M., Williams, J. T., Russell, A. G., Kariuki, B. M., & Snaith, J. S. (2007). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Organic & Biomolecular Chemistry, 5(17), 2707–2716. [Link]
-
Wang, Y., et al. (2022). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. [Link]
-
Zhang, Z., et al. (2017). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters. [Link]
-
Zheng, L.-S., et al. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters. [Link]
-
Schmalz, H.-G., et al. (2005). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]
-
Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B. [Link]
-
Zheng, L.-S., et al. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters. [Link]
- Google Patents. (2019). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
- Google Patents. (2003).
-
Brown, M. K. (2016). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. ACS Catalysis. [Link]
-
Canadian Science Publishing. (2011). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]
-
Romero, E., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
Sources
- 1. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7 [chemicalbook.com]
- 2. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 10. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 11. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
Technical Support Center: Troubleshooting Side-Product Formation in the Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the reductive amination of 1-Benzyl-4-methylpiperidin-3-one. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted side-products. Our focus is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your synthetic route.
I. Understanding the Core Reaction: Reductive Amination
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds.[1][2][3] The process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[2][3] For the synthesis of (1-benzyl-4-methylpiperidin-3-yl)-methylamine, a key intermediate in the synthesis of various pharmaceutical compounds, this reaction is of paramount importance.[4]
Reaction Scheme:
The overall transformation for the reductive amination of 1-Benzyl-4-methylpiperidin-3-one with methylamine is depicted below:
Caption: General scheme for the reductive amination of 1-Benzyl-4-methylpiperidin-3-one.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the reductive amination of 1-Benzyl-4-methylpiperidin-3-one, with a focus on identifying and mitigating side-product formation.
Q1: My reaction is showing low conversion to the desired amine product. What are the likely causes and how can I improve the yield?
A1: Low conversion in the reductive amination of a hindered ketone like 1-Benzyl-4-methylpiperidin-3-one is a common challenge. The primary reasons often revolve around inefficient imine/iminium ion formation and the choice of reducing agent.
Possible Causes & Solutions:
-
Slow Imine Formation: The equilibrium between the ketone and amine to form the imine can be unfavorable, especially with sterically hindered substrates.[5]
-
Solution 1: Water Removal: The formation of the imine intermediate generates water.[5] Employing a dehydrating agent like molecular sieves or using a Dean-Stark apparatus for azeotropic removal of water can drive the equilibrium towards the imine.
-
Solution 2: Acid Catalysis: Mildly acidic conditions (pH 4-7) can catalyze the dehydration step.[6] Acetic acid is a common choice.[7] For particularly stubborn reactions, a Lewis acid catalyst such as Titanium(IV) isopropoxide (Ti(OiPr)₄) can be effective.[5][8] A patent for the synthesis of a related compound specifically mentions the use of Titanium(IV) isopropoxide.[4]
-
-
Inefficient Reduction of the Imine/Iminium Ion: The steric hindrance around the imine can impede the approach of the reducing agent.
-
Solution: Choice of Reducing Agent: A mild and selective reducing agent is crucial.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice as it is selective for the iminium ion over the ketone, minimizing the formation of the corresponding alcohol as a side-product.[5][6][9][10][11] It is particularly effective for one-pot reactions.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): Also selective for the iminium ion, especially under mildly acidic conditions (pH ~6-7).[6][7] However, it is highly toxic and can produce hydrogen cyanide gas, requiring careful handling.[6]
-
Sodium Borohydride (NaBH₄): This is a more potent reducing agent and can reduce both the starting ketone and the imine intermediate.[3][6] If using NaBH₄, it is best to allow sufficient time for imine formation before adding the reducing agent in a stepwise manner.[8][12]
-
-
Q2: I am observing a significant amount of an alcohol side-product in my reaction mixture. How can I prevent this?
A2: The formation of 1-Benzyl-4-methylpiperidin-3-ol is a classic example of a common side-reaction in reductive aminations. This occurs when the reducing agent reduces the starting ketone before it can form the imine intermediate.
Troubleshooting Over-Reduction:
Caption: Competing pathways in reductive amination leading to the desired amine or an alcohol side-product.
Mitigation Strategies:
-
Employ a Selective Reducing Agent: As detailed in Q1, sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent to avoid this side-reaction due to its high selectivity for the iminium ion over the carbonyl group.[5][9][10][11]
-
Stepwise Addition: If using a less selective reducing agent like NaBH₄, a two-step procedure can be beneficial. First, allow the ketone and amine to react to form the imine (this can be monitored by techniques like TLC or NMR). Once imine formation is complete, then add the reducing agent.[8][12]
-
Control Reaction Temperature: Performing the reduction at lower temperatures can sometimes help to favor the reduction of the more reactive iminium ion over the ketone.
Q3: My product is contaminated with a higher molecular weight impurity. What could this be and how do I avoid it?
A3: The formation of dimeric or oligomeric side-products can occur, particularly if the amine product can react further with the starting ketone.
Potential Dimerization Pathway:
If the newly formed secondary amine product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine, reacts with another molecule of the starting ketone, 1-Benzyl-4-methylpiperidin-3-one, a new iminium ion can form, which is then reduced to a tertiary amine dimer.
Prevention:
-
Stoichiometry Control: Using a slight excess of the primary amine (methylamine) can help to ensure that the ketone is consumed in the initial desired reaction, minimizing its availability for subsequent reactions with the product amine.
-
Reaction Time and Temperature: Monitor the reaction progress closely and stop the reaction once the starting ketone is consumed. Prolonged reaction times or elevated temperatures can increase the likelihood of side-reactions.
Q4: The stereochemistry of my product is not what I expected. How can I control the formation of cis and trans isomers?
A4: The reductive amination of 1-Benzyl-4-methylpiperidin-3-one can lead to the formation of both cis and trans diastereomers of the product, (1-benzyl-4-methylpiperidin-3-yl)-methylamine. The stereochemical outcome is often influenced by the reducing agent and the reaction conditions.
Factors Influencing Stereoselectivity:
-
Reducing Agent: Bulkier reducing agents may exhibit a higher degree of facial selectivity in their approach to the iminium ion intermediate, leading to an enrichment of one diastereomer. The choice between reagents like NaBH(OAc)₃, NaBH₃CN, and catalytic hydrogenation can influence the diastereomeric ratio.
-
Catalytic Hydrogenation: While a "clean" method, catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) can sometimes lead to different stereochemical outcomes compared to hydride reagents.[6] However, catalyst deactivation by the amine can be an issue.[6]
-
Asymmetric Synthesis: For obtaining a specific enantiomer, a chiral resolution of the racemic amine product or an asymmetric synthesis approach may be necessary.[13][14] For instance, resolution using chiral acids like Di-p-toluoyl-L-tartaric acid has been reported for similar compounds.[4]
III. Experimental Protocols
Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is designed to maximize the yield of the desired amine while minimizing the formation of the alcohol side-product.
Materials:
-
1-Benzyl-4-methylpiperidin-3-one
-
Methylamine (e.g., as a solution in THF or as a salt like methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)[12]
-
Acetic Acid (optional, as a catalyst)[12]
Procedure:
-
To a solution of 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) in anhydrous DCE, add methylamine (1.2-1.5 eq). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.5-2.0 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCE.
-
Slowly add the suspension of NaBH(OAc)₃ to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (1-benzyl-4-methylpiperidin-3-yl)-methylamine.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High (reduces imines much faster than ketones)[9][11] | DCE, THF, CH₂Cl₂[8][10] | Preferred for one-pot reactions; moisture-sensitive.[10] |
| Sodium Cyanoborohydride (NaBH₃CN) | High (at pH ~6-7)[6][7] | Methanol | Highly toxic; requires pH control.[6] |
| Sodium Borohydride (NaBH₄) | Low (can reduce both ketones and imines)[3][6] | Methanol, Ethanol | Best used in a two-step procedure after imine formation is complete.[8] |
| Catalytic Hydrogenation (H₂/Catalyst) | High | Various | "Clean" reaction; potential for catalyst deactivation by amines.[6] |
IV. References
-
Technical Support Center: Optimizing Reductive Amination of Hindered Ketones. Benchchem. Available from:
-
Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Available from:
-
Reductive Amination. Chemistry Steps. Available from:
-
Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner. Available from:
-
Technical Support Center: Minimizing Side Products in Reductive Amination. Benchchem. Available from:
-
Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available from:
-
An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents. Available from:
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available from:
-
shows a traditional way to compound (3R,4R) - ResearchGate. Available from:
-
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. Boc Sciences. Available from:
-
Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine. ResearchGate. Available from:
-
Reductive amination. Wikipedia. Available from:
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available from:
-
Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine and the use thereof for the preparation of pyrrolo 2,3-pyrimidine derivatives as protein kinases inhibitors. Google Patents. Available from:
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available from:
-
Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook. Available from:
-
Application Note – Reductive Amination. Sigma-Aldrich. Available from:
-
The Decisive Advantage: Sodium Triacetoxyborohydride in Reductive Amination. Benchchem. Available from:
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available from:
Sources
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2002096909A1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine and the use thereof for the preparation of pyrrolo 2,3-pyrimidine derivatives as protein kinases inhibitors - Google Patents [patents.google.com]
Optimization of reaction conditions for the synthesis of 1-Benzyl-4-methylpiperidin-3-amine
Technical Support Center: Synthesis of 1-Benzyl-4-methylpiperidin-3-amine
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to assist researchers in successfully navigating this synthesis. The primary and most robust route discussed is the reductive amination of 1-Benzyl-4-methylpiperidin-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and efficient method is the one-pot reductive amination of the precursor ketone, 1-benzyl-4-methylpiperidin-3-one.[1][2] This process involves the initial reaction of the ketone with an amine source (typically ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the target primary amine. This approach is generally favored over methods like direct alkylation of amines, as it avoids common issues with over-alkylation.[3][4]
Q2: What are the critical reaction parameters that I need to control for a successful reductive amination?
Optimizing a reductive amination requires careful control over several key parameters. The most critical factors include:
-
Choice of Reducing Agent: This is paramount as it dictates selectivity and reaction conditions.
-
Solvent: The solvent must be compatible with the reagents and facilitate both imine formation and reduction.
-
pH: The pH of the reaction medium is crucial for imine formation, which is typically favored under mildly acidic conditions (pH 4-5).[4][5]
-
Temperature: Controls the rate of both imine formation and reduction.
-
Stoichiometry: The molar ratios of the ketone, amine source, and reducing agent must be carefully balanced.
Reaction Pathway and Troubleshooting Workflow
The synthesis primarily proceeds via reductive amination. However, a key side reaction is the direct reduction of the starting ketone to an alcohol byproduct. Understanding this competition is central to troubleshooting the reaction.
A step-by-step workflow for the optimized synthesis protocol.
Materials:
-
1-Benzyl-4-methylpiperidin-3-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc, 2.0-3.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Imine Formation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-benzyl-4-methylpiperidin-3-one (1.0 eq) and ammonium acetate (2.5 eq). Add anhydrous DCE (or DCM) to form a ~0.2 M solution. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction Step: Slowly add sodium triacetoxyborohydride (1.5 eq) to the suspension in portions over 15-20 minutes. The reaction may be mildly exothermic; use an ice bath to maintain the temperature below 30°C if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS.
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine to afford the purified cis and trans isomers of this compound.
References
- Vertex AI Search. (2025, October 23). 1-Benzyl-4-methylpiperidin-3-one: Your Key Tofacitinib Intermediate.
- Google Patents. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
- BenchChem. (2025). Common side products in 1-Benzyl-3-phenylpiperidin-4-amine synthesis and their removal.
- Google Patents. (n.d.). Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]
- BenchChem. (2025). Improving the yield and purity of 1-Benzyl-3-phenylpiperidin-4-amine.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
Overcoming challenges with expensive reagents in 1-Benzyl-4-methylpiperidin-3-amine synthesis
Welcome to the Technical Support Center for the synthesis of 1-Benzyl-4-methylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on overcoming the hurdles presented by expensive reagents. This document provides in-depth troubleshooting advice, alternative protocols, and answers to frequently asked questions to facilitate a more cost-effective and efficient synthesis.
Introduction
The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients (APIs), including the Janus kinase (JAK) inhibitor Tofacitinib. However, established synthetic routes often involve costly, hazardous, and difficult-to-handle reagents, posing significant challenges for scalability and cost-efficiency. This guide will explore these challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reductive Amination and Choice of Reducing Agents
Question 1: My reductive amination of 1-Benzyl-4-methylpiperidin-3-one is giving low yields. I am using Sodium Triacetoxyborohydride, which is expensive and difficult to handle. What are my alternatives?
Answer:
Sodium triacetoxyborohydride is indeed a common but problematic reagent due to its moisture sensitivity and pyrophoric nature, making it less than ideal for large-scale synthesis[1]. Low yields can often be attributed to reagent degradation from improper handling or reaction conditions.
Expert Insight: The key to a successful reductive amination is the careful control of reaction conditions and the choice of an appropriate reducing agent. While sodium triacetoxyborohydride is effective, several more cost-effective and safer alternatives can be employed with optimization.
Troubleshooting Protocol: Low Yields in Reductive Amination
-
Reagent Integrity: Ensure your sodium triacetoxyborohydride is fresh and has been stored under strictly anhydrous conditions. Exposure to moisture will significantly reduce its efficacy.
-
Reaction Conditions: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
pH Control: The formation of the iminium ion intermediate is pH-dependent. The addition of a mild acid, such as acetic acid, can catalyze this step and improve overall yield.
Cost-Effective Alternatives to Sodium Triacetoxyborohydride:
| Reagent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Significantly lower cost, less sensitive to moisture, and safer to handle.[2][3] | Less selective than STAB; may require pH control to avoid reduction of the ketone starting material. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Cost-effective for large-scale synthesis, high yields, and clean reaction profiles. | Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric. |
| Titanium (IV) Isopropoxide with a Hydride Source | Can improve yields in challenging reductive aminations.[1][3] | Requires stoichiometric use of the titanium reagent, which can complicate work-up. |
Workflow for Optimizing Reductive Amination with Sodium Borohydride:
Caption: Decision workflow for optimizing reductive amination using Sodium Borohydride.
Section 2: Chiral Resolution and Asymmetric Synthesis
Question 2: The chiral resolution of my racemic this compound is inefficient and requires the expensive resolving agent (+)-Phencyphos. Are there more economical methods?
Answer:
Chiral resolution is a common bottleneck in the synthesis of enantiomerically pure compounds. While specialized and expensive resolving agents like (+)-Phencyphos can be effective, their cost is often prohibitive for large-scale production[4][5].
Expert Insight: A more economical approach is to use classical resolving agents or to explore asymmetric synthesis routes that establish the desired stereochemistry early in the synthetic sequence.
Alternative Resolution Strategies:
| Method | Resolving Agent | Advantages | Disadvantages |
| Classical Resolution | Di-p-toluoyl-L-tartaric acid (L-DTTA) | Readily available and significantly cheaper than specialized agents.[1][3] | May require multiple recrystallizations to achieve high enantiomeric excess (ee). |
| Enzymatic Resolution | Lipases | Can provide high enantioselectivity under mild conditions. | Requires screening for a suitable enzyme and can be slow. |
Asymmetric Synthesis as a Cost-Saving Alternative:
Instead of resolving a racemic mixture, an asymmetric synthesis can generate the desired enantiomer directly. While this may require more complex catalysts, it can be more economical in the long run by avoiding the loss of 50% of the material.
Example Asymmetric Approach:
An asymmetric reduction of a pyridinium precursor using a chiral catalyst can set the stereocenters of the piperidine ring early in the synthesis. While some chiral catalysts based on Ruthenium and Iridium can be expensive, this approach can still be more cost-effective than a late-stage resolution of a complex intermediate[1].
Caption: Comparison of chiral resolution versus asymmetric synthesis workflows.
Section 3: Purification and Side Product Formation
Question 3: I am struggling with the purification of my final product. I observe a persistent impurity that is difficult to remove by column chromatography.
Answer:
Purification of piperidine-containing compounds can be challenging due to their basicity and potential for azeotrope formation.[6][7] Side reactions during the synthesis can also lead to impurities with similar properties to the desired product.
Expert Insight: Understanding the potential side reactions in your synthesis is crucial for developing an effective purification strategy. In many cases, a simple acid-base extraction can be more effective than chromatography.
Common Impurities and Removal Strategies:
| Impurity | Likely Origin | Recommended Removal Method |
| Starting Ketone | Incomplete reductive amination. | Optimize reaction time and stoichiometry of the reducing agent. Can often be removed by column chromatography. |
| Over-alkylation Products | Reaction of the product amine with the benzyl halide starting material. | Use a protecting group strategy or carefully control the stoichiometry of the alkylating agent. |
| Pyridine Derivatives | Incomplete reduction of the pyridine ring precursor. | Optimize hydrogenation conditions (catalyst, pressure, temperature). Can be removed by acid-base extraction due to differences in basicity.[7] |
Troubleshooting Workflow for Purification:
Caption: A decision tree for troubleshooting the purification of this compound.
References
- Google Patents. (2019). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
- Google Patents. (2020). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
MDPI. (n.d.). Plant-Based Extracts as Reducing, Capping, and Stabilizing Agents for the Green Synthesis of Inorganic Nanoparticles. Retrieved from [Link]
-
Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative methods and nature-based reagents for the reduction of graphene oxide: A review | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 3. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 4. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 5. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Removal of residual starting materials from 1-Benzyl-4-methylpiperidin-3-amine
Welcome to the technical support center for the purification of 1-Benzyl-4-methylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing residual starting materials from your synthesis product. Our goal is to equip you with the knowledge to diagnose purity issues and implement effective purification strategies, ensuring the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most probable starting materials I need to remove from my crude this compound?
Based on common synthetic routes, the primary starting materials you are likely to encounter in your crude product are:
-
3-Amino-4-methylpyridine: A common precursor for the piperidine ring.
-
Benzyl Halide (e.g., Benzyl Bromide or Benzyl Chloride): Used for the N-benzylation of the piperidine nitrogen.
-
Reducing Agents and their Byproducts: Depending on the synthesis, you may have residual reducing agents like sodium borohydride or its byproducts.
Q2: My crude product has a yellowish or brownish tint. What could be the cause?
A colored tint in your amine product often indicates the presence of oxidized impurities. Amines, in general, can be susceptible to air oxidation over time, leading to colored byproducts.[1] In the context of this synthesis, residual 3-Amino-4-methylpyridine can also contribute to coloration.
Q3: I'm struggling to separate my product from a very polar impurity. What do you suggest?
If you are facing challenges with highly polar impurities, converting your amine product into its hydrochloride salt can be an effective strategy.[2] The salt form often exhibits significantly different solubility characteristics compared to the free base, facilitating separation through recrystallization. The polar impurities may remain in the solvent while the desired amine salt crystallizes out.
Q4: Can I use distillation to purify this compound?
Yes, vacuum distillation is a viable method for purifying high-boiling amines like this compound.[3][4] This technique is particularly useful for removing non-volatile impurities. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition of the amine.
Q5: What is the best way to monitor the purity of my fractions during column chromatography?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of your column chromatography.[1] A suitable solvent system should be chosen to achieve good separation between your product and the impurities. Visualization can be done using a UV lamp and/or by staining with a potassium permanganate solution, which is a good general stain for organic compounds.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common purification challenges.
| Problem | Potential Cause | Recommended Solution |
| Product is an oil and won't crystallize | The product may be impure, leading to a depressed melting point and oily consistency. | First, try to purify a small sample by flash column chromatography to obtain a pure reference material. If the pure compound is a solid, the oiliness of your crude product is due to impurities. If the pure compound is also an oil, crystallization will not be a suitable primary purification method. |
| Low yield after purification | The product may be partially lost during aqueous workups if it has some water solubility. Alternatively, the chosen purification method may not be optimal. | If you suspect solubility in the aqueous layer, re-extract the aqueous washes with a suitable organic solvent. For purification, consider a less aggressive method. For example, if you are losing product on a silica gel column due to strong adsorption, you might try switching to a different stationary phase or using distillation. |
| Co-elution of impurities during column chromatography | The polarity of the product and a key impurity (e.g., a partially reduced intermediate) are very similar. | Optimize your eluent system. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve separation. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help reduce tailing of the amine product on the silica gel, potentially improving resolution.[1] |
| Product decomposes during distillation | The distillation temperature is too high, even under vacuum. | Ensure you are achieving a good vacuum. Any leaks in the system will raise the boiling point.[3][5] If decomposition persists even at a high vacuum, consider a non-thermal purification method like column chromatography or recrystallization of the salt. |
Experimental Protocols
Here are detailed, step-by-step protocols for the most effective purification techniques for this compound.
Protocol 1: Purification by Flash Column Chromatography
This is often the most effective method for removing a range of impurities with different polarities.
1. TLC Analysis and Eluent Selection:
- Dissolve a small amount of the crude product in a solvent like dichloromethane.
- Spot the solution on a TLC plate.
- Develop the TLC plate in various solvent systems. A good starting point is a mixture of dichloromethane and methanol.
- An optimal eluent system will give your product an Rf value of approximately 0.3.[1]
- To reduce peak tailing, which is common for amines on silica gel, add a small amount of triethylamine (e.g., 1%) to your eluent.[1]
2. Column Packing:
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Carefully pour the slurry into your chromatography column, ensuring a well-packed, level bed.
- Equilibrate the column by passing several column volumes of your initial, low-polarity eluent through it.
3. Sample Loading:
- Dissolve your crude product in a minimal amount of the eluent or a stronger solvent that will be adsorbed by the silica gel.
- Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
- Begin eluting with your chosen solvent system.
- Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
5. Product Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
This method is particularly effective for removing non-basic impurities and can often yield a highly pure, crystalline product.
1. Salt Formation:
- Dissolve the crude this compound in a suitable organic solvent like isopropanol or ethanol.[6]
- Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.[2]
- Continue adding the acid until the solution is acidic (test with pH paper).
- A precipitate of the hydrochloride salt should form.
2. Crystallization:
- If the salt precipitates immediately, you can cool the mixture in an ice bath to maximize crystal formation.
- If no precipitate forms, you can try adding a non-polar anti-solvent like diethyl ether or hexane until the solution becomes cloudy, then cool to induce crystallization.[6]
3. Isolation and Washing:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities.
4. Drying:
- Dry the purified hydrochloride salt under vacuum to remove any residual solvent.
Protocol 3: Purification by Vacuum Distillation
This method is suitable for removing non-volatile or very high-boiling impurities.
1. Pre-treatment (Optional but Recommended):
- If your crude product contains water, it is advisable to dry it before distillation to prevent bumping. Add solid potassium hydroxide (KOH) pellets to the crude amine and let it stand for several hours.[4]
2. Apparatus Setup:
- Assemble a vacuum distillation apparatus. It is crucial to use thick-walled tubing and ensure all glass joints are well-sealed (use grease if necessary) to maintain a good vacuum.[3][4]
- Include a stir bar in the distilling flask for smooth boiling. Do not use boiling chips as they are ineffective under vacuum.[5][7]
3. Distillation Process:
- Turn on the vacuum source and allow the pressure to stabilize.[3]
- Begin stirring the crude amine.
- Gradually heat the distilling flask.
- Collect the fraction that distills at the expected boiling point for your product under the achieved vacuum. You can use a nomograph to estimate the boiling point at reduced pressure.[5]
4. Shutdown:
- Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before reintroducing air into the system to prevent potential implosion.[7]
Purity Assessment
Accurate assessment of purity is critical. Here are the recommended analytical techniques:
| Technique | Principle | Application for this Product |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a mobile phase and a stationary phase. | An excellent method for quantifying the purity of your product and detecting residual starting materials like 3-Amino-4-methylpyridine.[8] A C18 column with a buffered mobile phase is a good starting point. |
| Gas Chromatography (GC) | Separation based on the volatility of the compounds. | Useful for detecting volatile impurities and can also be used to assess the purity of the final product. A headspace GC method can be particularly sensitive for detecting residual volatile starting materials.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and purity of a compound based on the magnetic properties of atomic nuclei. | ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any impurities with distinct signals. |
Visual Workflows
Caption: General purification workflow.
Caption: Troubleshooting purification methods.
References
- BenchChem. (2025).
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Texium. (2020). Vacuum Distillation of Aniline. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
YouTube. (2022). Vacuum Distillation. [Link]
-
University of Rochester. (2026). Workup: Amines. [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Distillation II. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Royal Society of Chemistry. (2016). Carrying out a vacuum distillation. [Link]
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
-
Biotage. (n.d.). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
-
Biotage. (2016). Flash Chromatography for Purification of Peptides Part 1. [Link]
-
Chinese Journal of Pharmaceuticals. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
- Google Patents. (n.d.).
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
- Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
- Google Patents. (n.d.). CN104860872A - Bis-(3R,4R)
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]
-
gsrs. (n.d.). N-((3R,4R)-1-BENZYL-4-METHYLPIPERIDIN-3-YL). [Link]
-
YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. [Link]
- Google Patents. (n.d.). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. texiumchem.com [texiumchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 9. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]
Addressing low yield issues in the chiral resolution of 1-Benzyl-4-methylpiperidin-3-amine
From the desk of the Senior Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chiral resolution of 1-Benzyl-4-methylpiperidin-3-amine and its derivatives. Low yield is a frequent and multifaceted issue in diastereomeric salt crystallization. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose problems, optimize your protocol, and achieve higher yields and purity in your resolutions.
Troubleshooting Guide: Addressing Low Yield and Purity
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield of the desired diastereomeric salt is very low (<25%). What are the most likely causes and how do I fix it?
A low yield is typically a multifactorial problem stemming from suboptimal choices in reagents or crystallization conditions. The theoretical maximum yield for a classical resolution is 50% for the desired enantiomer, so a yield below 25% indicates significant losses.[1]
Here is a systematic approach to diagnose and improve your yield:
Step 1: Re-evaluate Your Resolving Agent and Solvent System The success of a resolution hinges on the solubility difference between the two diastereomeric salts.[2][3] If the desired salt is too soluble or if both salts have similar solubilities in your chosen solvent, your yield will be poor.
-
Cause: Inappropriate resolving agent. For a basic amine like this compound, chiral acids are the resolving agents of choice.[4][5] While many exist, their effectiveness is substrate-specific.
-
Solution: Screen different resolving agents. Derivatives of tartaric acid are frequently cited as effective for this class of compounds.[3][6] Consider the agents in the table below.
| Resolving Agent | Structure Type | Key Advantages & Considerations |
| Di-p-toluoyl-L-tartaric acid (DTTA) | Tartaric Acid Derivative | Frequently used for piperidine derivatives; often forms highly crystalline salts.[3][6] |
| Dibenzoyl-L-tartaric acid (DBTA) | Tartaric Acid Derivative | Another strong candidate; performance can vary from DTTA based on subtle steric and electronic interactions.[3][7] |
| (S)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Often provides high enantiomeric excess in a single crystallization.[4] Less complex than tartaric acids. |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | A strong acid, which can be advantageous for forming stable salts with weakly basic amines.[4] |
-
Cause: Poor solvent choice. The ideal solvent should dissolve the salt pair at an elevated temperature but allow for selective crystallization of the less soluble diastereomer upon cooling.[8]
-
Solution: Conduct a systematic solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) and consider solvent/anti-solvent systems.[2][9] An anti-solvent is a solvent in which the salt is insoluble and can be added dropwise to a solution to induce precipitation.[2][9]
Step 2: Optimize Stoichiometry and Concentration The molar ratio of your amine to the resolving agent is a critical parameter.[10]
-
Cause: Incorrect stoichiometry. Using a full equivalent of resolving agent is not always optimal. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 equivalents) can lead to a purer initial crop of crystals, as the desired, less-soluble salt crystallizes first.[11]
-
Solution: Experiment with the resolving agent ratio. Start with 1.0 equivalent, but also test 0.5-0.8 equivalents.
-
Cause: The solution is too dilute. The concentration of the diastereomeric salt may not be high enough to reach supersaturation upon cooling.[9]
-
Solution: Carefully increase the initial concentration or evaporate some solvent before cooling to maximize precipitation.[9][12]
Step 3: Control the Crystallization Conditions Crystallization is a thermodynamic process that requires precise control.
-
Cause: The cooling rate is too fast. Rapid cooling can cause both diastereomers to co-precipitate, which drastically reduces the purity and apparent yield of the desired salt.[3]
-
Solution: Implement a slow, controlled cooling profile. Allow the solution to cool naturally to room temperature, then gradually lower the temperature (e.g., to 0-4 °C) over several hours.[13]
-
Cause: Failure to nucleate. Sometimes crystallization fails to start even when the solution is supersaturated.
-
Solution: Induce crystallization by "seeding" the solution with a few crystals of the pure, desired diastereomeric salt.[9][12] If seeds are unavailable, try scratching the inside of the flask with a glass rod at the solvent-air interface.
Q2: My initial crystals have a low diastereomeric excess (d.e.). How can I improve the purity?
Low d.e. indicates poor selectivity during crystallization. The primary cause is that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Poor Solvent Selectivity | Perform a systematic solvent screen. The goal is to maximize the solubility difference between the two diastereomers.[2][10] | Diastereomers have different physical properties, including solubility. This difference is highly dependent on solvent interactions (polarity, hydrogen bonding).[4][14] |
| Rapid Cooling | Slow down the cooling rate. Allow the solution to cool to ambient temperature slowly before transferring to a cold bath.[3] | Slow cooling allows the crystallization to remain closer to thermodynamic equilibrium, favoring the formation of the most stable (and least soluble) crystal lattice.[8] |
| Solid Solution Formation | Change the resolving agent or the solvent system entirely.[9] | A solid solution occurs when both diastereomers incorporate into the same crystal lattice. This is a property of the specific salt pair and can only be overcome by creating a new pair with different packing properties.[9] |
| Insufficient Purity of Starting Materials | Purify the racemic this compound and the resolving agent before use. | Impurities can disrupt the crystal lattice formation, leading to the inclusion of the more soluble diastereomer.[3] |
| Need for Further Purification | Perform one or more recrystallizations of the isolated diastereomeric salt.[15] | Each recrystallization step will enrich the less soluble diastereomer, although this comes at the cost of some yield loss.[15] |
Q3: My reaction mixture is "oiling out" instead of forming crystals. What does this mean and what should I do?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid.[2] This is often due to high supersaturation or a crystallization temperature that is above the melting point of the salt.[9]
-
Solution 1: Add More Solvent. The solution may be too concentrated. Diluting the mixture can lower the concentration below the point where oiling out occurs.[2]
-
Solution 2: Lower the Temperature. A lower crystallization temperature may be below the melting point of the salt, favoring solid formation.[2][9]
-
Solution 3: Change the Solvent. A different solvent system may promote crystallization over oiling out.[2]
Workflow & Troubleshooting Diagrams
Caption: General workflow for chiral resolution by diastereomeric salt crystallization.
Caption: Decision tree for troubleshooting low yield in chiral resolution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution by diastereomeric salt formation? This classical resolution technique relies on the reaction of a racemic mixture (a 50:50 mix of two enantiomers) with a single, pure enantiomer of a second chiral compound, known as the resolving agent.[4][16] This acid-base reaction creates a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have distinct properties, including different solubilities.[17][18] This difference allows for their separation by fractional crystallization, where the less soluble salt preferentially crystallizes from the solution.[4]
Q2: How do I liberate the pure amine enantiomer from the crystallized diastereomeric salt? Once the diastereomeric salt has been isolated and purified to the desired level, the chiral resolving agent must be removed. Since the salt was formed via an acid-base reaction, this process is reversed by treatment with a base. A typical procedure involves dissolving the salt in water or a suitable solvent and adding an aqueous base (e.g., NaOH, K2CO3) to deprotonate the amine. This neutralizes the acidic resolving agent, leaving the free amine. The free amine, being organic, can then be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate), washed, dried, and isolated.
Q3: Can I recover and reuse the resolving agent or the undesired enantiomer? Yes, and this is crucial for making the process economical and sustainable.[17] The acidic resolving agent can be recovered from the aqueous layer after basification by re-acidifying the solution and extracting or crystallizing it.[19] The undesired enantiomer, which remains in the mother liquor from the initial crystallization, can also be recovered.[1] For some processes, it is possible to racemize the undesired enantiomer (convert it back into a 50:50 mixture) and recycle it back into the resolution process, theoretically allowing for a nearly 100% yield.[1][15]
Q4: Is chiral HPLC a viable alternative for separating the enantiomers? Chiral High-Performance Liquid Chromatography (HPLC) is an excellent analytical technique for determining the enantiomeric excess (e.e.) of a sample. It can also be used for preparative-scale separations.[1] However, for large, industrial-scale production, preparative HPLC is often significantly more expensive and complex than classical resolution due to the high cost of chiral stationary phases and the large volumes of solvent required.[1] Diastereomeric salt crystallization remains a robust, scalable, and cost-effective method for large-scale manufacturing.[17]
Experimental Protocol: General Diastereomeric Salt Resolution
This is a general guideline. Specific volumes, temperatures, and times must be optimized for your specific substrate and chosen resolving agent.
1. Salt Formation & Crystallization
-
In a flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60-70 °C).
-
In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid) in the same solvent, heating if necessary.
-
Slowly add the resolving agent solution to the stirred amine solution.
-
Allow the mixture to cool slowly to room temperature. If crystallization does not occur, consider seeding.
-
Once crystallization has begun, continue to stir at room temperature for a set period (e.g., 2-12 hours) to allow the crystallization to complete.
-
Cool the mixture further in an ice bath (0-5 °C) for at least 1 hour.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum. Analyze the diastereomeric and enantiomeric purity.
2. Liberation of the Free Amine
-
Dissolve the purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
With vigorous stirring, slowly add a base (e.g., 2M NaOH solution) until the aqueous layer is strongly alkaline (pH > 12).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
References
- Chiral resolution - Wikipedia. (n.d.).
- Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions - ACS Publications. (2006).
- A Comparative Guide to Chiral Resolving Agents for Primary Amines - Benchchem. (2025).
- Part 6: Resolution of Enantiomers - Chiralpedia. (2025).
- Chiral resolution - chemeurope.com. (n.d.).
- dealing with solid solutions in diastereomeric salt resolution - Benchchem. (2025).
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. (n.d.).
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2015, February 2).
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.).
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30).
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - NIH. (2025, March 20).
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28).
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine | Organic Process Research & Development. (n.d.).
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen | Industrial & Engineering Chemistry Research - ACS Publications. (2023, January 18).
- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (2025).
- WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents. (n.d.).
- Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine - Benchchem. (2025).
- Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine - Benchchem. (2025).
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D - The Royal Society of Chemistry. (2022, December 19).
- EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents. (n.d.).
- WO2002096909A1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine and the use thereof for the preparation of pyrrolo 2,3-pyrimidine derivatives as protein kinases inhibitors - Google Patents. (n.d.).
- Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Derivatives - Benchchem. (2025).
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 7. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 8. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. advanceseng.com [advanceseng.com]
- 13. benchchem.com [benchchem.com]
- 14. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. pharmtech.com [pharmtech.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
Enhancing the purity of 1-Benzyl-4-methylpiperidin-3-amine for pharmaceutical use
This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges in enhancing the purity of 1-Benzyl-4-methylpiperidin-3-amine to meet stringent pharmaceutical standards. This document provides in-depth troubleshooting, validated protocols, and expert insights to ensure the highest quality of this critical intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities encountered during the synthesis of this compound?
A: Impurities in this compound are typically classified into three main groups:
-
Process-Related Impurities: These originate from the synthetic route and include unreacted starting materials (e.g., 1-benzyl-4-methylpiperidin-3-one), intermediates, and byproducts from side reactions, such as the corresponding alcohol from over-reduction of the ketone precursor.[1][2]
-
Stereoisomeric Impurities: As the molecule has two chiral centers (at C3 and C4), synthesis often yields a mixture of diastereomers (e.g., (3R,4R), (3S,4S), (3R,4S), (3S,4R)). The presence of undesired stereoisomers is a critical purity issue, as they may exhibit different pharmacological profiles.[3][4]
-
Degradation Products & General Impurities: These include products from oxidation, which often cause discoloration (yellowing), as well as residual solvents and water.[5][6] N-nitroso compounds are also potential impurities that may require monitoring.[7][8]
Q2: My batch of this compound has a distinct yellow tint. What is the cause and is it acceptable for pharmaceutical use?
A: A yellow discoloration in piperidine-based compounds is typically caused by oxidation products formed upon exposure to air and light.[5][6] For pharmaceutical applications, this is generally unacceptable as it indicates product degradation and the presence of unknown impurities. The material must be purified to remove these colored bodies before proceeding. Storage under an inert atmosphere (nitrogen or argon) is a crucial preventative measure.[5][9]
Q3: Why is controlling stereoisomeric purity so critical for this intermediate?
A: this compound is a chiral building block used to synthesize stereospecific Active Pharmaceutical Ingredients (APIs), such as Tofacitinib.[] Each stereoisomer can interact differently with biological targets. The presence of an undesired isomer can lead to reduced drug efficacy, altered pharmacokinetic profiles, or even significant adverse effects.[4] Regulatory agencies require stringent control and quantification of the isomeric purity of the final drug product, which necessitates high stereochemical purity in key intermediates.
Q4: Is column chromatography a recommended method for large-scale purification?
A: While effective at the lab scale, purification by column chromatography is often impractical and economically unviable for large-scale pharmaceutical manufacturing.[11] The high cost of silica gel and solvents, coupled with safety and environmental concerns, makes it a less desirable method. Processes that rely on crystallization are far more scalable and cost-effective.[11]
Section 2: Troubleshooting Guides & Purity Enhancement Workflows
This section addresses specific purity issues with a systematic approach, outlining the cause and providing validated solutions.
Issue 1: High levels of process-related impurities detected by HPLC.
-
Symptom: HPLC analysis shows multiple peaks corresponding to starting materials or byproducts, resulting in a chemical purity below 99%.
-
Causality: This indicates an incomplete reaction or the occurrence of side reactions during synthesis. For instance, in a reductive amination pathway, the ketone starting material can be reduced to its corresponding alcohol, creating a significant impurity.[1]
-
Solution: The most robust method to remove both polar and non-polar process impurities is through selective crystallization. For this compound, this is best achieved by forming a salt with a suitable acid. The resulting salt will have different solubility characteristics than the impurities, allowing for its selective precipitation from the solution.
-
Workflow:
-
Dissolve the crude amine in a suitable solvent (e.g., ethanol, methanol, or isopropanol).
-
Add a solution of an acid (e.g., hydrochloric acid in ethanol) dropwise to precipitate the hydrochloride salt.[12]
-
Stir the resulting slurry, filter the solid salt, and wash with cold solvent.
-
To recover the free base, suspend the salt in water, basify with a strong base (e.g., NaOH), and extract the pure amine with an organic solvent.
-
-
Issue 2: Incorrect diastereomeric ratio or low enantiomeric excess (%ee).
-
Symptom: Chiral HPLC analysis reveals the presence of one or more undesired stereoisomers above the acceptable limit (typically >0.5%).
-
Causality: Non-stereoselective synthesis routes will produce a mixture of stereoisomers. Achieving high pharmaceutical purity requires the separation of the desired diastereomer.
-
Solution: Diastereomeric Salt Resolution. This is the industry-standard method for separating stereoisomers of amines. It involves reacting the racemic or diastereomeric mixture with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, most importantly solubility, which allows them to be separated by fractional crystallization.[13]
-
Recommended Resolving Agent: For this compound, chiral tartaric acid derivatives such as Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (DBTA) are highly effective.[13][14]
-
Mechanism: For a racemic mixture of (3R,4R) and (3S,4S) amines, reacting with L-DTTA will form two diastereomeric salts: [(3R,4R)-amine • L-DTTA] and [(3S,4S)-amine • L-DTTA]. One of these salts will be significantly less soluble in a chosen solvent system and will crystallize out, leaving the other in the mother liquor.
-
See Protocol 1 for a detailed experimental procedure.
-
Troubleshooting & Purification Workflow
The following diagram illustrates a decision-making process for purifying crude this compound.
Caption: Purification workflow for this compound.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification and Resolution via Diastereomeric Salt Crystallization
This protocol describes the purification of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine from a mixture of stereoisomers using Di-p-toluoyl-L-tartaric acid (L-DTTA).
Materials:
-
Crude this compound
-
Di-p-toluoyl-L-tartaric acid (L-DTTA)
-
Methanol
-
Water
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM) or Methyl t-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation:
-
In a reaction vessel, dissolve the crude amine mixture (1.0 equivalent) in methanol.
-
In a separate vessel, dissolve L-DTTA (approximately 1.0 equivalent) in methanol.
-
Slowly add the L-DTTA solution to the amine solution with stirring. A precipitate should begin to form.[13]
-
Heat the mixture to 65-70°C to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally cool to 10-15°C for 3 hours to maximize crystallization.[13]
-
-
Isolation of Diastereomeric Salt:
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the filter cake with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.
-
Dry the solid under reduced pressure at 40-50°C.[3] At this stage, an HPLC analysis of a small, liberated sample of the salt should be performed to confirm the diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Suspend the dried, purified diastereomeric salt in a mixture of water and an organic solvent (e.g., DCM).
-
Cool the mixture in an ice bath and slowly add NaOH solution with vigorous stirring until the pH of the aqueous layer is >12. All solids should dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Final Product Isolation:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to yield the purified this compound as a free base.
-
Verify the chemical and stereoisomeric purity using HPLC.
-
Section 4: Data Summary & Analytical Methods
Achieving pharmaceutical grade requires rigorous analytical verification.
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Type | Specific Example | Typical Source | Primary Analytical Method | Acceptance Criteria (Typical) |
| Process-Related | 1-Benzyl-4-methylpiperidin-3-one | Incomplete reductive amination | Reversed-Phase HPLC-UV[15] | < 0.1% |
| Process-Related | 1-Benzyl-4-methylpiperidin-3-ol | Over-reduction of ketone | Reversed-Phase HPLC-UV | < 0.1% |
| Stereoisomeric | (3S,4S), (3R,4S), (3S,4R) isomers | Non-stereoselective synthesis | Chiral HPLC[4] | < 0.5% (each) |
| Degradation | Oxidation Products | Exposure to air/light | Reversed-Phase HPLC-UV | No visible color; report unknowns |
| Residuals | Methanol, Ethanol, DCM | Purification process | Headspace Gas Chromatography (GC)[16] | Per ICH Q3C Guidelines |
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[16]
-
Chemical Purity: A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and water (with acid/base modifiers) to separate the main component from process-related impurities.
-
Stereoisomeric Purity: A specialized chiral column (e.g., Chiralpak) is required to separate the different stereoisomers.[4]
-
-
Gas Chromatography (GC): Essential for quantifying residual solvents from the purification process.[16]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): Used for structural confirmation of the final product and for identifying unknown impurities.[15][16]
References
- EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
- 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
- WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. Googleapis.com.[Link]
- CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
-
3-Amino Piperidine Impurity | 54012-73-6. SynZeal.[Link]
-
1-Aminopiperidine. Chem-Impex.[Link]
-
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide. Pharmaffiliates.[Link]
-
Pharmaceutical Grade Piperidine Derivatives Market 2025-2032. 360iResearch.[Link]
- CN113121539A - Preparation method of PF06651600.
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. clearsynth.com [clearsynth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 13. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 14. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Technical Support Center: Production of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine
Welcome to the technical support resource for the synthesis and scale-up of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine, a key intermediate in the production of various pharmaceuticals, including Tofacitinib.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this multi-step synthesis, with a focus on addressing common scalability issues.
I. Overview of the Synthetic Pathway
An efficient and scalable synthesis of (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine has been developed to overcome the challenges of stereocontrol and purification.[2][3] The process involves a six-step sequence starting from 3-Amino-4-methyl pyridine, as illustrated below.
Caption: Overall synthetic workflow for (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the scale-up of each synthetic step.
Step 3: Partial Reduction of the Pyridinium Salt
Q1: We are observing inconsistent ratios of dihydropyridine isomers during the sodium borohydride reduction. How can we improve the selectivity?
A1: The partial reduction of the N-benzyl-3-acetylamino-4-methylpyridinium salt is a critical step that dictates the efficiency of subsequent transformations. The formation of a mixture of 1,2- and 1,4-dihydropyridine isomers is a known issue.[4][5]
-
Causality: The regioselectivity of the hydride attack on the pyridinium ring is influenced by steric and electronic factors, as well as reaction conditions. On a larger scale, poor temperature control and inefficient mixing can lead to inconsistent isomer ratios.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a strict temperature profile. The reaction is typically carried out at low temperatures (0-5 °C) to enhance selectivity. Excursions to higher temperatures can favor the formation of undesired isomers.
-
Solvent System: The choice of solvent is crucial. While methanol or water are commonly used, co-solvents can be employed to modulate the solubility of the pyridinium salt and the reactivity of the borohydride.[2]
-
Rate of Addition: A slow, controlled addition of sodium borohydride is essential to maintain a consistent temperature and concentration profile. Rapid addition can lead to localized overheating and reduced selectivity.
-
pH Control: The pH of the reaction mixture can influence the stability of the pyridinium salt and the reducing power of the borohydride. Maintaining a slightly acidic to neutral pH is often optimal.
-
Q2: We are concerned about the safety of using sodium borohydride on a large scale. What are the key safety considerations?
A2: Sodium borohydride is a potent reducing agent that requires careful handling, especially at an industrial scale.[6][7]
-
Primary Hazard: The primary hazard is the reaction of sodium borohydride with water or alcohols, which generates flammable hydrogen gas.[8][9] In an enclosed space, this can create an explosion hazard.
-
Safety Protocols:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the accumulation of a flammable hydrogen-air mixture.
-
Ventilation: Ensure adequate ventilation to safely dissipate any hydrogen gas produced.
-
Controlled Quenching: The quenching of excess sodium borohydride must be done slowly and at a low temperature to control the rate of hydrogen evolution.
-
Material Compatibility: Avoid contact with acids and oxidizing agents, which can lead to violent reactions.[7]
-
| Parameter | Recommendation | Rationale |
| Reaction Temperature | 0-5 °C | Enhances regioselectivity of hydride attack. |
| Solvent | Methanol or Water | Common solvents, but co-solvents can be explored for optimization.[2] |
| Borohydride Addition | Slow, controlled addition | Prevents localized overheating and improves consistency. |
| Atmosphere | Inert (Nitrogen/Argon) | Mitigates fire and explosion risk from hydrogen gas.[8] |
| Quenching | Slow, controlled at low temp. | Manages the rate of hydrogen evolution. |
Step 5: Reductive Amination
Q3: The yield of our reductive amination of 1-Benzyl-4-methylpiperidin-3-one is lower than expected at scale. What are potential causes and solutions?
A3: Reductive amination is a robust reaction, but scalability can introduce challenges that affect yield.[1][10]
-
Causality: Common issues include incomplete imine formation, catalyst deactivation, and the formation of byproducts. On a larger scale, mass transfer limitations can also play a role.
-
Troubleshooting Protocol:
-
Imine Formation: Ensure complete formation of the imine intermediate before introducing the reducing agent. This can be facilitated by the use of a dehydrating agent, such as titanium(IV) isopropoxide, as described in the patented process.[2]
-
Catalyst Selection and Loading: While the patented process uses a specific reagent, other reductive amination conditions might be explored. If using a catalytic hydrogenation approach, ensure the catalyst is active and not poisoned by impurities in the starting material or reagents.
-
Reaction Conditions: Optimize temperature and pressure (if applicable) for the specific reducing agent and substrate.
-
Byproduct Formation: Analyze the crude product for byproducts, such as the corresponding alcohol from the reduction of the ketone starting material or over-alkylated amines. Adjusting the stoichiometry of the amine and reducing agent can minimize these.
-
Step 6: Diastereomeric Resolution
Q4: We are struggling to achieve consistent and high diastereomeric excess (d.e.) during the resolution of (1-Benzyl-4-methylpiperidin-3-yl)-methylamine with Di-p-toluoyl-(L)-tartaric acid. What factors should we investigate?
A4: Diastereomeric salt resolution is a powerful technique for separating enantiomers at scale, but it is highly dependent on crystallization conditions.[11][12]
-
Causality: The success of the resolution hinges on the differential solubility of the two diastereomeric salts. This is influenced by the choice of resolving agent, solvent, temperature, and cooling rate.
-
Troubleshooting Workflow:
Caption: Workflow for optimizing diastereomeric resolution.
-
Solvent Screening: This is the most critical parameter. A solvent or solvent mixture must be identified where one diastereomeric salt is significantly less soluble than the other.[13]
-
Temperature and Cooling Profile: The crystallization temperature and the rate of cooling can dramatically affect the purity of the precipitated salt. A slower cooling rate often leads to higher diastereomeric excess.
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote selective crystallization and improve the d.e.
-
Racemization and Recycle: To improve the overall yield beyond the theoretical 50%, the unwanted diastereomer from the mother liquor should be racemized and recycled back into the resolution process.[13][14]
Q5: Chiral chromatography seems like a more direct method for separation. Is it a viable option for large-scale production?
A5: While chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), offers excellent separation, its scalability can be a concern.[][16]
-
Cost: The cost of chiral stationary phases and the large volumes of solvents required for preparative chromatography can be prohibitive for large-scale manufacturing.[11]
-
Throughput: Preparative chromatography is often a batch process with lower throughput compared to crystallization.
For these reasons, diastereomeric salt resolution is frequently the more economically viable option for industrial-scale production of chiral amines.[11]
III. Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (1-Benzyl-4-methylpiperidin-3-yl)-methylamine
This protocol is adapted from the improved process described in the literature.[2]
-
Dissolution: Dissolve the racemic (1-Benzyl-4-methylpiperidin-3-yl)-methylamine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Addition of Resolving Agent: Add a solution of Di-p-toluoyl-(L)-tartaric acid (approximately 0.5 equivalents) in the same solvent to the amine solution.
-
Crystallization: Stir the mixture at an elevated temperature to ensure complete dissolution, then cool it slowly to induce crystallization of the less soluble diastereomeric salt. The cooling profile should be carefully controlled.
-
Isolation: Filter the precipitated salt and wash it with a small amount of cold solvent.
-
Analysis: Analyze the diastereomeric excess of the salt using a suitable analytical method (e.g., chiral HPLC).
-
Liberation of the Free Amine: Treat the diastereomerically pure salt with a base (e.g., sodium hydroxide) to liberate the free (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine.
-
Extraction: Extract the free amine into an organic solvent, dry the organic layer, and concentrate to obtain the final product.
IV. References
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
-
Grogan, G., & Turner, N. J. (2016). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Perspectives in Science, 7, 1-8.
-
Malig, T. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 146-155.
-
BenchChem. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines. BenchChem.
-
DeKorver, K. A., et al. (2010). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 12(14), 3221-3223.
-
Google Patents. (2019). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
Patil, Y. S., et al. (2019). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 23(7), 1481-1488.
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
-
Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
-
Montgomery, J. (2020). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 49(18), 6548-6563.
-
Ivanova, O. A., & Budynina, E. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6948.
-
WIPO. (2015). WO/2015/087201 AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
-
Google Patents. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
-
Patil, Y. S., et al. (2019). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate.
-
ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83.
-
Coldham, I., & Leonori, D. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Organic syntheses, 88, 188–200.
-
Nagib, D. A., & MacMillan, D. W. C. (2011). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org.
-
BenchChem. (2025). Technical Support Center: Managing Diastereoselectivity in Pyridine Derivative Synthesis. BenchChem.
-
BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
-
Malig, T. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 146-155.
-
Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2243-2248.
-
Denmark, S. E., & Chi, H. (2016). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of organic chemistry, 81(15), 6310–6329.
-
Smith, A. B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(43), 13894-13902.
-
Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2414-2426.
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1622.
-
ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine.
-
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
-
BenchChem. (2025). Technical Support Center: Purification of Chiral Amines. BenchChem.
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. BenchChem.
-
O'Doherty, G. A., & Harris, J. M. (2019). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Beilstein journal of organic chemistry, 15, 2396–2404.
-
OSU Chemistry. (n.d.). Sodium Borohydride SOP.docx.
-
Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals.
-
Takeda. (2014). Systems and Protocols for Evaluating Hazardous Reaction Issues During Early Stage Chemistry. ACS Publications.
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride.
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure.
-
graduation.escoffier.edu. (n.d.). Sodium Borohydride Reaction With Water.
-
Reddit. (2018). What are the byproducts of reduction with borohydride?.
-
RSC Publishing. (n.d.). Reduction of some 1-substituted pyridinium salts.
-
ResearchGate. (n.d.). The sodium borohydride reduction of N-sulfonylpyridinium salts. Synthesis of N-sulfonyl-1,4-(1,2-) dihydropyridines.
-
D'hooghe, M., & Van Brabandt, W. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6219.
-
Comins, D. L., & Dehghani, A. (2005). Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones. Organic letters, 7(3), 497–499.
-
Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository.
-
Comins, D. L., & Joseph, S. P. (2002). Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones. Organic Letters, 4(16), 2783-2785.
-
Wang, Y., et al. (2021). Diastereoselective trifunctionalization of pyridinium salts to access structurally crowded azaheteropolycycles. Chemical Communications, 57(58), 7119-7122.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. icheme.org [icheme.org]
- 9. graduation.escoffier.edu [graduation.escoffier.edu]
- 10. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 16. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Benzyl-4-methylpiperidin-3-amine: An Essential Tofacitinib Intermediate
Introduction
1-Benzyl-4-methylpiperidin-3-amine is a critical chiral intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases like rheumatoid arthritis. The stereochemistry of this intermediate, specifically the (3R,4R)-configuration, is paramount to the pharmacological activity of the final drug. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to this compound is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of various synthetic strategies, offering insights into their respective advantages and disadvantages, supported by experimental data to aid researchers and process chemists in selecting the most suitable method for their needs.
Core Synthetic Strategies
The synthesis of this compound predominantly revolves around a few key chemical transformations. This guide will focus on the most prevalent and industrially relevant approaches:
-
Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one: A direct and convergent approach.
-
Asymmetric Hydrogenation of a Prochiral Precursor: A method focused on early-stage chirality control.
-
Classical Resolution of a Racemic Mixture: A traditional yet effective method for obtaining the desired enantiomer.
-
Multi-step Synthesis from Pyridine Derivatives: A longer but potentially more cost-effective route for large-scale production.
Route 1: Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one
This is one of the most direct methods to introduce the 3-amino group. The key precursor, 1-benzyl-4-methylpiperidin-3-one, can be synthesized from 1-benzylpiperidin-4-one via methylation.[1] The subsequent reductive amination introduces the amine functionality.
Methodology A: Using Sodium Triacetoxyborohydride
A common laboratory-scale method involves the use of sodium triacetoxyborohydride as the reducing agent.[2]
Experimental Protocol:
-
To a solution of 1-Benzyl-4-methylpiperidin-3-one in a suitable solvent (e.g., dichloromethane), add methylamine.
-
Stir the mixture at room temperature to form the corresponding imine/enamine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete (monitored by TLC or HPLC).
-
Work up the reaction by quenching with a basic aqueous solution and extracting the product.
Causality and Insights:
Sodium triacetoxyborohydride is a mild and selective reducing agent, which is particularly effective for reductive aminations. However, it is moisture-sensitive and can be pyrophoric, posing challenges for large-scale industrial applications.[2] Furthermore, reactions are often conducted in sealed tubes, which is not practical for plant-scale production.[2]
Methodology B: Improved Process with Titanium (IV) Isopropoxide
An alternative, more scalable approach utilizes Titanium (IV) isopropoxide.[2]
Experimental Protocol:
-
Combine 1-Benzyl-4-methylpiperidin-3-one and methanolic methylamine.
-
Add Titanium (IV) isopropoxide to the mixture in methanol.
-
Perform the reduction using a suitable hydride source.
-
The resulting racemic amine is then resolved to obtain the desired (3R,4R)-enantiomer.
Causality and Insights:
This method avoids the use of highly sensitive reagents like sodium triacetoxyborohydride, making it more amenable to scale-up. The use of a resolving agent like Di-p-toluoyl-(L)-tartaric acid is crucial in a subsequent step to isolate the desired stereoisomer.[2]
Route 2: Asymmetric Hydrogenation
This strategy aims to establish the desired stereochemistry early in the synthesis through the use of a chiral catalyst.
Methodology:
A common approach involves the asymmetric hydrogenation of a prochiral enamine or a related precursor using a chiral rhodium or ruthenium catalyst.[3][4]
Experimental Protocol (General):
-
Synthesize a suitable prochiral substrate, such as an enamine derived from 1-benzyl-4-methylpiperidin-3-one.
-
In a high-pressure reactor, dissolve the substrate in a suitable solvent.
-
Add a chiral catalyst, for example, a rhodium complex with a ferrocene-based ligand.[3]
-
Pressurize the reactor with hydrogen gas and heat to the desired temperature.
-
After the reaction is complete, the catalyst is removed, and the product is isolated.
Causality and Insights:
While elegant in principle, asymmetric hydrogenation for this specific target has several drawbacks. The use of expensive heavy metal catalysts, such as rhodium, significantly increases production costs.[3] Furthermore, reported methods have suffered from low optical purity (enantiomeric excess, ee) and low yields, making them less economically viable for large-scale manufacturing.[3][5] The process may also require high pressures, adding to the operational complexity and safety concerns.[4]
Route 3: Resolution of a Racemic Mixture
This classical approach involves the synthesis of a racemic mixture of an advanced intermediate, followed by separation of the desired enantiomer using a chiral resolving agent.
Methodology:
A notable example involves the resolution of racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate.[3]
Experimental Protocol:
-
Synthesize racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate.
-
Dissolve the racemic carbamate in a suitable solvent (e.g., isopropanol).
-
Add a chiral resolving agent, such as dibenzoyl-L-tartaric acid, to form diastereomeric salts.
-
Allow the desired diastereomeric salt to crystallize preferentially from the solution.
-
Isolate the salt by filtration.
-
Treat the isolated salt with a base to liberate the free amine, methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate.
-
Reduce the carbamate group (e.g., using a reducing agent like lithium aluminum hydride) to yield (3R,4R)-1-Benzyl-4-methylpiperidin-3-amine.[3]
Causality and Insights:
This method has been shown to produce the final product with high yield and excellent optical purity (≥99% ee).[3] The formation of a stable crystalline salt of the desired enantiomer is key to the success of this resolution. The subsequent reduction of the carbamate is a standard and well-understood transformation. This route offers a robust and reliable method for obtaining the enantiomerically pure target compound.
Route 4: Multi-step Synthesis from 3-Amino-4-methylpyridine
This approach builds the piperidine ring from a readily available starting material through a sequence of reactions.[2]
Experimental Workflow:
A multi-step synthesis from 3-Amino-4-methylpyridine.
Causality and Insights:
This route involves a longer sequence of steps, which can impact the overall yield. However, it starts from a simple and inexpensive raw material. Each step in the sequence is a relatively standard organic transformation. The final steps involve the previously discussed reductive amination and resolution, highlighting the modularity of these synthetic strategies. While potentially more complex, this route can be advantageous for large-scale manufacturing where the cost of starting materials is a significant factor. The overall yield for a similar multi-step process has been reported to be around 15%, which is stated to be an improvement over traditional methods.[6]
Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Asymmetric Hydrogenation | Route 3: Resolution of Racemic Mixture | Route 4: Multi-step from Pyridine |
| Starting Materials | 1-Benzyl-4-methylpiperidin-3-one | Prochiral enamine/related substrate | Racemic intermediate (e.g., carbamate) | 3-Amino-4-methylpyridine |
| Key Reagents | NaBH(OAc)₃ or Ti(OⁱPr)₄, resolving agent | Chiral Rh or Ru catalyst, H₂ | Chiral resolving acid (e.g., DBTA), reducing agent (e.g., LAH) | Standard organic reagents, resolving agent |
| Stereocontrol | Late-stage (resolution) | Early-stage (catalytic) | Late-stage (resolution) | Late-stage (resolution) |
| Scalability | Moderate to High (method dependent) | Low to Moderate | High | High |
| Cost | Moderate | High (catalyst cost) | Moderate | Potentially Low (starting material cost) |
| Yield | Can be high for individual steps | Generally low overall yield reported | High | Moderate overall yield |
| Optical Purity | High (post-resolution) | Variable, can be low | High (≥99% ee) | High (post-resolution) |
| Safety/Handling | NaBH(OAc)₃ is sensitive; Ti(OⁱPr)₄ is better for scale-up | High-pressure hydrogenation | LAH requires careful handling | Standard industrial safety protocols |
Conclusion
The choice of synthetic route for this compound depends heavily on the desired scale of production, cost considerations, and available expertise.
-
For large-scale, commercially viable production , the Resolution of a Racemic Mixture (Route 3) and the Multi-step Synthesis from Pyridine Derivatives (Route 4) appear to be the most promising. The resolution route offers a reliable method to achieve high optical purity and good yields. The multi-step synthesis, while longer, may offer cost advantages due to the use of inexpensive starting materials.
-
Reductive Amination (Route 1) is a versatile and direct method, particularly suitable for laboratory and pilot-plant scale. The choice of reagents significantly impacts its scalability.
-
Asymmetric Hydrogenation (Route 2) , in its current state of development for this specific target, seems less practical for industrial application due to high costs and challenges in achieving high enantioselectivity and yield.
Ultimately, a thorough process of optimization and economic evaluation is necessary to select the most appropriate synthetic strategy for the production of this vital pharmaceutical intermediate.
References
- WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents.
- EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents.
-
Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine | Request PDF - ResearchGate. Available from: [Link]
-
shows a traditional way to compound (3R,4R) - ResearchGate. Available from: [Link]
-
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib - Semantic Scholar. Available from: [Link]
- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Googleapis.com.
Sources
- 1. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]
- 2. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 3. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of 1-Benzyl-4-methylpiperidin-3-amine: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Benzyl-4-methylpiperidin-3-amine, a crucial building block in the synthesis of pharmaceuticals such as the Janus kinase (JAK) inhibitor Tofacitinib, presents a synthetic challenge where the choice of methodology can significantly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth technical comparison of various synthetic routes to this important amine, offering experimental insights to inform your selection process.
This document will delve into the intricacies of three primary synthetic strategies: the reduction of a pyridinium salt precursor, a multi-step synthesis commencing from 3-amino-4-methylpyridine, and the direct reductive amination of a ketone precursor. A thorough cost-benefit analysis, supported by experimental data and green chemistry metrics, will illuminate the advantages and disadvantages of each approach.
At a Glance: Comparative Analysis of Synthesis Methods
| Metric | Method 1: Pyridinium Salt Reduction | Method 2: Multi-step from 3-Amino-4-methylpyridine | Method 3: Direct Reductive Amination |
| Starting Material | 1-Benzyl-3-methylamino-4-methyl-pyridinium bromide | 3-Amino-4-methylpyridine | 1-Benzyl-4-methylpiperidin-3-one |
| Key Reagents | Sodium borohydride | Acetic anhydride, Benzyl halide, Sodium borohydride, Titanium(IV) isopropoxide | Methylamine, Reducing agent (e.g., NaBH(OAc)₃) |
| Reported Overall Yield | ~70%[1][2] | >50% | Varies with reducing agent |
| Chiral Purity (ee) | Not directly specified, requires resolution | Achieved via resolution of racemic mixture | Dependent on subsequent resolution |
| Process Complexity | Relatively straightforward, fewer steps | Multiple steps involving protection and deprotection | Potentially the most direct route |
| Cost of Key Materials | Moderate | Starting material is relatively inexpensive, but multiple reagents add to cost | Ketone precursor can be expensive |
| Safety & Environment | Use of sodium borohydride requires careful handling | Involves several hazardous reagents and solvents | Choice of reducing agent impacts safety profile |
Method 1: Reduction of a Pyridinium Salt Precursor
This approach offers a relatively direct route to the desired piperidine ring system. The synthesis commences with the quaternization of a substituted pyridine, followed by reduction of the pyridinium ring.
Workflow: Pyridinium Salt Reduction
Caption: Synthesis of this compound via pyridinium salt reduction.
Experimental Protocol
A detailed protocol for this method has been reported with a 70% yield.[1][2]
-
Reaction Setup: To a solution of 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (1 equivalent) in ethanol, sodium borohydride (3 equivalents) is added portion-wise at a controlled temperature (e.g., below 30°C).[1][2]
-
Reaction Monitoring: The reaction is stirred for an extended period (e.g., 16 hours) and monitored by HPLC for the consumption of the starting material.[1][2]
-
Work-up: The reaction is quenched by the slow addition of 2M hydrochloric acid until gas evolution ceases. The mixture is then concentrated under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated. The crude product is then typically purified by crystallization or chromatography. For chiral applications, a resolution step with a chiral acid is necessary to isolate the desired (3R,4R)-enantiomer.
Cost-Benefit Analysis
-
Benefits: This method is relatively straightforward with a moderate number of steps and a respectable yield.[1][2]
-
Costs & Drawbacks: The primary cost is associated with the pyridinium salt starting material. Sodium borohydride is a hazardous reagent that requires careful handling and generates hydrogen gas upon quenching.[3] The final product is a racemic mixture, necessitating a resolution step which adds to the cost and reduces the overall effective yield of the desired enantiomer.
Method 2: Multi-step Synthesis from 3-Amino-4-methylpyridine
This pathway involves a more elaborate sequence of reactions, including protection, quaternization, reduction, and deprotection/reductive amination. While more complex, it offers the potential for higher overall yields and greater control over the synthesis.
Workflow: Multi-step Synthesis
Caption: Multi-step synthesis of this compound from 3-amino-4-methylpyridine.
Experimental Protocol
An improved process following this route has been reported with an overall yield exceeding 50%.
-
N-Acylation: 3-Amino-4-methylpyridine is acylated, for example with acetic anhydride, to protect the amino group.
-
Quaternization: The pyridine nitrogen is quaternized using a benzyl halide (e.g., benzyl bromide) in a suitable solvent like toluene.
-
Partial Reduction: The quaternized pyridine is partially reduced using sodium borohydride in methanol or water to yield a tetrahydropyridine derivative.
-
Hydrolysis: The protecting group is removed by acid hydrolysis to afford 1-Benzyl-4-methylpiperidin-3-one.
-
Reductive Amination: The ketone is then subjected to reductive amination with methylamine in the presence of a Lewis acid such as Titanium(IV) isopropoxide, followed by reduction with sodium borohydride.[4]
-
Resolution: The resulting racemic amine is resolved using a chiral acid like Di-p-toluoyl-L-tartaric acid to obtain the desired (3R,4R)-enantiomer.
Cost-Benefit Analysis
-
Benefits: This method starts from a relatively inexpensive and readily available starting material, 3-amino-4-methylpyridine.[5][6][7][8] It is reported to have a good overall yield. The step-wise nature of the synthesis may allow for better control and optimization of each transformation.
-
Costs & Drawbacks: The multi-step nature of this synthesis increases labor and solvent usage, which can negatively impact the Process Mass Intensity (PMI).[9][10][11][12][13][14][15][16] The process involves several hazardous reagents, including benzyl halides (lacrimatory) and sodium borohydride. The use of Titanium(IV) isopropoxide also requires anhydrous conditions. Similar to the previous method, a final resolution step is required.
Method 3: Direct Reductive Amination of 1-Benzyl-4-methylpiperidin-3-one
This is conceptually the most straightforward approach, involving the direct conversion of a ketone precursor to the target amine.
Workflow: Direct Reductive Amination
Caption: Synthesis of this compound via direct reductive amination.
Experimental Protocol
The success of this method is highly dependent on the choice of the reducing agent.
-
Imine/Enamine Formation: 1-Benzyl-4-methylpiperidin-3-one is reacted with a source of the amine, such as methylamine or an ammonium salt, in a suitable solvent.
-
In Situ Reduction: The intermediate imine or enamine is reduced in situ to the desired amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.
Cost-Benefit Analysis
-
Benefits: This method has the fewest steps, which can lead to a lower PMI and reduced labor costs. It avoids the use of some of the more hazardous reagents seen in the multi-step synthesis.
-
Costs & Drawbacks: The primary challenge of this route is the cost and availability of the starting ketone, 1-benzyl-4-methylpiperidin-3-one.[4][17][18] The choice of reducing agent is critical. While sodium triacetoxyborohydride is effective, it is moisture-sensitive. Catalytic hydrogenation using catalysts like platinum oxide is an alternative, but the cost of the catalyst can be high.[19][20][21][22][23] Achieving high stereoselectivity directly in this step to avoid a resolution step would require a chiral auxiliary or a chiral catalyst, adding to the complexity and cost.
Asymmetric Synthesis Approaches
For the synthesis of the enantiomerically pure (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, asymmetric hydrogenation is a powerful technique. This typically involves the hydrogenation of a prochiral precursor using a chiral catalyst.
One patented approach describes the asymmetric hydrogenation of a racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate using a chiral rhodium catalyst. However, this method resulted in a low enantiomeric excess (82.3% ee) and the catalyst is expensive.[24][25] Another patent mentions the use of ruthenium and iridium based chiral catalysts, which also resulted in a modest enantiomeric excess (68% ee).[26] These findings suggest that while direct asymmetric synthesis is an attractive goal, achieving high enantioselectivity for this particular substrate can be challenging and costly due to the price of chiral catalysts.[27][28][29][30][31]
Green Chemistry and Process Mass Intensity (PMI)
From a green chemistry perspective, the ideal synthesis would have a low Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product.[9][10][11][12][13][14][15][16]
-
Method 3 (Direct Reductive Amination) , if optimized, has the potential for the lowest PMI due to the fewer number of steps.
-
Method 1 (Pyridinium Salt Reduction) has a moderate PMI.
-
Method 2 (Multi-step Synthesis) likely has the highest PMI due to the numerous steps and associated solvent usage for reactions and purifications.
Reducing the environmental impact would involve choosing less hazardous solvents, minimizing the use of protecting groups, and opting for catalytic methods over stoichiometric reagents where possible.
Purity and Analytical Considerations
Regardless of the synthetic route chosen, rigorous analytical characterization of the final product is essential. High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound.[32][33] For the enantiomerically pure product, chiral HPLC is necessary to determine the enantiomeric excess.[34] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure of the final compound.
Conclusion and Recommendations
The choice of the optimal synthesis method for this compound depends on the specific priorities of the researcher or organization.
-
For rapid access to the racemic material on a smaller scale , Method 1 (Pyridinium Salt Reduction) offers a good balance of yield and simplicity.
-
For larger-scale synthesis where the cost of the starting material is a major driver , Method 2 (Multi-step Synthesis from 3-Amino-4-methylpyridine) is a strong contender, despite its complexity. The potential for a higher overall yield can offset the increased number of steps.
-
For process development focused on green chemistry and efficiency , Method 3 (Direct Reductive Amination) holds the most promise, provided that an efficient and cost-effective source of the ketone precursor is available and the reductive amination step is highly optimized.
Ultimately, a thorough evaluation of the costs of all raw materials, the operational complexity, and the desired purity and enantiomeric excess of the final product will guide the selection of the most appropriate synthetic strategy. Further process optimization of any of these routes could lead to improved yields, reduced costs, and a more sustainable manufacturing process.
References
Click to expand
- Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
IndiaMART. (n.d.). Sodium Borohydride, NaBH4, CAS No 16940-66-2. Retrieved January 20, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. Retrieved January 20, 2026, from [Link]
-
The Lab Depot. (n.d.). Sodium Borohydride. Retrieved January 20, 2026, from [Link]
-
Tradeindia. (n.d.). Platinum (iv) Oxide Adams Catalyst. Retrieved January 20, 2026, from [Link]
-
Lab Alley. (n.d.). Sodium Borohydride Anhydrous Powder, Reagent Grade, 98%. Retrieved January 20, 2026, from [Link]
-
eBay. (n.d.). PtO2 Platinum(IV) oxide CAS 1314-15-4 1 Gram. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). shows a traditional way to compound (3R,4R). Retrieved January 20, 2026, from [Link]
- Faul, M. M., Kobierski, M. E., & Kopach, M. E. (2003). Green chemistry approach to the synthesis of N-substituted piperidones. The Journal of Organic Chemistry, 68(14), 5739–5741.
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
American Chemical Society. (n.d.). Green Chemistry and Engineering Metrics. Retrieved January 20, 2026, from [Link]
- Tobiszewski, M. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4246.
- Google Patents. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
- Kekessie, I., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry, 89(10), 6625–6636.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved January 20, 2026, from [Link]
-
Yale University. (n.d.). METRICS - Green Chemistry Toolkit. Retrieved January 20, 2026, from [Link]
-
Takasago International Corporation. (2011, June 28). Novel asymmetric hydrogenation catalyst for producing chiral alcohols. Retrieved January 20, 2026, from [Link]
- Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 20(6), 10928–10947.
- Google Patents. (n.d.). Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
- Kekessie, I., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry.
- Google Patents. (n.d.). US5874600A - Ruthenium catalysts and their use in the asymmetric hydrogenation of cyclopentenones.
-
SciSpace. (n.d.). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. Retrieved January 20, 2026, from [Link]
- Kekessie, I., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis.
- Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 339-351.
- Santos, D. M. F., & Sequeira, C. A. C. (2011). Analytical monitoring of sodium borohydride. Analytical Methods, 3(9), 1934-1943.
- Babu, K. S., et al. (2014).
- Santos, D. M. F., & Sequeira, C. A. C. (2011). Analytical monitoring of sodium borohydride.
- Główka, M., & Wąs, A. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(4), 255-260.
-
PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Retrieved January 20, 2026, from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 20, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved January 20, 2026, from [Link]
Sources
- 1. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
- 2. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. 32018-96-5 Cas No. | 1-Benzyl-4-methylpiperidin-3-one | Apollo [store.apolloscientific.co.uk]
- 5. 3-Amino-4-methylpyridine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 3-Amino-4-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. 3-Amino-4-methylpyridine 97 3430-27-1 [sigmaaldrich.com]
- 9. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. acs.org [acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 13. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]
- 18. biosynth.com [biosynth.com]
- 19. Platinum(IV) oxide monohydrate, Adams Catalyst, Pt 75% min 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. strem.com [strem.com]
- 21. Platinum (iv) Oxide Adams Catalyst at 2200.00 INR in Vasai | Omkar Lab [tradeindia.com]
- 22. Best Price Catalyst Pto2 Platinum Oxide Platinum Dioxide O2PT CAS 1314-15-4 - 1314-15-4 and Platinum Dioxide [worldyachem.en.made-in-china.com]
- 23. Pardon Our Interruption... [ebay.com]
- 24. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 25. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 26. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 27. Novel asymmetric hydrogenation catalyst for producing chiral alcohols. | Takasago International Corporation [takasago.com]
- 28. strem.com [strem.com]
- 29. Ruthenium Complex Catalysts for Asymmetric Hydrogenation of Ketones | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 30. US5874600A - Ruthenium catalysts and their use in the asymmetric hydrogenation of cyclopentenones - Google Patents [patents.google.com]
- 31. scispace.com [scispace.com]
- 32. ptfarm.pl [ptfarm.pl]
- 33. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 34. researchgate.net [researchgate.net]
Comparative study of chiral resolving agents for 1-Benzyl-4-methylpiperidin-3-amine
An Objective Guide to the Chiral Resolution of 1-Benzyl-4-methylpiperidin-3-amine
This guide offers a comparative analysis of prominent chiral resolving agents for the enantiomeric separation of (±)-1-Benzyl-4-methylpiperidin-3-amine, a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate resolving agent is paramount, directly influencing separation efficiency, yield, and economic viability on a laboratory or industrial scale. This document provides objective, data-driven insights and detailed experimental frameworks to guide researchers in making informed decisions.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution remains a cornerstone technique for obtaining enantiomerically pure compounds.[1][2] The most established method involves reacting the racemic amine with an enantiomerically pure chiral acid. This reaction creates a pair of diastereomeric salts. Since diastereomers possess distinct physicochemical properties, most notably different solubilities, one can be selectively crystallized from a suitable solvent system.[3][4] The less soluble salt precipitates, allowing for its isolation by filtration, while the more soluble salt remains in the mother liquor. Subsequent liberation of the amine from the purified salt yields the desired enantiomer.[5]
The success of this technique hinges on two critical factors: the choice of the resolving agent and the selection of the solvent system, as these dictate the solubility difference between the diastereomeric salts.[6]
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Comparative Analysis of Key Resolving Agents
For the resolution of this compound, several classes of chiral acids are viable candidates. This section compares the most effective agents, drawing upon documented procedures for structurally analogous 3-aminopiperidines and other cyclic amines.
Tartaric Acid Derivatives (e.g., Dibenzoyl-D-tartaric acid)
Expertise & Rationale: Tartaric acid and its derivatives are among the most utilized resolving agents due to their availability, low cost, and the high crystallinity of the diastereomeric salts they form.[7] Acylating the hydroxyl groups, as in Dibenzoyl-D-tartaric acid (DBTA) or Di-p-toluoyl-D-tartaric acid (DPTTA), enhances the structural rigidity and steric bulk, often leading to better chiral discrimination and more efficient separation compared to natural tartaric acid.[3] For piperidine derivatives, DBTA has proven to be a uniquely effective and readily available agent.[8]
Experimental Protocol (Generalized):
-
Dissolution: Dissolve (±)-1-Benzyl-4-methylpiperidin-3-amine (1.0 eq.) in a suitable solvent such as methanol or ethanol. In a separate vessel, dissolve Dibenzoyl-D-tartaric acid (0.5-1.0 eq.) in the same solvent, warming gently if required.
-
Salt Formation: Slowly add the DBTA solution to the amine solution with constant stirring at ambient temperature.
-
Crystallization: Allow the mixture to stand undisturbed. Slow cooling may be initiated to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.
-
Isolation: Collect the precipitated crystals via vacuum filtration, washing with a small volume of the cold solvent to remove residual mother liquor.
-
Recrystallization (Optional): To enhance diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the solvent.
-
Liberation: Dissolve the purified salt in water and adjust the pH to >11 using a base (e.g., 2M NaOH) to liberate the free amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess (e.e.) of the final product using a suitable analytical method, such as chiral HPLC.[9]
Mandelic Acid
Expertise & Rationale: (R)- or (S)-Mandelic acid is another classical and effective resolving agent for a wide range of amines.[1][6] Its aromatic ring can participate in π-π stacking interactions within the crystal lattice of the diastereomeric salt, which can be a key factor in achieving effective chiral recognition and separation. While sometimes less efficient in the initial crystallization compared to tartaric acid derivatives, its performance can be significantly improved with subsequent recrystallization steps.[8]
Experimental Protocol (Generalized):
-
Dissolution: Dissolve (±)-1-Benzyl-4-methylpiperidin-3-amine (1.0 eq.) in methanol or an ethanol/water mixture.
-
Salt Formation: Add (S)-(+)-Mandelic acid (1.0 eq.) to the solution and stir until fully dissolved, warming if necessary to achieve a clear solution.
-
Crystallization: Cool the solution slowly to room temperature, followed by further cooling in an ice bath or refrigerator for several hours to induce crystallization.
-
Isolation: Isolate the crystalline salt by vacuum filtration and wash with cold solvent.
-
Liberation & Extraction: Follow steps 6-8 as described in the Tartaric Acid Derivatives protocol.
Camphorsulfonic Acid
Expertise & Rationale: (1S)-(+)-10-Camphorsulfonic acid (CSA) is a strong chiral acid renowned for its ability to form well-defined, crystalline salts with amines, making it particularly useful for resolving piperidine-containing structures.[10][11] Its rigid bicyclic structure provides a distinct chiral environment that facilitates effective differentiation between enantiomers. It is often successful in cases where other common resolving agents fail to produce crystalline salts.[8]
Experimental Protocol (Generalized):
-
Dissolution: Dissolve the racemic amine (1.0 eq.) in a solvent like ethanol, methanol, or butyl acetate.[12]
-
Salt Formation: Add a solution of (1S)-(+)-10-Camphorsulfonic acid (1.0 eq.) in the same solvent. The mixture may be warmed to reflux to ensure complete dissolution.[10]
-
Crystallization: Cool the solution slowly to room temperature. Allow the mixture to stand for an extended period (e.g., overnight) to ensure complete crystallization.
-
Isolation: Collect the crystals by filtration and dry under vacuum.
-
Liberation & Extraction: Follow steps 6-8 as described in the Tartaric Acid Derivatives protocol.
Chiral Cyclic Phosphoric Acids
Expertise & Rationale: Chiral phosphoric acids represent a more modern class of resolving agents. Recent studies have demonstrated remarkable efficiency in resolving 3-aminopiperidine using agents like (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA).[13][14] These agents can form strong hydrogen bonds and exhibit significant steric differences, leading to a large solubility differential between the diastereomeric salts and often resulting in exceptionally high yields and enantiomeric excess in a single step.[14]
Experimental Protocol (Based on literature for 3-aminopiperidine):
-
Salt Formation: React racemic 3-aminopiperidine (or its N-benzyl derivative) with the resolving agent ((R)-CPA) in a solvent like 90% tert-butyl alcohol (TBA).[14]
-
Crystallization: Cool the solution to 0°C to take advantage of the large solubility difference between the two diastereomers.
-
Isolation: Isolate the precipitated salt by filtration.
-
Liberation & Extraction: Follow steps 6-8 as described in the Tartaric Acid Derivatives protocol.
Performance Summary and Data Presentation
Direct comparative data for this compound is not extensively published. However, by using data from the resolution of the parent 3-aminopiperidine scaffold, we can construct a valuable comparative summary.
| Resolving Agent | Target Enantiomer | Solvent System | Yield | Enantiomeric/Diastereomeric Excess | Recrystallization Steps | Reference |
| Dibenzoyl-D-tartaric acid | (R)-3-aminopiperidine | Methanol/Water | 44% | >96% d.e. | Yes (required) | [15] |
| (R)-Cyclic Phosphoric Acid | (R)-3-aminopiperidine | 90% tert-Butyl Alcohol | 99.5% | 99.6% e.e. | No (single step) | [14] |
| (S)-Mandelic Acid | (S)-ethyl nipecotate | Not specified | Moderate | Good (requires extra step) | Yes (recommended) | [8] |
| (1S)-(+)-10-Camphorsulfonic acid | (R,R)-(+)-2,3-diphenylpiperazine | Dichloromethane | High | 98% e.e. | No (single step) | [11] |
Note: Data for structurally similar piperidine derivatives used for comparison.
Caption: The racemic amine and representative classes of chiral resolving agents.
Conclusion and Recommendations
The selection of a chiral resolving agent for this compound is a multi-factorial decision.
-
For High Efficiency and Yield: Chiral cyclic phosphoric acids, where available, present a state-of-the-art option, demonstrating the potential for near-quantitative yield and excellent enantiopurity in a single crystallization step.[14]
-
For Cost-Effectiveness and Scalability: Tartaric acid derivatives, particularly Dibenzoyl-D-tartaric acid , remain the industry workhorse.[3][7] While they may require an additional recrystallization step to achieve high purity, their low cost and proven track record make them highly attractive for large-scale production.[15]
-
For Alternative Screening: Camphorsulfonic acid and Mandelic acid are excellent secondary candidates for screening. CSA is particularly strong for piperidine cores and can provide high purity,[11] while Mandelic acid offers another well-established, cost-effective option.[8]
Ultimately, the optimal choice requires empirical validation. It is recommended to perform small-scale screening with at least two to three of these agents in various solvent systems (e.g., methanol, ethanol, isopropanol, ethyl acetate) to identify the conditions that provide the most efficient and high-yielding resolution for this specific substrate.
References
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health. [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry. [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
-
l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. (n.d.). Royal Society of Chemistry. [Link]
-
Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. (n.d.). Asian Journal of Chemistry. [Link]
-
Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. (n.d.). Indian Academy of Sciences. [Link]
- Process for resolving racemic mixtures of piperidine derivatives. (n.d.).
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. [Link]
-
Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. [Link]
-
Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. (n.d.). ACS Publications. [Link]
-
Camphor Sulfonic Acid Catalyzed Facile and Atom Economical Access to Highly Substituted Piperidines. (2018). Lupine Publishers. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
- Chiral resolution process. (n.d.).
-
Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. (n.d.). ResearchGate. [Link]
-
Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. (2021). PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
- 12. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Purity comparison of 1-Benzyl-4-methylpiperidin-3-amine from different suppliers
An Application Scientist's Guide to the Comparative Purity Analysis of 1-Benzyl-4-methylpiperidin-3-amine
For researchers and professionals in drug development, the quality of starting materials is a cornerstone of reproducible research and the ultimate safety and efficacy of a therapeutic agent. This compound is a critical intermediate, notably in the synthesis of Tofacitinib, a Janus kinase inhibitor.[1][2] The purity of this intermediate directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API), making rigorous supplier validation not just a recommendation, but a necessity.[3]
This guide provides a comprehensive framework for the comparative purity analysis of this compound from different commercial suppliers. We will move beyond simple percentage purity claims on a certificate of analysis and delve into a multi-modal analytical strategy. The objective is to empower researchers to identify not only the overall purity but also to characterize critical impurities, including stereoisomers and residual solvents, which can significantly affect downstream chemistry and final product quality.[4][5]
The Analytical Imperative: Beyond the Purity Percentage
The challenge in assessing the quality of this compound lies in its chemical nature. As a chiral substituted piperidine, its impurity profile is multifaceted:
-
Organic Impurities: These can include unreacted starting materials, by-products from the synthetic route, or degradation products.[3]
-
Inorganic Impurities: Residual catalysts, salts, or reagents from the manufacturing process can interfere with subsequent reactions.[3]
-
Residual Solvents: Solvents used during synthesis or purification can be present in trace amounts and are strictly regulated.[5]
-
Stereoisomeric Impurities: As a chiral molecule, diastereomeric and enantiomeric purity is paramount. The presence of unwanted stereoisomers can have vastly different pharmacological and toxicological profiles.[6]
A comprehensive evaluation, therefore, requires a suite of orthogonal analytical techniques.
Recommended Analytical Workflow
A robust evaluation of supplier quality should follow a structured, multi-technique workflow. This ensures that different classes of impurities are effectively identified and quantified.
Caption: A comprehensive workflow for the multi-technique purity assessment of this compound.
Experimental Protocols
The following protocols are provided as validated starting points for the analysis. Researchers should perform internal validation to ensure suitability for their specific instrumentation and requirements.
Protocol 1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method provides the primary measure of chemical purity and profiles the non-volatile organic impurities.
-
Rationale: Reversed-phase HPLC is a versatile and widely adopted technique for separating compounds based on their hydrophobicity.[4] A UV detector is standard, and coupling with a Mass Spectrometer (MS) allows for the tentative identification of impurity peaks based on their mass-to-charge ratio.
-
Methodology:
-
Instrumentation: HPLC system with UV and MS detectors.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
Data Analysis: Calculate purity based on the area percent of the main peak relative to the total peak area.
-
Protocol 2: Stereoisomeric Purity by Chiral HPLC
This is the most critical analysis for determining the stereochemical integrity of the material.
-
Rationale: Chiral molecules require a chiral environment for separation. A Chiral Stationary Phase (CSP) provides this environment, allowing for the separation of enantiomers or diastereomers.[6] Because the target amine lacks a strong native chromophore, pre-column derivatization with a UV-active tag like p-toluenesulfonyl chloride (PTSC) is a robust strategy to enhance detection sensitivity.[7]
-
Methodology:
-
Derivatization:
-
Dissolve 10 mg of the amine sample in 1 mL of dichloromethane.
-
Add 1.2 equivalents of triethylamine, followed by 1.1 equivalents of PTSC.
-
Stir at room temperature for 2 hours.
-
Quench the reaction with water and extract the derivatized product with dichloromethane.
-
Dry the organic layer and reconstitute in the mobile phase.
-
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).
-
Mobile Phase: 0.1% Diethylamine in Ethanol (Isocratic).
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 228 nm.[7]
-
Data Analysis: Calculate the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) based on the relative peak areas of the stereoisomers.
-
Protocol 3: Residual Solvent and Structural Analysis by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound's identity and quantifies residual solvents.
-
Rationale: ¹H NMR provides unambiguous structural confirmation by analyzing the chemical environment of protons in the molecule. It is also the gold standard for identifying and quantifying residual solvents against a certified reference standard.[8]
-
Methodology:
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (e.g., maleic acid).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard ¹H acquisition.
-
Data Analysis:
-
Confirm the structure by comparing the observed chemical shifts and coupling constants to a reference spectrum or predicted values.
-
Identify residual solvent peaks (e.g., ethyl acetate, toluene, methanol) by their characteristic chemical shifts.
-
Quantify the amount of each solvent by integrating its peak area relative to the known concentration of the internal standard.
-
-
Hypothetical Comparative Analysis
To illustrate the application of this workflow, we analyzed three fictitious lots of this compound, one from each of "Supplier A," "Supplier B," and "Supplier C." The consolidated results are presented below.
| Parameter | Supplier A (Lot# A101) | Supplier B (Lot# B202) | Supplier C (Lot# C303) |
| Advertised Purity | >98% | >99% | >98% |
| Chemical Purity (HPLC) | 99.1% | 98.6% | 98.2% |
| Major Impurity Profile | Impurity 1 (0.4%)Impurity 2 (0.2%) | Impurity 1 (0.8%)Impurity 3 (0.3%) | Impurity 4 (1.1%)Other (0.7%) |
| Chiral Purity (d.e.) | 97.5% | >99.8% | 99.1% |
| Residual Solvents (¹H NMR) | Toluene (150 ppm) | Ethyl Acetate (800 ppm) | Dichloromethane (75 ppm) |
| Structural Confirmation (¹H NMR) | Conforms | Conforms | Conforms |
Interpretation and Decision Making
The data table reveals a nuanced picture that transcends the advertised purity.
-
Supplier A: Offers high chemical purity but has a notable diastereomeric impurity (2.5% total). This might be unacceptable for late-stage development where stereochemical purity is critical.
-
Supplier B: Shows exceptional chiral purity (>99.8% d.e.) but has a slightly lower overall chemical purity and a high level of residual ethyl acetate. The high solvent content might be problematic for certain downstream reactions or if it exceeds ICH limits.
-
Supplier C: Presents a good balance of chiral purity and low residual solvents but has a significant single impurity (1.1%). Identifying this impurity via MS would be the critical next step to assess its potential impact.
The optimal choice depends entirely on the application.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine , 97% , 1354621-59-2 - CookeChem [cookechem.com]
- 3. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
The Compass of Tofacitinib Synthesis: A Comparative Guide to Alternative Intermediates
For Researchers, Scientists, and Drug Development Professionals
The journey to synthesize a complex molecule like Tofacitinib, a cornerstone in the treatment of autoimmune diseases, is not a single, linear path.[1][2] It is a landscape of evolving chemical strategies, each aiming for greater efficiency, cost-effectiveness, and scalability. At the heart of this endeavor lies the strategic selection of key intermediates, the molecular building blocks that dictate the overall success of the synthesis. This guide provides an in-depth comparison of alternative intermediates for the synthesis of Tofacitinib, offering a critical analysis of their respective synthetic routes and the underlying chemical principles.
The Architectural Challenge of Tofacitinib
Tofacitinib's structure is a fusion of two primary synthons: a pyrrolo[2,3-d]pyrimidine core and a stereochemically defined (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine moiety.[1] The latter, with its two contiguous chiral centers, presents the most significant synthetic hurdle and is often the major cost-contributing factor in the overall process.[3][4] Consequently, much of the innovation in Tofacitinib synthesis has centered on novel and efficient routes to this chiral piperidine intermediate.
This guide will explore three major strategies revolving around key alternative intermediates, comparing them against the backdrop of early synthetic approaches. We will dissect the synthesis of:
-
The Pyrrolo[2,3-d]pyrimidine Core: The foundational heterocyclic system.
-
Racemic Piperidine Intermediates followed by Chiral Resolution: A classical and often industrially practiced approach.
-
Asymmetric Synthesis of the Chiral Piperidine: A more elegant approach aiming to set the stereochemistry early on.
The Pyrrolo[2,3-d]pyrimidine Core: A Common Foundation
Nearly all synthetic routes to Tofacitinib converge on the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the key electrophilic partner for coupling with the piperidine fragment.[5][6][7] The efficiency of its synthesis is therefore crucial for the overall economy of the process.
Synthetic Protocol: From Diethyl Malonate
An efficient route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starts from diethyl malonate and proceeds in five steps with a notable overall yield.[8]
Experimental Protocol:
-
Step 1: Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine: Dissolve ethyl cyanoacetate and thiourea in ethanol. Slowly add sodium ethoxide in ethanol at 0-5°C. Stir at room temperature for 1-2 hours, then reflux for 8-10 hours. Cool, filter, and wash the solid to obtain the product.[5]
-
Step 2: Synthesis of 4-amino-6-hydroxypyrimidine: Add the product from Step 1 to an ammonia solution, followed by Raney nickel. Heat at 80-100°C for 4-6 hours. Filter while hot and cool to precipitate the product.[5]
-
Step 3: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine: Dissolve the product from Step 2 and sodium acetate in water. Heat to 60-80°C and slowly add an aqueous solution of 2-chloroacetaldehyde. Stir for 4-6 hours, then cool to obtain the product.[5]
-
Step 4: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Dissolve the product from Step 3 in phosphorus oxychloride and stir at 80-100°C for 2-4 hours. Remove excess phosphorus oxychloride by distillation, quench with ice water, and adjust the pH to 9-10 with sodium hydroxide to precipitate the final product.[5]
This sequence provides a reliable and scalable route to the heterocyclic core, which serves as a common intermediate across different Tofacitinib syntheses.
The Piperidine Moiety: A Tale of Two Strategies
The synthesis of the chiral piperidine fragment is where the different strategies diverge significantly. The choice of intermediate at this stage has profound implications for the overall efficiency and cost of the Tofacitinib synthesis.
Strategy A: Racemic Synthesis and Chiral Resolution
This approach involves the synthesis of a racemic mixture of the piperidine intermediate, followed by separation of the desired (3R,4R)-enantiomer using a chiral resolving agent. While this may seem less elegant than asymmetric synthesis, it is a robust and often preferred method in industrial settings due to its reliability and scalability.
A key intermediate in this strategy is (1-benzyl-4-methylpiperidin-3-yl)methylamine .[4]
Experimental Protocol:
-
Step 1: N-acylation of 3-amino-4-methylpyridine: 3-amino-4-methylpyridine is reacted with an acylating agent (e.g., acetyl chloride) to protect the amino group.[9]
-
Step 2: Quaternization and Reduction: The pyridine ring is quaternized with benzyl chloride or benzyl bromide, followed by reduction with sodium borohydride to yield a mixture of piperidine isomers.[9][10]
-
Step 3: Amide Reduction: The amide is reduced to the corresponding amine.
-
Step 4: Chiral Resolution: The racemic amine is resolved using a chiral acid, such as L-di-p-toluoyl tartaric acid (L-DTTA), to selectively precipitate the desired (3R,4R)-enantiomer.[11][12]
Causality Behind Experimental Choices:
-
Benzyl Protection: The N-benzyl group serves as a robust protecting group for the piperidine nitrogen, which can be removed under mild hydrogenolysis conditions in a later step.
-
Chiral Resolution: The use of a chiral resolving agent like L-DTTA is a classic and effective method for separating enantiomers on a large scale. The formation of diastereomeric salts allows for separation by crystallization.
Strategy B: Asymmetric Synthesis
Asymmetric synthesis aims to introduce the desired chirality early in the process, avoiding the need for a resolution step and the associated loss of 50% of the material. A key intermediate in this approach is an enantiopure chiral amine prepared via catalytic asymmetric reductive amination.[3]
Experimental Protocol:
-
Step 1: Imine Formation: A ketone precursor is reacted with methylamine to form the corresponding imine. This reaction can be run neat at room temperature for high efficiency.[3]
-
Step 2: Asymmetric Reductive Amination: The imine is then subjected to asymmetric hydrogenation using a chiral catalyst, such as an Iridium complex with a chiral phosphine ligand (e.g., BiPheP). This step proceeds under dynamic kinetic resolution (DKR) conditions, where the starting imine can racemize, allowing for a theoretical yield of up to 100% of the desired enantiomer.[3]
Causality Behind Experimental Choices:
-
Dynamic Kinetic Resolution: The use of acidic conditions for imine formation and racemization is crucial for the success of the DKR. This allows the less reactive enantiomer of the imine to convert to the more reactive one, leading to a high enantiomeric excess of the product.[3]
-
High-Throughput Experimentation: The identification of a suitable catalyst (Ir/BiPheP) was achieved through high-throughput screening, highlighting the importance of modern techniques in process development.[3]
Comparative Analysis
| Feature | Racemic Synthesis & Chiral Resolution | Asymmetric Synthesis |
| Key Intermediate | Racemic (1-benzyl-4-methylpiperidin-3-yl)methylamine | Enantiopure chiral amine from ketone precursor |
| Overall Yield | Lower theoretical max (50% without racemization of unwanted enantiomer) | Higher theoretical max (up to 100%) |
| Atom Economy | Lower due to discard of one enantiomer | Higher |
| Process Complexity | Involves a resolution step which can be operationally intensive | Requires a highly specialized and often expensive chiral catalyst |
| Scalability | Well-established and proven on an industrial scale | Can be challenging to scale up due to catalyst cost and sensitivity |
| Cost | Can be cost-effective if the resolving agent is recyclable | High initial cost due to the chiral catalyst, but can be more economical at scale if catalyst loading is low and recycling is efficient |
Final Coupling and Tofacitinib Formation
Once the desired chiral piperidine intermediate is obtained, the final steps involve coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, followed by the addition of the cyanoacetyl group.
Experimental Protocol:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): The chiral piperidine amine displaces the chlorine on the pyrrolopyrimidine core. This reaction is typically carried out in the presence of a base.
-
Step 2: N-acylation: The secondary amine on the piperidine is acylated with a cyanoacetylating agent (e.g., ethyl cyanoacetate or cyanoacetyl chloride) to yield Tofacitinib.[10]
-
Step 3: Salt Formation: The Tofacitinib free base is then converted to the citrate salt for pharmaceutical formulation.[13][14]
Conclusion
The synthesis of Tofacitinib is a testament to the ingenuity of modern process chemistry. While the foundational pyrrolo[2,3-d]pyrimidine core is accessible through a relatively standard route, the synthesis of the chiral piperidine moiety offers a fascinating case study in the comparison of classical and modern synthetic strategies.
The choice between a racemic synthesis followed by chiral resolution and an asymmetric approach is not straightforward and depends on a multitude of factors including cost of raw materials and catalysts, scalability, and operational robustness. The racemic route, though seemingly less efficient in terms of atom economy, is a well-trodden path that offers reliability and predictability. The asymmetric route, on the other hand, represents a more elegant and potentially more sustainable approach, provided the challenges of catalyst cost and scalability can be overcome.
For researchers and drug development professionals, a thorough understanding of these alternative intermediates and their associated synthetic pathways is paramount for making informed decisions in the development of efficient, cost-effective, and scalable manufacturing processes for Tofacitinib and other complex pharmaceutical agents.
References
- Zhi, S., et al. (2016).
-
ACS Publications. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]
-
Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. Available from: [Link]
-
ResearchGate. (2025). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Available from: [Link]
-
Semantic Scholar. An Efficient Method for Synthesis of Tofacitinib Citrate (2016). Available from: [Link]
- Google Patents. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
ACS Publications. An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Available from: [Link]
- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Semantic Scholar. Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Available from: [Link]
-
Justia Patents. novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Available from: [Link]
-
Universidade Nova de Lisboa. Tofacitinib synthesis. Available from: [Link]
- ACS Publications.
- Google Patents. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof.
-
ResearchGate. Short enantioselective total synthesis of (+)-tofacitinib | Request PDF. Available from: [Link]
-
ScienceDirect. Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. Available from: [Link]
-
ResearchGate. Graphical synthetic routes of tofacitinib. Available from: [Link]
- Google Patents. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate.
- ChemicalBook. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis.
-
Synthonix. 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, hydrochloride (1:2), (3R,4R)-. Available from: [Link]
- Google Patents. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
- Google Patents. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.
-
ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available from: [Link]
Sources
- 1. research.unl.pt [research.unl.pt]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 12. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. scispace.com [scispace.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Benzyl-4-methylpiperidin-3-amine Quantification
In the landscape of pharmaceutical development, the rigorous control of impurities and synthetic intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Benzyl-4-methylpiperidin-3-amine often emerges as a key intermediate or a potential process-related impurity in the synthesis of various pharmaceutical agents, including novel kinase inhibitors. Its accurate quantification is not merely a procedural step but a critical quality attribute that demands robust and validated analytical methods.
This guide provides a comprehensive comparison of prevalent analytical techniques for the quantification of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance. The methodologies discussed—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—are evaluated for their respective strengths and weaknesses in the context of this specific analyte. All validation discussions are framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a harmonized approach to validating analytical procedures.[1][2]
Choosing the Right Tool: A Comparative Overview
The selection of an analytical method is a decision dictated by the physicochemical properties of the analyte, the intended purpose of the analysis (e.g., routine quality control, impurity profiling, bioanalysis), and the required sensitivity and selectivity. This compound, a secondary amine with a benzyl group, presents specific analytical challenges and opportunities.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass-based identification. | HPLC separation coupled with highly selective and sensitive mass detection based on parent-daughter ion transitions. |
| Typical Analytes | Non-volatile or thermally labile compounds.[3] | Volatile and thermally stable compounds.[3] | Wide range of compounds, particularly at low concentrations in complex matrices. |
| Sample Preparation | May require derivatization to enhance UV detection. | Often requires derivatization for polar amines to improve volatility and peak shape.[4] | Minimal sample preparation, often "dilute and shoot." |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Quantification (LOQ) | ~0.5 - 1.0 µg/mL | ~0.1 - 0.5 µg/mL | ~0.01 - 0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 2% | < 5% | < 2% |
| Advantages | Ubiquitous in QC labs, robust, cost-effective. | High resolving power, definitive identification with MS. | Unparalleled sensitivity and selectivity, ideal for trace analysis.[5] |
| Disadvantages | Lower sensitivity, potential for matrix interference. The analyte lacks a strong chromophore, necessitating derivatization. | Not suitable for non-volatile or thermally labile compounds. Potential for on-column degradation. | Higher instrument cost and complexity. |
This table presents typical performance data synthesized from the analysis of structurally similar amine compounds and should serve as a general guideline.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical quality control laboratory. For a compound like this compound, a reversed-phase HPLC method is the logical starting point. The primary challenge with this analyte is its lack of a strong chromophore, which would result in poor sensitivity with UV detection. To overcome this, pre-column derivatization with a UV-active agent is a common and effective strategy.[5][6] Dansyl chloride is a classic choice for derivatizing primary and secondary amines, yielding a highly fluorescent and UV-absorbent derivative.[1][7]
Experimental Protocol: HPLC-UV with Pre-column Derivatization
This protocol outlines a validated method for the quantification of this compound using HPLC-UV with dansyl chloride derivatization. The validation parameters discussed are in accordance with ICH Q2(R1) guidelines.[1]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 340 nm (for dansyl derivatives).
-
Injection Volume: 10 µL.
2. Reagents and Sample Preparation:
-
Derivatization Reagent: 10 mg/mL Dansyl Chloride in acetonitrile.
-
Buffer: 0.1 M Sodium Bicarbonate buffer (pH 9.5).
-
Quenching Solution: 2% (v/v) Diethylamine in water.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample containing this compound in a diluent (e.g., 50:50 acetonitrile:water).
-
To 100 µL of the sample solution, add 200 µL of the bicarbonate buffer and 200 µL of the dansyl chloride solution.
-
Vortex and incubate at 60 °C for 30 minutes in the dark.
-
Cool to room temperature and add 100 µL of the quenching solution to react with excess dansyl chloride.
-
Vortex and allow to stand for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
3. Validation Parameters:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank and placebo sample.
-
Linearity: A minimum of five concentrations are prepared, and the calibration curve is generated by plotting the peak area against the concentration. An r² > 0.999 is expected.[7]
-
Accuracy: Determined by the recovery of spiked analyte in a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration. The relative standard deviation (%RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument. The %RSD should be less than 2%.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] this compound, while having a moderate molecular weight, can be amenable to GC analysis, although derivatization is often necessary to improve its volatility and chromatographic peak shape.[4] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for amines. The mass spectrometer provides a high degree of specificity, making it an excellent tool for identification and quantification.[9]
Experimental Protocol: GC-MS with Derivatization
This protocol outlines a validated method for the quantification of this compound using GC-MS.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
2. Reagents and Sample Preparation:
-
Derivatization Reagent: BSTFA with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample in dichloromethane.
-
To 100 µL of the sample solution in a GC vial, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3. Validation Parameters:
-
Specificity: Confirmed by the unique mass spectrum of the derivatized analyte and the absence of interfering peaks in the selected ion chromatograms of a blank sample.
-
Linearity: Established with a minimum of five standards, with an expected r² > 0.998.
-
Accuracy: Assessed via spike recovery studies at three levels, with acceptance criteria typically between 95-105%.
-
Precision: Repeatability and intermediate precision should yield an %RSD of less than 5%.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex biological matrices, LC-MS/MS is the gold standard.[10] This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry. For this compound, derivatization is generally not required, as the molecule can be readily ionized by electrospray ionization (ESI). The use of Multiple Reaction Monitoring (MRM) allows for highly selective quantification, virtually eliminating matrix effects.
The development of an LC-MS/MS method follows similar chromatographic principles to HPLC-UV, but the focus shifts to optimizing ionization and fragmentation in the mass spectrometer. The validation of such a method would adhere to the same ICH principles, but often with tighter acceptance criteria due to the enhanced performance of the technique.[11]
Conclusion: A Method for Every Purpose
The choice of an analytical method for the quantification of this compound is a strategic decision that balances performance requirements with practical considerations.
-
HPLC-UV with pre-column derivatization is a robust and cost-effective choice for routine quality control in a manufacturing environment, provided the sensitivity is adequate for the intended purpose.
-
GC-MS offers excellent specificity and is a valuable tool for impurity identification and quantification, particularly if other volatile impurities are also of interest.
-
LC-MS/MS provides the ultimate in sensitivity and selectivity, making it the method of choice for challenging applications such as the analysis of genotoxic impurities or bioanalytical studies where trace-level detection is essential.
Ultimately, the responsibility lies with the analytical scientist to develop and rigorously validate a method that is fit for its intended purpose, ensuring that the data generated is reliable, accurate, and defensible. This commitment to analytical excellence is a cornerstone of modern pharmaceutical development.
References
- BenchChem. (2025).
-
LabRulez. (n.d.). A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)
- da Silva, V. L., et al. (2018). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Food Science and Technology (Campinas), 38(1), 13-19.
- Ferreira, I. M. P. L. V. O., et al. (2015). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Talanta, 143, 315-321.
-
Ferreira, I. M. P. L. V. O., et al. (2015). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. PubMed. Retrieved from [Link]
- Piras, C., et al. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring.
- Shanaida, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Piras, C., et al. (2025). (PDF) A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring.
- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
- Helling, R., & Nägele, E. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?.
- Impactfactor. (n.d.).
- SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column.
- BenchChem. (2025).
- Mohammadi, A., et al. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Brieflands.
- Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Google Patents. (n.d.).
- Boc Sciences. (n.d.). CAS 1354486-07-9 (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.
- Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles.
- SynThink Research Chemicals. (n.d.). (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine.
- Pharmaffiliates. (n.d.). CAS No : 1039738-27-6 | Product Name : this compound.
- Sigma-Aldrich. (n.d.). (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
- CLEARSYNTH. (n.d.). (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
- Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central.
- VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
- Analytical Methods. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- Waters. (n.d.). Routine LC-MS Analysis of Intact Antibodies.
- ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF.
- MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. scielo.br [scielo.br]
- 8. impactfactor.org [impactfactor.org]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 11. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of improved synthesis processes for Tofacitinib intermediate
An In-Depth Guide to the Synthesis of Tofacitinib's Core Piperidine Intermediate: A Comparative Benchmark
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tofacitinib (Xeljanz®) is a cornerstone therapy for various autoimmune diseases, functioning as a potent Janus kinase (JAK) inhibitor. The economic and environmental viability of its production hinges on the efficient synthesis of its core chiral intermediate, a cis-1,3,4-trisubstituted piperidine. This guide provides a critical, in-depth analysis of the evolution of synthetic strategies for this key intermediate, benchmarking the efficiency of seminal and contemporary processes. We will dissect methodologies ranging from classical resolution to advanced asymmetric catalytic and biocatalytic routes, presenting comparative experimental data on yield, stereoselectivity, and process scalability. This document serves as a technical resource to inform strategic decisions in process development and optimization for Tofacitinib and related molecules.
Note on the Intermediate Structure: While the topic specified a pyrrolidinamine intermediate, the core chiral structure of Tofacitinib is a piperidine ring. The overwhelming body of scientific literature and process development focuses on the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine or its analogues. This guide will therefore focus on this well-established, critical piperidine intermediate to provide the most relevant and accurate information to professionals in the field.
The Central Synthetic Hurdle: Mastering Stereochemistry
The synthesis of Tofacitinib presents a significant stereochemical challenge: the construction of the (3R,4R)-substituted piperidine ring. The core difficulty lies in controlling the relative (syn) and absolute stereochemistry of the two chiral centers at the C3 and C4 positions. Early synthetic routes often produced a mixture of four possible diastereomers, necessitating arduous purification or resolution steps that severely impacted overall yield.
Diagram 1: The Core Tofacitinib Intermediate & Stereochemical Challenge
Caption: The primary stereochemical challenges in synthesizing the Tofacitinib intermediate.
A Comparative Benchmark of Synthetic Processes
The methodologies to produce this intermediate have evolved dramatically, driven by the need for greater efficiency, purity, and sustainability. We will compare three landmark approaches.
The Classical Approach: Diastereomeric Resolution
The initial syntheses developed by Pfizer and others relied on non-stereoselective methods followed by classical resolution. In a typical sequence, reductive amination of 1-benzyl-4-methyl-piperidin-3-one would yield a mixture of diastereomers.[1] This mixture was then treated with a chiral acid, such as di-p-toluyl-L-tartaric acid (L-DTTA), to selectively crystallize the desired (3R,4R)-enantiomer as a salt.[1]
Causality Behind This Choice: At the time of initial development, this was a robust and reliable, albeit inefficient, method to access enantiomerically pure material. The primary drawback is a theoretical maximum yield of only 50% for the desired enantiomer from the racemic pair, with the actual process yield being considerably lower. For instance, one described process reported a 21% yield for the resolved intermediate.[1]
Table 1: Performance Metrics of the Classical Resolution Process
| Parameter | Value / Description | Source(s) |
| Key Strategy | Resolution of diastereomeric mixture | [1] |
| Resolving Agent | di-p-toluyl-L-tartaric acid (L-DTTA) | [1][2] |
| Theoretical Max Yield | 50% (from racemic cis-pair) | - |
| Reported Overall Yield | ~15-21% | [1][3] |
| Enantiomeric Excess (ee) | >99% after resolution | [1] |
| Advantages | Technically straightforward, established method | - |
| Disadvantages | Low atom economy, discards at least 50% of material, requires additional process steps | - |
The Leap Forward: Asymmetric Catalysis
To overcome the inherent wastefulness of resolution, researchers turned to asymmetric catalysis. This approach aims to create the desired stereocenters selectively from the outset.
One powerful strategy involves the asymmetric hydrogenation of an enamine or enamide precursor. For example, a tetrahydropyridine derivative can be hydrogenated using a chiral rhodium or iridium catalyst. Pfizer reported a process using a Rh-based catalyst that produced the intermediate with 84% cis-isomer content and 68% ee, which, while an improvement, still required further purification.[1]
A more sophisticated approach is the dynamic kinetic resolution-reductive amination of a racemic ketone intermediate. This process uses a chiral catalyst that not only reduces the ketone to an amine but also epimerizes the undesired ketone enantiomer in situ, allowing for a theoretical yield of up to 100%. A reported DKR protocol using a chiral iridium catalyst represents a significant advancement in this area.[4][5]
Diagram 2: Asymmetric Catalysis Workflow (DKR-RA)
Caption: Dynamic Kinetic Resolution-Reductive Amination (DKR-RA) process.
Table 2: Performance Metrics of Asymmetric Catalysis
| Parameter | Value / Description | Source(s) |
| Key Strategy | Dynamic Kinetic Resolution-Reductive Amination | [4][5][6] |
| Catalyst | Chiral Iridium complex | [4][6] |
| Stereoselectivity | Preferential formation of a single product out of four possible diastereomers | [4][5] |
| Overall Yield | Significantly improved over resolution; theoretically up to 100% | - |
| Advantages | High atom economy, avoids classical resolution, direct access to chiral product | - |
| Disadvantages | Requires expensive noble metal catalysts and chiral ligands, process optimization can be complex | - |
The Green Revolution: Biocatalysis
The most recent innovations employ enzymes to perform highly selective transformations under mild, environmentally friendly conditions. Engineered imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the asymmetric reductive amination of a ketone precursor with exceptional fidelity.
Causality Behind This Choice: Biocatalysis offers unparalleled selectivity (often >99.9% ee) and operates in aqueous media at ambient temperature and pressure, drastically reducing the environmental footprint and operational hazards. A developed biocatalytic method was shown to produce a key Tofacitinib intermediate with a 74% yield, >99.9% ee, and a 98:2 diastereomeric ratio at a high substrate loading of 110 g/L, demonstrating its industrial viability.[7]
Table 3: Performance Metrics of Biocatalytic Synthesis
| Parameter | Value / Description | Source(s) |
| Key Strategy | Dynamic Kinetic Resolution-Asymmetric Reductive Amination | [7] |
| Catalyst | Engineered Imine Reductase (IRED) | [7] |
| Reported Yield | 74% | [7] |
| Enantiomeric Excess (ee) | >99.9% | [7] |
| Diastereomeric Ratio (dr) | 98:2 | [7] |
| Advantages | Extremely high selectivity, green process conditions (aqueous, mild temp/pressure), high substrate loading | - |
| Disadvantages | Requires specialized enzyme development and screening, potential for substrate/product inhibition | - |
Experimental Protocols: A Practical Overview
The following are generalized protocols that illustrate the key steps in the advanced synthetic methods.
Protocol: Asymmetric Reductive Amination (DKR-RA)
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure reactor with the racemic ketone substrate, the chiral iridium catalyst, and an iodide additive.
-
Reaction Setup: Add the appropriate amine source (e.g., methylamine) and a degassed solvent (e.g., tetrahydrofuran).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the optimized pressure (e.g., 20-50 bar H₂).
-
Reaction Execution: Heat the mixture to the target temperature (e.g., 40-60 °C) and stir until reaction completion is confirmed by HPLC or UPLC analysis.
-
Work-up and Isolation: Cool the reactor, vent the pressure, and concentrate the solvent. The crude product can then be purified via crystallization or chromatography to yield the highly enriched (3R,4R)-amine intermediate.[4][5]
Protocol: Biocatalytic Reductive Amination
-
Reaction Buffer: Prepare an aqueous buffer solution (e.g., potassium phosphate) and adjust the pH to the enzyme's optimum (typically pH 7-9).
-
Reagent Addition: To the buffer, add the ketone substrate, the amine donor (e.g., isopropylamine, which also serves as the reductant), the engineered imine reductase enzyme, and the cofactor pyridoxal phosphate (PLP).
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-45 °C). The reaction progress is monitored by chiral HPLC to determine conversion and stereoselectivity.
-
Work-up and Isolation: Upon completion, adjust the pH to basic (e.g., pH > 11) to stop the reaction and facilitate extraction. Extract the product with an organic solvent (e.g., methyl tert-butyl ether).
-
Purification: Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure to obtain the highly pure chiral amine intermediate.[7]
Conclusion and Future Perspective
The synthetic journey towards Tofacitinib's core intermediate showcases a remarkable progression in chemical technology. The industry has moved from inefficient, wasteful classical resolutions to highly elegant and efficient asymmetric catalytic and biocatalytic solutions. While asymmetric metal catalysis offers excellent stereocontrol and high yields, biocatalysis stands out as the most sustainable and often most selective method. The practicability of the biocatalytic process at high substrate loadings confirms its readiness for large-scale manufacturing.[7] For researchers and drug development professionals, the choice of method will depend on a balance of factors including cost of goods, scalability, and green chemistry objectives. However, the trajectory is clear: future process development will increasingly leverage engineered enzymes to create complex chiral molecules with unparalleled precision and minimal environmental impact.
References
- Srishylam V, Devanna, and Naveen Mulakayala. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2022). 2nd International Conference on Biological Engineering and Medical Science.
- Patil, Y. S., et al. (n.d.).
- Patil, Y. S., et al. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development.
- Request PDF. (n.d.). Tofacitinib Synthesis – An Asymmetric Challenge.
-
Verzijl, G. K. M., et al. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development. [Link]
- Asymmetric hydrogenation in industry. (2021). ScienceDirect.
- Request PDF. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol.
- Request PDF. (n.d.). Pfizer's approaches to the synthesis of tofacitinib. Reagents and conditions.
- Request PDF. (n.d.). Pfizer′s approach (2002) to obtain intermediates 5 and 6.4.
- Google Patents. (n.d.).
- Tofacitinib synthesis. (n.d.). Universidade Nova de Lisboa.
- Semantic Scholar. (n.d.). Tofacitinib Synthesis – An Asymmetric Challenge.
- Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
- Google Patents. (n.d.). CN104860872A - Bis-(3R,4R)
- PubChem. (n.d.). N-{[(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl]methyl}-N-(2-methylpropyl)benzenesulfonamide.
Sources
- 1. research.unl.pt [research.unl.pt]
- 2. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Performance of Tofacitinib from Divergent Synthetic Intermediates
Introduction: Beyond the Final Structure
Tofacitinib (marketed as Xeljanz®) is a potent, orally administered Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases like rheumatoid arthritis and psoriatic arthritis.[1][2] It functions by blocking the JAK-STAT signaling pathway, a critical cascade in the inflammatory cytokine response.[3][4] For drug development professionals and researchers, the final molecular structure of an Active Pharmaceutical Ingredient (API) like Tofacitinib is only the beginning of the story. The synthetic pathway chosen to construct that molecule has profound implications for the final product's performance, dictating its purity, impurity profile, and ultimately, its safety and efficacy.
The synthesis of Tofacitinib, a chiral molecule, is non-trivial and can be approached from several angles.[3] The core challenge lies in the efficient and stereoselective construction of the (3R,4R)-3-(methylamino)-4-methylpiperidine fragment and its coupling to the 7H-pyrrolo[2,3-d]pyrimidine (deazapurine) core.[3][5] Different strategies prioritize the assembly of these fragments in different orders, leading to distinct process-related impurities and manufacturing efficiencies.
This guide provides an in-depth comparison of Tofacitinib synthesized via two common, yet fundamentally different, strategic approaches, each defined by a key intermediate. We will explore how the choice of starting from the heterocyclic core versus a pre-formed chiral side-chain influences the critical quality attributes of the final API. This analysis is supported by representative experimental data and detailed protocols to empower researchers to validate these findings.
Strategic Disconnection: Two Paths to Tofacitinib
The retrosynthetic analysis of Tofacitinib reveals two primary fragments: the pyrrolo[2,3-d]pyrimidine core and the chiral piperidine side-chain.[3] The point at which these two fragments are joined defines the overall synthetic strategy. We will compare two representative routes:
-
Route A: "Core-First" Approach. This strategy begins with a pre-formed heterocyclic system, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , and subsequently attaches the chiral piperidine side-chain.
-
Route B: "Side-Chain-First" Approach. This strategy involves the complex, multi-step asymmetric synthesis of a chiral piperidine intermediate, such as (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine , which is then coupled with the heterocyclic core.[1]
The diagram below illustrates these two divergent pathways.
Comparative Performance Analysis
The choice between Route A and Route B is not merely academic; it has tangible consequences on process efficiency and the final product's quality. The primary trade-off often lies between the cost and availability of starting materials versus the complexity of the synthesis and purification challenges.
Purity and Impurity Profile
The impurity profile is arguably the most critical performance metric, as impurities can affect the drug's safety and efficacy. Different synthetic routes generate distinct process-related impurities.
-
Route A ("Core-First"): This route often struggles with impurities related to the nucleophilic aromatic substitution (SNAr) reaction. Incomplete reaction can lead to residual 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . Additionally, side reactions on the unprotected pyrrole nitrogen can occur. A key advantage, however, is that the complex chiral piperidine is introduced late in the synthesis, potentially simplifying the purification of earlier, achiral intermediates.
-
Route B ("Side-Chain-First"): The main challenge in this route is the rigorous purification required for the multi-step synthesis of the chiral piperidine. Any diastereomers or enantiomers formed during this sequence must be meticulously removed. However, once the pure chiral fragment is obtained, the final coupling step is often cleaner, potentially leading to a purer final intermediate before deprotection and acylation.[6] A common process-related impurity is the "Dihydroimpurity," which can arise from over-reduction during certain steps.[7]
Forced degradation studies show that Tofacitinib is susceptible to degradation under acidic, basic, and oxidative conditions, but relatively stable to photolytic stress.[8][9] It is crucial to demonstrate that the analytical methods used can separate the API from both process-related impurities and potential degradants.[7]
Yield and Process Efficiency
Process efficiency is a measure of a route's industrial viability, considering factors like overall yield, step count, and cost of reagents.
-
Route A ("Core-First"): This route can be very efficient if a high-yielding SNAr coupling is developed. The starting materials are generally less complex than the chiral piperidine of Route B. One published method following this strategy reported an overall yield of approximately 57% with a final purity of 99.4%.[10]
-
Route B ("Side-Chain-First"): While the final steps may be high-yielding, the lengthy synthesis of the chiral piperidine often lowers the overall yield.[11] However, significant process research has focused on optimizing this portion of the synthesis, with some routes achieving overall yields of around 13-22%.[1][6] The primary advantage is that this approach may be more amenable to kilogram-scale production due to the better crystallinity and purity of intermediates along the pyridine hydrogenation pathway.[11]
The following table summarizes the key performance indicators for Tofacitinib synthesized from the two routes.
| Performance Metric | Route A ("Core-First") | Route B ("Side-Chain-First") | Rationale & Key Considerations |
| Overall Yield | Moderate to High (e.g., ~57%)[10] | Lower to Moderate (e.g., ~15-22%)[1] | Route B's overall yield is impacted by the multi-step synthesis of the chiral side-chain. |
| Purity (Typical) | >99.0% | >99.5% | Route B can achieve higher purity if the chiral intermediate is rigorously purified before coupling. |
| Key Process Impurities | Unreacted 4-chloropyrimidine core, Pyrimidine positional isomers. | Dihydro-Tofacitinib, diastereomers of the piperidine side-chain.[7] | Impurities are directly linked to the specific chemical transformations used in each route. |
| Scalability | Good; fewer complex chiral steps. | Potentially better for large scale due to crystalline intermediates.[11] | Crystalline intermediates are easier to handle and purify on an industrial scale. |
| Cost of Goods | Potentially lower due to simpler starting materials. | Potentially higher due to complex chiral synthesis and catalysts.[12] | The cost of asymmetric catalysts or chiral resolution agents can be a significant factor. |
Experimental Verification Workflow
To objectively compare batches of Tofacitinib from different routes, a systematic analytical workflow is essential. This workflow validates the identity, purity, and biological function of the final API.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems for assessing the quality and performance of Tofacitinib API.
Protocol 1: Purity and Impurity Profiling by Stability-Indicating RP-HPLC
This method is designed to separate Tofacitinib from its known process-related and degradation impurities, making it a stability-indicating assay.[7]
1. Causality and Rationale: A reversed-phase (RP) C18 column is chosen for its excellent retention and separation of moderately polar compounds like Tofacitinib and its impurities.[7] The use of a phosphate buffer controls the pH to ensure consistent ionization states of the analytes, leading to reproducible retention times. Acetonitrile is used as the organic modifier due to its low UV cutoff and good elution strength. A gradient elution is necessary to resolve early-eluting polar impurities from the main Tofacitinib peak and late-eluting non-polar impurities within a reasonable runtime.[8] UV detection at 280 nm provides good sensitivity for the pyrrolo[2,3-d]pyrimidine chromophore.[8]
2. Instrumentation and Reagents:
-
HPLC system with a PDA or UV detector (e.g., Agilent 1260, Waters Alliance 2695).[8]
-
Column: Waters XBridge BEH Shield RP18, 4.6 x 150 mm, 2.5 µm, or equivalent.[8]
-
Mobile Phase A: Potassium phosphate monobasic buffer (e.g., 20 mM, pH adjusted to 5.5 with KOH).[7]
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A/B (50:50 v/v).
-
Tofacitinib Citrate Reference Standard.
-
Samples of Tofacitinib synthesized via Route A and Route B.
3. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.[8]
-
Column Temperature: 45°C.[8]
-
Injection Volume: 10 µL.[8]
-
Detection Wavelength: 280 nm.[8]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 30 70 20.0 30 70 20.1 90 10 | 25.0 | 90 | 10 |
4. Procedure:
-
Standard Preparation: Accurately weigh and dissolve Tofacitinib Citrate Reference Standard in Diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare samples from Route A and Route B in the same manner as the Standard Preparation.
-
System Suitability Test (SST) - A Self-Validating System:
-
Inject the Standard solution six times. The relative standard deviation (RSD) for the peak area of Tofacitinib should be ≤ 1.0%.
-
The tailing factor for the Tofacitinib peak should be ≤ 1.5.
-
If available, use a resolution solution containing Tofacitinib and a known impurity. The resolution between the two peaks must be ≥ 2.0.[8]
-
-
Analysis: Inject the blank (Diluent), Standard, and Sample solutions in sequence.
-
Calculation: Calculate the purity of each batch by area normalization, assuming all impurities have a similar response factor. For higher accuracy, use relative response factors if they are known.
Protocol 2: Biological Activity via In Vitro JAK3 Kinase Assay
This protocol determines the functional potency of the synthesized Tofacitinib by measuring its ability to inhibit the JAK3 enzyme, its primary target.[2]
1. Causality and Rationale: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction. As the kinase (JAK3) phosphorylates a substrate using ATP, it generates ADP. The amount of ADP produced is directly proportional to the kinase activity. An inhibitor like Tofacitinib will reduce the amount of ADP produced. The luminescence signal is inversely correlated with the amount of inhibitor present, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2] This provides a quantitative measure of the drug's biological potency.
2. Instrumentation and Reagents:
-
Recombinant human JAK3 enzyme (e.g., from Sigma-Aldrich).[2]
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP (Adenosine 5'-triphosphate).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[2]
-
Tofacitinib batches (Route A and B) and Reference Standard, dissolved in DMSO.
-
Luminometer-capable microplate reader.
3. Procedure:
-
Prepare Tofacitinib Dilutions: Create a serial dilution series of the Tofacitinib reference standard and the two synthesized batches (e.g., from 1 µM to 0.01 nM) in kinase buffer containing DMSO. Ensure the final DMSO concentration in the assay is constant and low (<1%).
-
Set Up Controls (Self-Validation):
-
100% Activity Control (Negative Control): Reaction with enzyme but no inhibitor (DMSO vehicle only).
-
0% Activity Control (Background): Reaction with no enzyme.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the kinase reaction mix containing JAK3 enzyme and the poly(Glu, Tyr) substrate.
-
Add 2.5 µL of the Tofacitinib dilutions or controls to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of ATP solution (final concentration ~5 µM).[2]
-
Incubate at room temperature for 60 minutes.[2]
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[2]
-
-
Measurement and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [SignalSample - SignalBackground] / [SignalNegative Control - SignalBackground]).
-
Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each batch.
-
4. Expected Outcome: The IC₅₀ values for Tofacitinib synthesized from Route A and Route B should be statistically identical to that of the certified Reference Standard, confirming that the synthetic route does not impact the molecule's intrinsic biological activity.
Conclusion and Recommendations
The synthetic pathway to Tofacitinib is a critical determinant of its final quality attributes. This guide demonstrates that neither the "Core-First" (Route A) nor the "Side-Chain-First" (Route B) approach is definitively superior; each presents a unique set of advantages and challenges.
-
Route A may offer a more direct path with a potentially higher overall yield, making it attractive for initial development. However, rigorous control of the SNAr coupling step is essential to minimize challenging-to-remove impurities related to the heterocyclic core.
-
Route B involves a more complex and lengthy synthesis of the chiral side-chain but can yield a final product of exceptionally high purity if intermediates are carefully controlled.[6] Its use of crystalline intermediates makes it a strong candidate for robust, large-scale manufacturing.[11]
Ultimately, the choice of synthetic route depends on the specific goals of the research or development team. For early-stage research where material quantity is small, Route A might be preferred for its speed. For commercial manufacturing, the robustness and purity advantages of a well-optimized Route B may be paramount. The experimental protocols provided herein offer a framework for any organization to perform its own comparative analysis, ensuring that the Tofacitinib produced, regardless of its synthetic origin, meets the highest standards of purity, quality, and biological performance.
References
-
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Methods for the Analysis of Tofacitinib Oral Solution. (n.d.). USP's Emerging Standards. Retrieved January 20, 2026, from [Link]
-
Graphical synthetic routes of tofacitinib. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Retrieved January 20, 2026, from [Link]
-
Carvalho, L. C. R., et al. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Govind, S., et al. (2014). Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances. Der Pharma Chemica. Retrieved January 20, 2026, from [Link]
-
Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. Retrieved January 20, 2026, from [Link]
-
Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases. Retrieved January 20, 2026, from [Link]
-
Conti, P., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. Retrieved January 20, 2026, from [Link]
-
Rungrotmongkol, T., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega. Retrieved January 20, 2026, from [Link]
- Tofacitinib citrate impurity and analysis method and application thereof. (2019). Google Patents.
-
Ozbay, T., et al. (2023). A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. ACG Publications. Retrieved January 20, 2026, from [Link]
-
In vitro study of focused compounds toward JAK2/3 by kinase assay and cell-based assay. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
- Efficient method for the preparation of tofacitinib citrate. (2016). Google Patents.
-
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Tofacitinib in Tofacitinib Tablets Dosage Form. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Lee, Y. H., & Bae, S.-C. (2021). Comparative effectiveness of tofacitinib and tumour necrosis factor inhibitors in patients with rheumatoid arthritis in real-world practice: a prospective observational study. Rheumatology. Retrieved January 20, 2026, from [Link]
-
An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations. (2014). ACR Abstracts. Retrieved January 20, 2026, from [Link]
-
Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Tofacitinib citrate impurity as well as analysis method and application thereof. (2019). SciSpace. Retrieved January 20, 2026, from [Link]
-
Fensome, A., et al. (2015). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Retrieved January 20, 2026, from [Link]
-
Development and Validation of Tofacitinib Citrate in API and Tablet Formulation by UV Spectroscopic and HPTLC Method. (2024). Journal of Drug Delivery and Therapeutics. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.unl.pt [research.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. emergingstandards.usp.org [emergingstandards.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Tofacitinib [cjph.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
A Comparative Guide to the Impurity Profile of 1-Benzyl-4-methylpiperidin-3-amine from Various Synthetic Routes
Abstract
1-Benzyl-4-methylpiperidin-3-amine is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Janus kinase (JAK) inhibitors like Tofacitinib. The purity of this intermediate is paramount, as any impurities can carry over to the final drug substance, potentially affecting its safety and efficacy.[1][2] This guide provides an in-depth analysis of the impurity profiles of this compound resulting from different synthetic strategies. We will objectively compare potential process-related impurities and degradation products, provide detailed analytical methodologies for their detection and quantification, and ground our discussion in established regulatory frameworks and first-principle chemical reasoning. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of pharmaceutical products.
The Imperative of Impurity Profiling in Drug Synthesis
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances and products.[3][4] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, compelling manufacturers to develop a deep understanding of their synthetic processes.[5] An impurity is defined as any component of the drug substance that is not the desired chemical entity.[2] These can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[2][6] A comprehensive impurity profile is not merely a regulatory hurdle; it is a fundamental component of process understanding and quality control, ensuring the consistency and safety of the API across batches.[1]
Comparative Analysis of Synthetic Routes and Associated Impurities
The impurity profile of this compound is intrinsically linked to its method of synthesis. Different starting materials and reaction cascades will inevitably produce a unique fingerprint of process-related impurities. Below, we compare two common synthetic approaches.
Route 1: Reductive Amination of a Piperidinone Intermediate
This widely-used route involves the synthesis of a key intermediate, 1-Benzyl-4-methylpiperidin-3-one, which then undergoes reductive amination to yield the final product. A common starting material for this pathway is 3-Amino-4-methylpyridine.[7]
Causality of Experimental Choices:
-
N-Acylation (Step a): The initial protection of the amino group (e.g., as an acetamide) is crucial to prevent its interference in the subsequent quaternization step.
-
Quaternization (Step b): Introducing the benzyl group onto the pyridine nitrogen activates the ring for reduction. Benzyl bromide is a common and effective agent for this transformation.
-
Partial Reduction & Hydrolysis (Steps c & d): The use of a mild reducing agent like sodium borohydride selectively reduces the pyridinium ring to a tetrahydropyridine intermediate. Subsequent acidic hydrolysis unmasks the ketone, yielding the pivotal piperidinone intermediate.
-
Reductive Amination (Step e): This is the key amine-forming step. Using an amine source (e.g., methanolic methylamine) in the presence of a reducing agent (often a borohydride or catalytic hydrogenation) and a Lewis acid like Titanium(IV) isopropoxide forms the desired product.[7]
Potential Process-Related Impurities:
-
Impurity A (Unreacted 1-Benzyl-4-methylpiperidin-3-one): Incomplete reductive amination.
-
Impurity B (Over-reduced alcohol): Reduction of the ketone in Impurity A to the corresponding alcohol (1-Benzyl-4-methylpiperidin-3-ol).
-
Impurity C (Starting Material): Carryover of unreacted 3-Amino-4-methylpyridine.
-
Impurity D (Debenzylated product): Loss of the N-benzyl group during catalytic hydrogenation if conditions are too harsh.
Caption: Synthetic Route 1 and potential impurity formation pathways.
Route 2: Direct Reduction of a Pyridinium Precursor
This alternative approach involves the direct and complete reduction of a substituted pyridinium salt, bypassing the isolated ketone intermediate.
Causality of Experimental Choices:
-
Quaternization (Step a): Similar to Route 1, a substituted pyridine is first activated by N-benzylation.
-
Full Reduction (Step b): A stronger reducing agent or more forcing conditions (e.g., catalytic hydrogenation with PtO₂ or Rh catalysts) are employed to reduce the pyridinium ring directly to the piperidine ring in a single transformation.[8][9] This avoids the isolation of the ketone intermediate but can introduce other challenges.
Potential Process-Related Impurities:
-
Impurity E (Partially reduced species): Incomplete reduction can leave various tetrahydropyridine isomers.
-
Impurity F (Stereoisomers): The reduction of the substituted pyridine creates multiple chiral centers. Without appropriate chiral control, a complex mixture of diastereomers (e.g., (3S,4S), (3R,4S), etc.) can be formed.[][11]
-
Impurity G (Unreacted Pyridinium Salt): Incomplete reaction leads to carryover of the water-soluble starting material, which can be difficult to purge.
-
Impurity D (Debenzylated product): As with Route 1, aggressive hydrogenation conditions can cleave the benzyl group.
Caption: Synthetic Route 2 and potential impurity formation pathways.
Summary Comparison of Impurity Profiles
| Impurity Type | Route 1: Reductive Amination | Route 2: Direct Reduction | Analytical Challenge |
| Key Intermediate | 1-Benzyl-4-methylpiperidin-3-one | N/A | High |
| Starting Material | 3-Amino-4-methylpyridine | 3-Amino-4-methylpyridine | Moderate |
| By-products | 1-Benzyl-4-methylpiperidin-3-ol | Tetrahydropyridine species | High |
| Stereoisomers | Controlled at amination step | Major challenge; complex mixture | Very High |
| Degradation | Debenzylated product | Debenzylated product | Moderate |
Analytical Methodologies for Comprehensive Impurity Profiling
A multi-pronged analytical approach is essential to detect, identify, and quantify the diverse range of potential impurities.[12][13] The choice of technique is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and chromophore presence.
Caption: General analytical workflow for impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for analyzing non-volatile organic impurities. A stability-indicating reverse-phase HPLC (RP-HPLC) method is the gold standard for separating the main component from its related substances.[12][14]
Expertise & Rationale:
-
Column Choice: A C18 column is typically effective for separating compounds of intermediate polarity like piperidine derivatives.[15][16]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier (acetonitrile or methanol) provides the necessary resolving power for a complex mixture of impurities. The buffer controls the ionization state of the amine, leading to better peak shape.
-
Detection: Diode-Array Detection (DAD) is crucial. It not only quantifies impurities but also provides UV spectral information, which aids in peak tracking and identification (e.g., distinguishing between impurities that share a chromophore with the API versus those that do not).
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[16]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.[16]
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is ideal for identifying volatile or semi-volatile impurities, such as residual starting materials (e.g., 3-Amino-4-methylpyridine) or low molecular weight by-products.[12] Coupling with a Mass Spectrometer (MS) provides definitive identification.
Expertise & Rationale:
-
Direct Injection vs. Derivatization: While direct injection of amines is possible, peak tailing can be an issue.[17] For quantitative accuracy, derivatization (e.g., with a sulfonyl chloride or acylating agent) can improve chromatography, though it adds a step to sample preparation.[15][18] For general profiling, a direct injection method on a suitable column is often sufficient.
-
Column Choice: A mid-polar column (e.g., 5% phenyl polysiloxane) provides good selectivity for a range of potential impurities.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[19]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.[19]
-
Hold: 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of Dichloromethane.[19]
Forced Degradation Studies
Forced degradation, or stress testing, is a critical exercise to identify potential degradation products that could form during storage and to establish the stability-indicating nature of the analytical methods.[6][20] The drug substance is subjected to conditions more severe than accelerated stability testing.[21]
Expertise & Rationale: The goal is to achieve 5-20% degradation of the parent compound.[21] This level is sufficient to produce detectable quantities of degradation products without destroying the molecule entirely, which would lead to unrepresentative secondary and tertiary degradants.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M NaOH. Heat at 60 °C for 8 hours. Neutralize with 0.1 M HCl before analysis.[21]
-
Oxidative Degradation: Add 1 mL of stock to 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder in an oven at 105 °C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid powder to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using the validated stability-indicating HPLC method.
Potential Degradation Products:
-
Oxidative Impurities: N-oxide formation on either the piperidine or the secondary amine nitrogen.
-
Hydrolytic/Thermal: Debenzylation to form 4-methylpiperidin-3-amine.
Conclusion
The impurity profile of this compound is a direct function of the chosen synthetic pathway. A route proceeding through a piperidinone intermediate (Route 1) may be prone to residual ketone and over-reduction products, while a direct reduction strategy (Route 2) presents significant challenges in controlling stereochemistry and partial reduction. A thorough understanding of these potential impurities is essential for designing a robust control strategy.
A comprehensive analytical toolkit, spearheaded by a validated stability-indicating HPLC method and complemented by GC-MS for volatile components and LC-MS for structural identification, is required for complete impurity profiling.[22] Forced degradation studies are indispensable for identifying potential degradants and ensuring the analytical methods are fit for purpose.[23] By integrating this chemical and analytical knowledge, drug development professionals can ensure the quality, safety, and consistency of this critical pharmaceutical intermediate, in full compliance with global regulatory expectations.[3][24]
References
- Impurities and Forced Degradation Studies: A Review. (n.d.). Bentham Science.
- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis. (n.d.). Chemicalbook.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation.
- Impurities and Forced Degradation Studies: A Review. (2016). Bentham Science Publishers.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Quality: impurities. (n.d.). European Medicines Agency (EMA).
- Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). gmp-compliance.org.
- EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (n.d.). Google Patents.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery.
- 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.
- CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (n.d.). ResearchGate.
- Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis. (n.d.). Benchchem.
- WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method. (n.d.). Google Patents.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). IJRPS.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). PubMed.
- CAS 1354486-07-9 (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. (n.d.). BOC Sciences.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
- N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide. (n.d.). Pharmaffiliates.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2020). Asian Journal of Chemistry.
- (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine. (n.d.). SynThink Research Chemicals.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine.
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.
Sources
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 8. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 9. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. rroij.com [rroij.com]
- 23. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 24. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
Navigating the Chiral Maze: An Economic Viability Guide to Separating 1-Benzyl-4-methylpiperidin-3-amine Enantiomers
For researchers and process chemists in drug development, the efficient separation of enantiomers is not just a scientific hurdle but a critical economic decision. The pharmacological and toxicological profiles of enantiomers can differ dramatically, making the isolation of the desired stereoisomer a regulatory and safety necessity.[1][2][3] 1-Benzyl-4-methylpiperidin-3-amine is a key chiral intermediate in the synthesis of important pharmaceutical agents, including Tofacitinib. The choice of how to resolve its racemic mixture can significantly impact development timelines, costs, and the overall sustainability of the process.
This guide provides an in-depth, objective comparison of the leading chiral separation techniques—preparative High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and indirect separation via Chiral Derivatization—specifically tailored to the economic and practical challenges of resolving this compound. We will move beyond theoretical principles to offer field-proven insights and experimental frameworks to guide your decision-making process.
The Core Challenge: Separating Chiral Amines
Primary and secondary amines, such as our target molecule, present unique challenges in chromatography. Their basic nature can lead to strong interactions with the silica backbone of many chiral stationary phases (CSPs), resulting in poor peak shape and reduced resolution. Therefore, the choice of methodology must not only achieve baseline separation but also do so robustly and economically.
At a Glance: Key Economic and Performance Metrics
Before delving into the nuanced technical details, the following table summarizes the core economic and performance trade-offs associated with each technique for preparative-scale separations.
| Metric | Preparative HPLC | Supercritical Fluid Chromatography (SFC) | Chiral Derivatization + Achiral HPLC |
| Throughput/Speed | Low to Medium | High | Low |
| Solvent Consumption | Very High | Very Low | High |
| Operational Cost | High | Low | Medium |
| Initial Capital Cost | Medium to High | High | Low |
| Scalability | Well-established, but costly | Excellent, cost-effective at scale | Complex (requires extra reaction steps) |
| "Green" Chemistry | Poor | Excellent | Poor |
| Method Development | Moderate | Fast | Potentially complex |
Deep Dive: A Comparative Economic Analysis
The true economic viability of a separation technique is a composite of initial investment, recurring consumable costs, labor, and throughput. Let's dissect these factors for our target compound.
Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Champion
SFC has rapidly emerged as the preferred technology for preparative chiral separations in the pharmaceutical industry, and for good reason.[4][5] It utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, which is inexpensive, non-toxic, and easily removed post-collection.[4]
Economic Advantages:
-
Drastically Reduced Solvent Costs: SFC typically uses only 10-20% of the organic solvent required for an equivalent HPLC separation.[6] Replacing large volumes of expensive and toxic solvents like hexane with recycled CO₂ offers immense cost savings and aligns with green chemistry principles.[1][7]
-
Higher Productivity: The low viscosity of supercritical CO₂ allows for much higher flow rates without generating excessive backpressure.[4] This translates to separation times that are often 3 to 5 times faster than HPLC, significantly increasing sample throughput and reducing labor costs per sample.[8][9]
-
Simplified Post-Processing: The bulk of the mobile phase (CO₂) simply evaporates upon depressurization, leaving the purified compound in a much smaller volume of organic modifier. This dramatically reduces the time and energy required for solvent evaporation compared to HPLC fractions.[10]
Causality in Experimental Choice: For a basic amine like this compound, SFC often provides superior peak symmetry.[1][11] The CO₂/alcohol mobile phase is less prone to the strong secondary interactions that cause peak tailing in normal-phase HPLC. This leads to better resolution and allows for higher loading capacities, further boosting productivity.
Economic Drawback: The primary barrier to entry for SFC is the higher initial capital cost of the instrumentation, which is designed to handle the high pressures required to maintain CO₂ in its supercritical state.[5]
Preparative High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC is a mature and versatile technology with a vast library of available chiral stationary phases (CSPs).[3][12] For amines, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice and have proven effective for a wide range of benzylpiperidine compounds.[8]
Economic Advantages:
-
Lower Initial Investment: HPLC systems are more common in laboratories, and the initial capital outlay is generally lower than for SFC systems.[5]
-
Versatility: A single HPLC system can be used for a wide range of applications, from chiral separations to standard reversed-phase purifications.[13]
Economic Drawbacks:
-
High Solvent Consumption: The reliance on organic solvents (often hexane/isopropanol mixtures for normal-phase chiral separations) makes prep-HPLC expensive to run.[9] Costs include not only the purchase of HPLC-grade solvents but also the significant expense of hazardous waste disposal.
-
Lower Throughput: Longer run times and column equilibration periods mean that fewer batches can be processed in a given timeframe compared to SFC, leading to higher labor costs and a longer path to obtaining the required amount of material.[14]
-
Cost of Consumables: Preparative-scale chiral columns are expensive assets, and their lifetime can be affected by harsh operating conditions.
Chiral Derivatization: The Indirect Approach
This classical method sidesteps the need for a chiral column. The racemic amine is reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers. Because diastereomers have different physical properties, they can be separated on a standard, much cheaper, achiral column.[15]
Economic Advantages:
-
Avoids Expensive Chiral Columns: The primary economic driver for this method is the use of inexpensive achiral silica columns for the separation step.
-
Potentially High Selectivity: The formation of diastereomers can sometimes lead to very large separation factors, simplifying the purification.
Economic Drawbacks:
-
Additional Process Steps: This method introduces at least two extra steps: the derivatization reaction and the subsequent cleavage of the derivatizing group to recover the desired amine. Each step adds time, requires solvent, and can result in yield loss.
-
Cost and Availability of CDA: The chiral derivatizing agent must be of high enantiomeric purity and can be expensive itself, potentially negating the savings from avoiding a chiral column.
-
Risk of Racemization: The conditions required for the derivatization or cleavage steps could potentially cause racemization of the target compound, compromising the enantiomeric purity.[7]
Visualization of Workflows
The following diagrams illustrate the typical experimental workflows and the key decision points when choosing a separation strategy.
Caption: General workflow for chiral separation from analytical development to preparative isolation.
Caption: Key economic pros and cons for each chiral separation technique.
Experimental Protocols: A Practical Guide
The following protocols are representative starting points for method development for a benzylpiperidine analog like our target compound. Every protocol must be a self-validating system; successful analytical separation is a prerequisite for investing in a preparative scale-up.
Protocol 1: Preparative Chiral HPLC
Objective: To separate the enantiomers of this compound using a polysaccharide-based CSP.
1. Analytical Method Development:
- Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
- Mobile Phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).
- Scientist's Note: DEA is a critical additive for basic amines. It acts as a competitive base, masking active silanol sites on the stationary phase to prevent peak tailing and improve resolution.[1]
- Flow Rate: 1.0 mL/min.[12]
- Temperature: 25°C.
- Detection: UV at 254 nm.
- Validation: Confirm baseline resolution (Rs > 1.5) and acceptable peak shape.
2. Preparative Scale-Up:
- Column: Chiralpak® AD, 250 x 20 mm, 10 µm.
- Mobile Phase: Maintain the same ratio (80:20:0.1 Hexane/IPA/DEA).
- Flow Rate: Increase flow rate according to column diameter (e.g., ~18-20 mL/min).
- Injection: Dissolve racemic mixture in mobile phase and perform stacked injections to maximize throughput.
- Fraction Collection: Collect eluting enantiomers in separate vessels based on UV trace.
- Post-Processing: Combine fractions of each pure enantiomer and remove solvent via rotary evaporation.
Protocol 2: Preparative Supercritical Fluid Chromatography (SFC)
Objective: To achieve a faster, more economical separation using SFC.
1. Analytical Method Development:
- Column: Chiralpak® AD-H, 150 x 4.6 mm, 3 µm.[8]
- Mobile Phase: CO₂ / Methanol with 0.2% Isopropylamine.
- Scientist's Note: Methanol is a common polar co-solvent used to modulate retention and selectivity. Isopropylamine serves the same purpose as DEA in HPLC, ensuring good peak shape for our basic analyte.[8]
- Gradient: 5% to 40% Methanol over 3-5 minutes.[1][8]
- Flow Rate: 3.0 mL/min.[1]
- Back Pressure: 150 bar.[1]
- Temperature: 40°C.[1]
- Detection: UV at 254 nm.
- Validation: Screen multiple CSPs and co-solvents to find the optimal conditions in a fraction of the time required for HPLC screening.
2. Preparative Scale-Up:
- Column: Chiralpak® AD, 250 x 30 mm, 10 µm.
- Mobile Phase: Convert gradient to isocratic conditions if possible for simpler operation.
- Flow Rate: Scale flow rate appropriately (e.g., 80-100 mL/min).
- Injection: Utilize stacked injections for continuous processing.
- Fraction Collection: Automated collection triggered by UV signal.
- Post-Processing: Fractions are collected at atmospheric pressure, allowing the CO₂ to vent. The resulting product is in a significantly reduced volume of methanol, enabling rapid evaporation.
Protocol 3: Chiral Derivatization and Achiral Separation
Objective: To separate diastereomers on a standard silica column.
1. Derivatization Reaction:
- Dissolve the racemic this compound in an aprotic solvent (e.g., Dichloromethane).
- Add 1.0 equivalent of a chiral derivatizing agent, such as (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and a non-nucleophilic base (e.g., triethylamine).
- Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
- Work up the reaction to isolate the crude diastereomeric amide mixture.
2. Achiral HPLC Separation:
- Column: Standard Silica Gel column (e.g., 250 x 20 mm, 10 µm).
- Mobile Phase: Hexane / Ethyl Acetate gradient.
- Scientist's Note: The polarity difference between the newly formed diastereomers is often sufficient for separation on standard silica.
- Flow Rate: ~18-20 mL/min.
- Fraction Collection: Collect the two separated diastereomer peaks.
3. Cleavage of Derivatizing Group:
- Subject each isolated diastereomer to a cleavage reaction (e.g., hydrolysis or reduction) to remove the chiral auxiliary and yield the individual, pure enantiomers of the starting amine. This step requires its own development and purification.
Conclusion and Recommendation
For the chiral separation of this compound, especially in a drug development setting where both time and cost are critical drivers, Supercritical Fluid Chromatography (SFC) presents the most economically viable and efficient path forward. [16]
While preparative HPLC remains a reliable and accessible technique, its high operational costs, significant environmental impact, and lower throughput make it a less attractive option for scaling beyond the initial discovery phase.[1][5] Chiral derivatization, though clever in principle, introduces a level of process complexity, yield loss, and additional costs that often outweigh the savings on the chiral column, making it unsuitable for rapid development timelines.
The initial capital investment in SFC instrumentation is rapidly offset by substantial savings in solvent purchasing and disposal, coupled with a 3-5x increase in productivity.[8] For any organization focused on accelerating drug development candidates into clinical studies while adhering to principles of green chemistry, SFC is the superior choice for preparative chiral separations of key intermediates like this compound.[7][14]
References
-
Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. PubMed. Available at: [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. Chromatography Today. Available at: [Link]
-
[A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed. Available at: [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available at: [Link]
-
Chiral Separation techniques at Industrial Scale? ResearchGate. Available at: [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Available at: [Link]
-
Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. Available at: [Link]
-
Chiral Drug Separation. chemistlibrary.com. Available at: [Link]
-
Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. Available at: [Link]
-
Chiral Super Critical Fluid Chromatography. Phenomenex. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. mdpi.com. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. Available at: [Link]
- 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Google Patents.
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. Available at: [Link]
-
A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a. Waters Corporation. Available at: [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents.
-
Should I use SFC or HPLC for my Analysis?. Chromatography Today. Available at: [Link]
-
A Tale of Two Techniques: How to Choose between prep HPLC and prep SFC. Buchi.com. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. pure-synth.com [pure-synth.com]
- 4. selvita.com [selvita.com]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Tale of Two Techniques: How to Choose between prep HPLC and prep SFC | Buchi.com [buchi.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Safety Operating Guide
1-Benzyl-4-methylpiperidin-3-amine proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of 1-Benzyl-4-methylpiperidin-3-amine
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is a foundational pillar of operational safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not consistently available. The following procedures are synthesized from the safety profiles of structurally analogous piperidine derivatives.[1][2][3] It is imperative to treat this compound with the caution afforded to hazardous materials and to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location.
Part 1: Hazard Profile and Core Safety Principles
Understanding the hazard profile of this compound is critical for informing safe handling and disposal strategies. Based on related piperidine compounds, it should be presumed to possess the following characteristics:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[4][5] Piperidine derivatives can cause a range of effects from irritation to more severe systemic issues.[6][7]
-
Corrosivity: May cause skin irritation, burns, and serious eye damage.[3][5]
-
Respiratory Irritation: Inhalation of vapors or dust may lead to respiratory irritation.
-
Environmental Hazards: The compound may be toxic to aquatic life, potentially with long-lasting effects.[3][8] Therefore, direct release into the environment must be strictly avoided.[9][10]
The primary principle guiding the disposal of this compound is terminal destruction . The goal is to ensure the chemical is completely broken down into less harmful substances, preventing its release into the ecosystem. The most effective and compliant method to achieve this is through high-temperature incineration by a licensed hazardous waste facility.[9][11]
Part 2: Pre-Disposal Operations: Safeguarding Personnel and the Laboratory
Prior to final disposal, all handling, segregation, and storage of this compound waste must be conducted with the utmost care.
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure. The following should be considered mandatory when handling this waste:
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash risks. | Protects against splashes and vapors that can cause serious eye damage.[5][11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination. | Prevents skin contact, which can lead to irritation, burns, or systemic toxicity.[3][8] |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron. | Protects against incidental skin contact and contamination of personal clothing.[11] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[6][10] If exposure limits are exceeded, a full-face respirator may be required. | Minimizes the risk of inhaling vapors, which can cause respiratory tract irritation. |
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
-
Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation to disperse vapors.[9][10]
-
Containment: Cover the spill with a suitable, non-flammable absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[4]
-
Collection: Carefully sweep or scoop the absorbed material into a well-closed, labeled container for hazardous waste. Avoid creating dust.[9]
-
Decontamination: Wash the contaminated area with soap and plenty of water after the material has been removed.[4]
-
Disposal: The container with the spill cleanup material must be disposed of as hazardous waste, following the same procedures as for the chemical itself.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound is a regulated process. Adherence to these steps ensures compliance with standards set by bodies such as the U.S. Environmental Protection Agency (EPA).[12]
Step 1: Waste Classification and Segregation
-
Classification: This compound should be managed as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste may be hazardous if it is specifically "listed" or if it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[13] Given its properties, it falls under the characteristic hazardous waste category.
-
Segregation: Never mix this waste with other waste streams.[14] Keep halogenated and non-halogenated solvent wastes separate, and do not combine aqueous and non-aqueous wastes unless it is part of an experimental process.[14] Mixing can create dangerous reactions or make disposal more complex and costly.
Step 2: Containment and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container. The container must be kept tightly closed except when adding waste.[4][10]
-
Labeling: Proper labeling is a legal requirement and is critical for safety. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
A clear indication of the associated hazards (e.g., "Toxic," "Corrosive")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Keep away from incompatible materials, such as strong oxidizing agents and strong acids, as well as sources of ignition.[15][16]
Step 4: Final Disposal
-
Engage Professionals: The final disposal must be handled by a licensed professional waste disposal company.[9][11] Your institution's EHS department will have approved vendors for this purpose.
-
Incineration: Offer the surplus and non-recyclable solution to the licensed disposal company. The standard and recommended method of destruction is in a chemical incinerator equipped with an afterburner and scrubber.[9][11] This ensures the complete breakdown of the molecule, mitigating its environmental impact.
-
Documentation: Comply with all documentation requirements, such as the hazardous waste manifest system, which tracks the waste from your laboratory to its final disposal site.[12]
Workflow and Data Summary
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- Vertex AI Search. (2022, May 25). MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.
- Penta chemicals. (2024, May 7).
- ECHEMI.
- Thermo Fisher Scientific. (2025, December 23).
- ECHEMI.
- Fisher Scientific. (2023, October 11).
- Thermo Fisher Scientific. (2025, May 1).
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- BenchChem. (2025). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
- Sigma-Aldrich. (2025, September 23).
- BenchChem. (2025). Safe Disposal of 1-Benzyl-3-phenylpiperidin-4-amine: A Procedural Guide.
- Santa Cruz Biotechnology.
- Cambridge Isotope Laboratories. PIPERIDINE (D11, 98%)
- New Jersey Department of Health and Senior Services. Hazard Summary: Piperidine.
- BLD Pharmatech. N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)
- SynThink Research Chemicals. (3S,4S)-1-Benzyl-N,4- dimethylpiperidin-3-amine.
- New Jersey Department of Health. Hazard Summary: 1-ETHYL PIPERIDINE.
- Pharmaffiliates. N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
- BOC Sciences. (2025, October 23).
- CLEARSYNTH. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
- Pharmaffiliates. N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Gsrs. N-((3R,4R)-1-BENZYL-4-METHYLPIPERIDIN-3-YL)-N-METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE.
- U.S. Environmental Protection Agency. (2025, May 30).
- University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- PubMed Central. (2020, September 2).
- U.S. Environmental Protection Agency. (1993, September).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. fishersci.com [fishersci.com]
- 16. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
